Product packaging for Hpmpa(Cat. No.:CAS No. 92999-29-6)

Hpmpa

Cat. No.: B1196281
CAS No.: 92999-29-6
M. Wt: 303.21 g/mol
InChI Key: FRPXSOOHWNMLPH-LURJTMIESA-N
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Description

HPMPA ((S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine) is an acyclic nucleoside phosphonate analog that serves as a broad-spectrum agent for antiviral and antiparasitic research . As a nucleotide analog of dAMP, its active intracellular metabolite, (S)-HPMPA diphosphate, acts as an alternative substrate for DNA polymerases, thereby inhibiting viral and parasitic DNA replication . Researchers value this compound for its potent activity against a wide range of DNA viruses, including orthopoxviruses (e.g., vaccinia, monkeypox), herpesviruses, and adenoviruses . Its research applications also extend to parasitology, where it has demonstrated efficacy against Schistosoma mansoni and Plasmodium species (malaria) in model systems . Recent studies in 2025 highlight that novel alkoxyalkyl ester prodrugs of this compound, such as ODE-(S)-HPMPA formate, exhibit significantly improved anti-orthopoxvirus and anti-adenovirus activity compared to brincidofovir, making the this compound scaffold a continued focus for developing advanced therapeutics . The compound is for research applications only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N5O5P B1196281 Hpmpa CAS No. 92999-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O5P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6(2-15)19-5-20(16,17)18/h3-4,6,15H,1-2,5H2,(H2,10,11,12)(H2,16,17,18)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPXSOOHWNMLPH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(CO)OCP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C[C@@H](CO)OCP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239219
Record name [(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92999-29-6
Record name (S)-9-(3-Hydroxy-2-(phosphonomethoxy)propyl]adenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92999-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092999296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(2S)-1-(6-aminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-((S)-3-HYDROXY-2-(PHOSPHONOMETHOXY)PROPYL)ADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJC8PO1KQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Broad-Spectrum Antiviral Activity of (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA) is a potent acyclic nucleoside phosphonate with a well-established broad-spectrum antiviral activity against a wide range of DNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data on its antiviral efficacy are presented in structured tables for clear comparison, and key cellular and experimental processes are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Introduction

(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine, commonly known as this compound, is a synthetic analogue of deoxyadenosine monophosphate. Its discovery in the 1980s marked a significant advancement in antiviral research due to its potent and selective inhibition of a wide array of DNA viruses.[1] this compound is the parent compound of the clinically approved antiviral drug Cidofovir ((S)-1-(3-hydroxy-2-phosphonomethoxypropyl)cytosine), which is used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients.[2][3] The broad-spectrum activity of this compound has made it a subject of extensive research and a valuable tool in the study of viral replication.

Antiviral Spectrum

This compound exhibits potent antiviral activity against a diverse range of DNA viruses. Its spectrum of activity includes members of the Herpesviridae, Adenoviridae, Poxviridae, and Hepadnaviridae families. Notably, while this compound is primarily active against DNA viruses, its ether lipid ester prodrugs have demonstrated activity against the RNA retrovirus, Human Immunodeficiency Virus (HIV).[4]

Quantitative Antiviral Activity

The antiviral potency of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50% in cell culture. The EC50 values for this compound against various DNA viruses are summarized in the tables below. These values have been compiled from various in vitro studies, and the specific cell lines and assay methods used are noted where available.

Table 1: Antiviral Activity of (S)-HPMPA against Herpesviridae

Virus FamilyVirusStrainCell LineEC50 (µM)Reference
HerpesviridaeHerpes Simplex Virus type 1 (HSV-1)KOSVero6.6 - 23.1[1]
Human Cytomegalovirus (HCMV)AD-169HEL0.82[3]
Murine Cytomegalovirus (MCMV)SmithMEF0.16[3]
Varicella-Zoster Virus (VZV)OkaHELNot explicitly stated, but active[5]

Table 2: Antiviral Activity of (S)-HPMPA against Poxviridae

Virus FamilyVirusStrainCell LineEC50 (µM)Reference
PoxviridaeVaccinia Virus (VV)CopenhagenHFF2.7[2]
Vaccinia Virus (VV)WRHFF6.5[2]
Cowpox Virus (CV)BrightonHFF4.0[2]

Table 3: Antiviral Activity of (S)-HPMPA against Adenoviridae

Virus FamilyVirusSerotypeCell LineID50 (µg/mL)Reference
AdenoviridaeHuman AdenovirusAd 1A5490.017 - 17.0[6]
Human AdenovirusAd 5A5490.017 - 17.0[6]
Human AdenovirusAd 8A5490.017 - 17.0[6]
Human AdenovirusAd 19A5490.017 - 17.0[6]

Note: ID50 (50% inhibitory dose) is analogous to EC50.

Mechanism of Action

The antiviral activity of this compound is a result of its selective interference with viral DNA synthesis. As a phosphonate nucleotide analogue, it must be metabolically activated to its diphosphoryl derivative, HPMPApp, to exert its inhibitory effects.[5]

Cellular Uptake and Phosphorylation

This compound is taken up by host cells and undergoes a two-step phosphorylation process catalyzed by cellular enzymes to form its active metabolite, this compound diphosphate (HPMPApp).[5] The initial phosphorylation to this compound monophosphate (HPMPAp) and the subsequent phosphorylation to HPMPApp are both carried out by host cell kinases. This activation is independent of viral enzymes, which contributes to its activity against thymidine kinase-deficient herpesvirus mutants.[1]

G cluster_cell Host Cell cluster_virus Viral DNA Replication This compound (S)-HPMPA HPMPAp (S)-HPMPAp This compound->HPMPAp Cellular Kinases HPMPApp (S)-HPMPApp (Active Form) HPMPAp->HPMPApp Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase HPMPApp->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA Viral DNA Elongation Inhibition Inhibition of DNA Synthesis Viral_DNA_Polymerase->Inhibition HPMPA_ext (S)-HPMPA (Extracellular) HPMPA_ext->this compound Cellular Uptake

Caption: Intracellular activation of (S)-HPMPA and its mechanism of action.

Inhibition of Viral DNA Polymerase

The active metabolite, HPMPApp, acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxyadenosine triphosphate (dATP).[7] HPMPApp can be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication. The selectivity of this compound is attributed to the higher affinity of its active metabolite for viral DNA polymerases compared to host cell DNA polymerases.[5]

Experimental Protocols

The evaluation of the antiviral activity of this compound is primarily conducted using cell-based assays that measure the inhibition of viral replication. The two most common methods are the Plaque Reduction Assay and the Virus Yield Reduction Assay.

Plaque Reduction Assay

This assay is considered the gold standard for determining the antiviral activity of a compound. It measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection.

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV, A549 cells for adenovirus) in multi-well plates to form a confluent monolayer.

  • Virus Inoculation: Infect the cell monolayers with a known amount of virus (multiplicity of infection, MOI) that will produce a countable number of plaques.

  • Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with formalin) and stain them with a dye (e.g., crystal violet) that stains viable cells. Plaques will appear as clear zones against a stained cell monolayer.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, which is the concentration that reduces the plaque number by 50% compared to the virus control.

G A Seed Host Cells in Multi-well Plates B Infect Cell Monolayer with Virus A->B C Add Overlay Medium with Serial Dilutions of (S)-HPMPA B->C D Incubate for Plaque Formation C->D E Fix and Stain Cells D->E F Count Plaques and Calculate EC50 E->F

Caption: Workflow for a Plaque Reduction Assay.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

Methodology:

  • Cell Seeding and Infection: Prepare confluent cell monolayers and infect them with the virus as described for the plaque reduction assay.

  • Compound Treatment: After viral adsorption, replace the inoculum with a liquid medium containing serial dilutions of this compound.

  • Incubation: Incubate the cultures for a full viral replication cycle.

  • Virus Harvest: Harvest the supernatant and/or the cells, which contain the progeny virus.

  • Virus Titration: Determine the titer of the harvested virus from each compound concentration by performing a separate titration assay (e.g., a plaque assay or a TCID50 assay).

  • Data Analysis: Calculate the reduction in virus yield at each compound concentration compared to the virus control and determine the EC50 value.

Biochemical Assay for Viral DNA Polymerase Inhibition

To directly assess the inhibitory activity of the active metabolite, HPMPApp, on the viral DNA polymerase, a cell-free biochemical assay can be performed.

Methodology:

  • Enzyme and Substrate Preparation: Purify the viral DNA polymerase and prepare a reaction mixture containing a template-primer DNA, the four deoxyribonucleotide triphosphates (dATP, dCTP, dGTP, dTTP, one of which is radiolabeled), and the necessary buffers and cofactors.

  • Inhibition Assay: Add varying concentrations of HPMPApp to the reaction mixture.

  • Reaction and Analysis: Initiate the DNA synthesis reaction and measure the incorporation of the radiolabeled nucleotide into the newly synthesized DNA.

  • Data Analysis: Determine the concentration of HPMPApp that inhibits the polymerase activity by 50% (IC50) and calculate the inhibition constant (Ki).

Conclusion

(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (this compound) is a cornerstone in the field of antiviral research, demonstrating a potent and broad-spectrum activity against a multitude of clinically relevant DNA viruses. Its mechanism of action, involving intracellular activation and selective inhibition of viral DNA polymerase, provides a paradigm for the development of effective antiviral agents. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and novel antiviral candidates. The comprehensive data and visualizations presented herein are intended to support the efforts of researchers and drug development professionals in the ongoing battle against viral diseases.

References

The Acyclic Nucleoside Phosphonate HPMPA: A Technical Guide to its Inhibition of Viral DNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) is a potent broad-spectrum antiviral agent belonging to the class of acyclic nucleoside phosphonates. Its antiviral activity is contingent upon its intracellular conversion to the active diphosphate metabolite, this compound diphosphate (HPMPApp). This guide provides an in-depth technical overview of the mechanism by which this compound inhibits viral DNA polymerase, a critical enzyme for the replication of numerous DNA viruses. We present a summary of its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visual representations of its mechanism of action and associated experimental workflows.

Introduction

The replication of DNA viruses is critically dependent on the function of viral DNA polymerases, making these enzymes a prime target for antiviral drug development. Acyclic nucleoside phosphonates are a class of compounds that mimic natural deoxynucleoside monophosphates, but possess a phosphonate group that is resistant to cleavage by cellular esterases, contributing to their metabolic stability. This compound is a prominent member of this class, demonstrating potent activity against a range of DNA viruses, including herpesviruses, adenoviruses, and poxviruses.[1] This document serves as a technical resource for researchers engaged in the study and development of antiviral therapeutics targeting viral DNA polymerases.

Mechanism of Action

The antiviral activity of this compound is a multi-step process that begins with its uptake into the host cell and culminates in the inhibition of viral DNA synthesis.

Intracellular Activation

This compound is a prodrug that requires two sequential phosphorylation steps to become pharmacologically active.[1] This metabolic activation is carried out by host cellular enzymes, not by virus-encoded kinases.[1][2] This broad cellular activation contributes to this compound's wide spectrum of activity against various DNA viruses. The phosphorylation cascade is as follows:

  • First Phosphorylation: this compound is first phosphorylated to its monophosphate derivative, this compound monophosphate (HPMPAp). Evidence suggests that cellular enzymes such as adenylate kinase, which can be found in both the mitochondria and cytosol, are responsible for this initial step.[2]

  • Second Phosphorylation: HPMPAp is further phosphorylated to the active diphosphate metabolite, this compound diphosphate (HPMPApp). This step is catalyzed by other cellular kinases, such as nucleoside diphosphate kinase.

G cluster_extracellular Extracellular Space HPMPA_ext This compound HPMPA_int HPMPA_int HPMPA_ext->HPMPA_int Cellular Uptake

Inhibition of Viral DNA Polymerase

The active metabolite, HPMPApp, is a structural analog of deoxyadenosine triphosphate (dATP). It acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate dATP for binding to the enzyme's active site.[3][4] The mechanism of inhibition involves two key events:

  • Incorporation into Viral DNA: HPMPApp can be incorporated into the growing viral DNA chain.

  • Chain Termination: Unlike natural nucleotides, the acyclic nature of this compound, once incorporated, prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature termination of DNA chain elongation. This effectively halts viral replication.

G dATP dATP Viral_DNA_Polymerase Viral_DNA_Polymerase dATP->Viral_DNA_Polymerase Binds to active site Growing_DNA Growing_DNA Viral_DNA_Polymerase->Growing_DNA Incorporates dATP, DNA chain elongates Terminated_DNA Terminated_DNA Viral_DNA_Polymerase->Terminated_DNA Incorporates HPMPApp HPMPApp HPMPApp HPMPApp->Viral_DNA_Polymerase Competitively binds to active site

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its 50% effective concentration (EC50) in cell culture assays and the inhibition constant (Ki) or 50% inhibitory concentration (IC50) of its active form, HPMPApp, in enzymatic assays.

VirusCell LineAssay TypeEC50 (µM)Reference
Human Cytomegalovirus (HCMV)HELPlaque Reduction0.7[5]
Herpes Simplex Virus 1 (HSV-1)VeroDNA Synthesis Inhibition5.0[1]
Viral DNA PolymeraseParameterValue (µM)Competitive withReference
Human Cytomegalovirus (HCMV)Ki0.06 - 0.47dATP/dCTP[4]
Human Cytomegalovirus (HCMV)Ki0.022dGTP[3]
Cellular DNA Polymerase αKi0.45 - 3.10dATP/dCTP[4]
Cellular DNA Polymerase αKi0.146dGTP[3]

Experimental Protocols

In Vitro Viral DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of HPMPApp on the activity of a purified viral DNA polymerase.

Materials:

  • Purified viral DNA polymerase

  • Activated calf thymus DNA (or a specific template-primer)

  • Deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]dATP)

  • HPMPApp (the test inhibitor)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all four dNTPs (with one being radiolabeled).

  • Add varying concentrations of HPMPApp to the reaction mixtures.

  • Initiate the reaction by adding the purified viral DNA polymerase.

  • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the DNA.

  • Filter the reaction mixtures through glass fiber filters to capture the precipitated, radiolabeled DNA.

  • Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of HPMPApp compared to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the Ki value, the assay is performed with varying concentrations of both the inhibitor and the competing natural dNTP.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Reaction Mix (Buffer, Template-Primer, dNTPs) B Add varying concentrations of HPMPApp A->B C Initiate with Viral DNA Polymerase B->C D Incubate at 37°C C->D E Stop with TCA D->E F Filter and Wash E->F G Measure Radioactivity F->G H Calculate % Inhibition and IC50/Ki G->H

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • Susceptible host cell line (e.g., Vero cells for HSV)

  • Virus stock of known titer

  • This compound (test compound)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Overlay medium (e.g., medium with carboxymethyl cellulose or agar)

  • Staining solution (e.g., crystal violet)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates and grow them to form a confluent monolayer.[6][7]

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers and infect them with a standardized amount of virus (e.g., 100 plaque-forming units per well).[6]

  • Compound Addition: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the different dilutions of this compound to the wells.

  • Overlay: Add the overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.[7]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-4 days), depending on the virus.[6]

  • Staining: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain the cell monolayer with a staining solution like crystal violet.[6] Uninfected cells will stain, while areas of cell death due to viral lysis (plaques) will remain clear.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Determination: Calculate the percentage of plaque reduction for each compound concentration compared to a no-drug control. The EC50 is the concentration of this compound that reduces the plaque number by 50%.

G cluster_setup 1. Assay Setup cluster_infection 2. Infection & Treatment cluster_readout 3. Readout A Seed Host Cells C Infect Cells with Virus A->C B Prepare this compound Dilutions D Add this compound Dilutions B->D C->D E Add Overlay Medium D->E F Incubate for Plaque Formation E->F G Fix and Stain Cells F->G H Count Plaques G->H I Calculate EC50 H->I

Conclusion

This compound represents a significant acyclic nucleoside phosphonate with potent and broad-spectrum antiviral activity. Its mechanism of action, centered on the competitive inhibition of viral DNA polymerases by its active diphosphate metabolite, has been well-characterized. The information and protocols provided in this technical guide offer a comprehensive resource for researchers working to understand and exploit this mechanism for the development of novel antiviral therapies. Further research into the specific cellular kinases involved in this compound activation and the structural basis of its interaction with various viral DNA polymerases will continue to refine our understanding and facilitate the design of next-generation antiviral agents.

References

Chemical structure and properties of HPMPA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Structure and Properties of (S)-HPMPA for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine, commonly known as (S)-HPMPA. It is intended for an audience with a technical background in chemistry, pharmacology, and drug development.

Chemical Identity and Structure

(S)-HPMPA is a potent, broad-spectrum antiviral agent belonging to the class of acyclic nucleoside phosphonates (ANPs). Its structure features a phosphonate group attached to an acyclic side chain, which is linked to an adenine base. This phosphonate moiety is crucial for its mechanism of action, as it bypasses the initial, often rate-limiting, virus-dependent phosphorylation step required for the activation of many nucleoside analogue antivirals.

The chemical identifiers and key structural information for (S)-HPMPA are summarized in the table below.

IdentifierValueReference
IUPAC Name ({[(2S)-1-(6-Amino-9H-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid[1][2]
Synonyms (S)-HPMPA; HPMPA; GS-0577[3][4]
CAS Number 92999-29-6[2]
Chemical Formula C₉H₁₄N₅O₅P[2][4]
Molecular Weight 303.21 g/mol [3]
SMILES Code OP(CO--INVALID-LINK--CN1C=NC2=C(N)N=CN=C12)(O)=O[4]
InChI Key FRPXSOOHWNMLPH-LURJTMIESA-N[4]

Physicochemical Properties

The physicochemical properties of (S)-HPMPA are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the presence of the ionizable phosphonic acid and the basic adenine moiety, its solubility and charge state are pH-dependent.

PropertyValueNotesReference
Physical State Solid (predicted)--
Melting Point Data not readily available--
Solubility To be determinedWhile specific quantitative data is scarce, as a polar molecule with multiple hydrogen bond donors and acceptors, it is expected to be soluble in aqueous solutions, particularly at pH values where the phosphonate group is deprotonated.[4]
pKa Values pKa₁: ~1.27 (–PO(OH)₂) pKa₂: 4.23 (–N1(H)⁺) pKa₃: 6.86 (–PO(OH)⁻)Determined by ¹H NMR studies. These values indicate the protonation states at different physiological pHs.
LogP (computed) -2.6This value indicates high hydrophilicity, which is consistent with its poor oral bioavailability.[3]

Mechanism of Action and Signaling Pathways

(S)-HPMPA exerts its biological effects through two primary mechanisms: direct antiviral activity via inhibition of viral DNA synthesis and immunomodulation.

Antiviral Activity: Intracellular Activation and DNA Polymerase Inhibition

(S)-HPMPA is a prodrug that must be activated intracellularly to its diphosphorylated metabolite, (S)-HPMPApp. This activation is carried out by host cell enzymes. As an acyclic nucleoside phosphonate, it already contains the first phosphate equivalent, thus bypassing the need for a viral kinase. The subsequent phosphorylations are catalyzed by cellular kinases. For the closely related acyclic nucleoside phosphonates PMEA (Adefovir) and PMPA (Tenofovir), this two-step phosphorylation is carried out by adenylate kinase and nucleoside diphosphate kinase (NDPK), respectively. It is highly probable that this compound follows the same activation pathway.[5][6]

Once formed, (S)-HPMPApp acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases, competing with the natural substrate dATP.[6] Its incorporation into the growing viral DNA chain can lead to chain termination. Furthermore, when (S)-HPMPA is incorporated into the template DNA strand, it strongly inhibits trans-lesion DNA synthesis.

Antiviral_Activation_Pathway substance substance enzyme enzyme process process atp ATP AK Adenylate Kinase atp->AK adp ADP atp2 ATP NDPK Nucleoside Diphosphate Kinase (NDPK) atp2->NDPK adp2 ADP This compound (S)-HPMPA HPMPAp (S)-HPMPAp (Monophosphate) This compound->HPMPAp Phosphorylation in_cell HPMPApp (S)-HPMPApp (Diphosphate - Active Form) HPMPAp->HPMPApp Phosphorylation ViralPolymerase Viral DNA Polymerase HPMPApp->ViralPolymerase Competitive Inhibition AK->adp NDPK->adp2 Inhibition Inhibition of Viral DNA Synthesis ViralPolymerase->Inhibition entry Cellular Uptake entry->this compound

Figure 1. Intracellular activation pathway of (S)-HPMPA.

Immunomodulatory Effects

Recent studies on other acyclic nucleoside phosphonates, such as Adefovir and Tenofovir, have revealed an immunomodulatory mechanism.[1][7] These compounds can modulate the cytokine response of peripheral blood mononuclear cells (PBMCs) to stimuli like lipopolysaccharide (LPS). The cellular metabolites of these drugs bind to the Akt protein, which inhibits its translocation to the plasma membrane and subsequent phosphorylation (activation). This impairment of the Akt signaling pathway leads to a decrease in the production of the anti-inflammatory cytokine IL-10, and a corresponding increase in the pro-inflammatory cytokines IL-12 and TNF-α. This shift in cytokine balance may contribute to a more favorable immune response for viral clearance.[1][7]

Immunomodulatory_Pathway cluster_cell Cell Membrane receptor receptor protein protein metabolite metabolite cytokine cytokine LPS LPS TLR4 TLR4 LPS->TLR4 Binds Akt_inactive Akt (Cytosolic) TLR4->Akt_inactive Activates Signaling Cascade Akt_active p-Akt (Membrane-bound) Akt_inactive->Akt_active Translocation & Phosphorylation IL10 IL-10 (Anti-inflammatory) Akt_active->IL10 Promotes Production HPMPApp (S)-HPMPApp HPMPApp->Akt_inactive Binds & Inhibits Translocation IL12 IL-12 / TNF-α (Pro-inflammatory) IL10->IL12 Reciprocally Inhibits mem_in mem_out

Figure 2. Proposed immunomodulatory pathway of (S)-HPMPA metabolites.

Experimental Protocols

Synthesis of (S)-HPMPA

The synthesis of (S)-HPMPA is a multi-step process that typically starts from a chiral precursor to establish the correct stereochemistry. The following is a representative protocol based on synthetic routes described for this compound analogs.

Workflow Diagram:

Synthesis_Workflow A 1. Protection of (S)-2,3-dihydroxypropyladenine B 2. Regioselective Alkylation A->B C 3. Deprotection B->C D 4. Hydrolysis & Purification C->D

Figure 3. General synthetic workflow for (S)-HPMPA.

Methodology:

  • Protection: Start with (S)-9-(2,3-dihydroxypropyl)adenine. The hydroxyl groups and the exocyclic amine of the adenine base are protected using a suitable protecting group, such as a trityl group, to prevent unwanted side reactions. This is typically done by reacting the starting material with trityl chloride in the presence of a base like triethylamine in a solvent such as pyridine.

  • Alkylation: The protected intermediate is then alkylated at the 2'-hydroxyl group. This is a crucial step for introducing the phosphonomethoxy moiety. The reaction is carried out by treating the protected diol with sodium hydride (NaH) to form an alkoxide, followed by the addition of an electrophile like diethyl p-toluenesulfonyloxymethylphosphonate in an aprotic solvent like DMF.

  • Deprotection: The protecting groups (e.g., trityl groups) are removed under acidic conditions. A common method is treatment with 80% aqueous acetic acid, which selectively cleaves the trityl ethers.

  • Hydrolysis and Purification: The resulting phosphonate diethyl ester is hydrolyzed to the free phosphonic acid. This is typically achieved by treatment with a reagent like bromotrimethylsilane (TMSBr) followed by hydrolysis, or by refluxing with concentrated hydrobromic acid. The final product, (S)-HPMPA, is then purified, often by recrystallization from a water/ethanol mixture, to yield a white solid.

Characterization

The identity and purity of synthesized (S)-HPMPA are confirmed using standard analytical techniques.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., D₂O with a pD adjustment). The resulting spectrum is used to confirm the presence of all protons on the adenine base and the acyclic side chain. The chemical shifts, splitting patterns (multiplicity), and integration values are compared against a reference standard or theoretical values to confirm the structure.

    • ³¹P NMR: This technique is specific for the phosphorus nucleus and will show a single characteristic signal for the phosphonate group, confirming its presence and chemical environment.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the exact mass of the molecule. The experimentally measured mass is compared to the calculated exact mass of the chemical formula C₉H₁₄N₅O₅P (303.0733 g/mol ) to confirm the elemental composition.[4]

  • Elemental Analysis:

    • Combustion analysis is performed to determine the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values are compared to the theoretical percentages (C, 35.65%; H, 4.65%; N, 23.10%) to further verify the purity and composition of the compound.[4]

Conclusion

(S)-HPMPA is a foundational molecule in the development of acyclic nucleoside phosphonate antivirals. Its potent inhibition of viral DNA synthesis, combined with potential immunomodulatory effects, makes it a subject of significant interest in drug development. This guide has summarized its core chemical and biological properties, providing a technical foundation for researchers in the field. Further investigation into its specific protein interactions and clinical potential is warranted.

References

In Vitro Antiviral Activity of (S)-HPMPA Against Herpesviruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA), a potent acyclic nucleoside phosphonate, against a broad spectrum of human herpesviruses. This document details the compound's mechanism of action, presents quantitative antiviral activity data, outlines key experimental protocols, and provides visual representations of critical pathways and workflows.

Introduction

(S)-HPMPA is a well-established broad-spectrum antiviral agent with demonstrated potent activity against various DNA viruses, including the Herpesviridae family. As a nucleotide analogue, its mechanism of action is distinct from many nucleoside analogues, such as acyclovir, as it does not require initial phosphorylation by a virus-encoded thymidine kinase (TK). This intrinsic property makes (S)-HPMPA a valuable compound for combating TK-deficient or resistant herpesvirus strains. This guide serves as a technical resource for researchers engaged in the study and development of antiviral therapeutics targeting herpesviruses.

Mechanism of Action

The antiviral activity of (S)-HPMPA is dependent on its intracellular conversion to the active diphosphate metabolite, (S)-HPMPA diphosphate ((S)-HPMPApp). This conversion is mediated entirely by host cell enzymes in a two-step phosphorylation process.

The proposed enzymatic pathway for the activation of (S)-HPMPA involves:

  • Initial Phosphorylation: (S)-HPMPA is first phosphorylated to (S)-HPMPA monophosphate ((S)-HPMPAp) by cellular kinases. For the structurally similar compound cidofovir, this step is catalyzed by pyrimidine nucleoside monophosphate (PNMP) kinase.

  • Second Phosphorylation: (S)-HPMPAp is subsequently phosphorylated to the active diphosphate form, (S)-HPMPApp, by nucleoside diphosphate (NDP) kinase.

Once formed, (S)-HPMPApp acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase with respect to the natural substrate, dATP. Incorporation of (S)-HPMPA into the growing viral DNA chain leads to chain termination, thereby halting viral replication. A key advantage of acyclic nucleoside phosphonates is that the phosphonate group is already part of the molecule, allowing them to bypass the initial virus-dependent phosphorylation step required for many nucleoside analogues.

Signaling Pathway: Intracellular Activation of (S)-HPMPA

HPMPA_Activation cluster_cell Host Cell Cytoplasm This compound (S)-HPMPA HPMPAp (S)-HPMPA monophosphate ((S)-HPMPAp) This compound->HPMPAp Cellular Kinase (e.g., PNMP Kinase) HPMPApp Active Metabolite (S)-HPMPA diphosphate ((S)-HPMPApp) HPMPAp->HPMPApp Cellular Kinase (e.g., NDP Kinase) vDNAP Viral DNA Polymerase HPMPApp->vDNAP Competitive Inhibition Inhibition Inhibition of Viral DNA Replication vDNAP->Inhibition

Caption: Intracellular phosphorylation pathway of (S)-HPMPA.

Quantitative In Vitro Antiviral Activity

The in vitro antiviral activity of (S)-HPMPA is typically quantified by determining its 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. These values are commonly obtained through plaque reduction or yield reduction assays in various cell culture systems. The tables below summarize the reported EC₅₀ values for (S)-HPMPA against a range of human herpesviruses.

HerpesvirusVirus Strain(s)Cell LineEC₅₀ (µg/mL)EC₅₀ (µM)
Herpes Simplex Virus 1 (HSV-1) KOS, F, McIntyreHuman Embryonic Lung (HEL)1.8 - 4.96.3 - 17.1
Other StrainsVero2.5 - 5.08.7 - 17.4
Herpes Simplex Virus 2 (HSV-2) G, LyonsHEL1.6 - 4.55.6 - 15.7
Other StrainsVero2.5 - 5.08.7 - 17.4
Varicella-Zoster Virus (VZV) Oka, YS, Clinical IsolatesHEL0.00063 - 0.00570.002 - 0.02
Human Cytomegalovirus (HCMV) AD-169, Davis, TowneHEL, Human Foreskin Fibroblast (HFF)0.04 - 0.70.14 - 2.4
Epstein-Barr Virus (EBV) B95-8P3HR-1 (induced)0.040.14
Human Herpesvirus 6 (HHV-6) GS, Z29HSB-20.01 - 0.020.03 - 0.07
Human Herpesvirus 8 (HHV-8) KS-derivedBCBL-1 (induced)~0.1~0.35

Note: EC₅₀ values can vary depending on the specific virus strain, cell line, and assay conditions used.

Experimental Protocols

The determination of the in vitro antiviral activity of (S)-HPMPA relies on standardized cell culture-based assays. The plaque reduction assay is a fundamental technique used to quantify the inhibitory effect of a compound on virus replication.

Plaque Reduction Assay Protocol

This protocol provides a generalized procedure for performing a plaque reduction assay to determine the EC₅₀ of (S)-HPMPA against herpesviruses.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero for HSV, HFF for HCMV) in 6-well or 12-well plates.

  • Herpesvirus stock of a known titer.

  • (S)-HPMPA stock solution of known concentration.

  • Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Overlay medium: Cell culture medium containing a viscous agent (e.g., 1% methylcellulose or carboxymethylcellulose) to restrict virus spread.

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 10% formalin or ice-cold methanol).

  • Staining solution (e.g., 0.5% to 1% crystal violet in 20-50% ethanol).

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed (typically 24 hours).

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to achieve a target of 50-100 plaque-forming units (PFU) per well.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the prepared virus dilutions. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Preparation: During the incubation, prepare serial dilutions of (S)-HPMPA in the overlay medium. A vehicle control (overlay medium without the compound) must be included.

  • Overlay Application: After the adsorption period, remove the virus inoculum and gently wash the cell monolayers with PBS. Add the overlay medium containing the different concentrations of (S)-HPMPA to the respective wells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (e.g., 2-4 days for HSV, 7-14 days for HCMV).

  • Fixation and Staining:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution for approximately 20-30 minutes.

    • Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Workflow start Start seed_cells 1. Seed Host Cells in Multi-well Plates start->seed_cells incubate1 2. Incubate to Form Monolayer seed_cells->incubate1 infect 3. Infect Cells with Diluted Virus incubate1->infect adsorb 4. Incubate for Viral Adsorption infect->adsorb overlay 5. Add Overlay Medium with (S)-HPMPA adsorb->overlay incubate2 6. Incubate for Plaque Formation overlay->incubate2 fix_stain 7. Fix and Stain Cell Monolayers incubate2->fix_stain count 8. Count Plaques fix_stain->count analyze 9. Calculate EC50 count->analyze end End analyze->end Antiviral_Spectrum cluster_alpha Alphaherpesvirinae cluster_beta Betaherpesvirinae cluster_gamma Gammaherpesvirinae This compound (S)-HPMPA HSV1 HSV-1 This compound->HSV1 Inhibits HSV2 HSV-2 This compound->HSV2 Inhibits VZV VZV This compound->VZV Inhibits HCMV HCMV This compound->HCMV Inhibits HHV6 HHV-6 This compound->HHV6 Inhibits EBV EBV This compound->EBV Inhibits HHV8 HHV-8 This compound->HHV8 Inhibits

The Broad-Spectrum Antiviral Potential of HPMP Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclic nucleoside phosphonates (ANPs) represent a pivotal class of antiviral agents characterized by their broad-spectrum activity, particularly against DNA viruses. Among the most promising ANPs are the (S)-1-(3-hydroxy-2-phosphonylmethoxy)propyl (HPMP) derivatives. These compounds are nucleotide analogues, meaning their structure includes a phosphonate group, allowing them to bypass the initial, often virus-specific, phosphorylation step required by many nucleoside analogue drugs. This intrinsic feature contributes significantly to their broad-spectrum efficacy and their activity against certain drug-resistant viral strains.

This technical guide delves into the core aspects of HPMP nucleosides, focusing on their mechanism of action, quantitative antiviral activity, and the experimental protocols used for their evaluation. Key examples highlighted include Cidofovir (HPMPC), the foundational compound in this class, and its lipid-conjugated prodrug, Brincidofovir, which exhibits enhanced oral bioavailability and an improved safety profile.

Mechanism of Action

The antiviral effect of HPMP nucleosides is a multi-step process that occurs within the host cell, culminating in the selective inhibition of viral DNA synthesis. The mechanism is independent of viral enzymes for activation, a key advantage over many other nucleoside analogues.

  • Cellular Uptake: HPMP nucleosides enter the host cell primarily through fluid-phase endocytosis. Prodrugs like Brincidofovir utilize a lipid-conjugate design to mimic natural lipids, enabling more efficient entry into cells via endogenous lipid uptake pathways.[1]

  • Intracellular Activation: Once inside the cell, HPMP nucleosides are phosphorylated by host cellular enzymes. They are converted first to their monophosphate and subsequently to their active diphosphate form (e.g., cidofovir diphosphate, CDV-PP).[2][3] This activation bypasses the need for viral kinases, such as the thymidine kinase in herpesviruses, making them effective against viruses lacking these enzymes or against resistant strains with mutated kinases.[4][5]

  • Inhibition of Viral DNA Polymerase: The active diphosphate metabolite is a structural analogue of a natural deoxyribonucleoside triphosphate (dNTP). It acts as a competitive inhibitor of viral DNA polymerases.[3]

  • Chain Termination/Slowing: The viral DNA polymerase incorporates the HPMP diphosphate into the growing viral DNA chain. The incorporation of one molecule can slow down DNA synthesis. The incorporation of two consecutive molecules of the drug results in chain termination, effectively halting viral genome replication.[2]

HPMP_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_viral_replication Viral DNA Replication HPMP HPMP Nucleoside (e.g., Cidofovir) HPMP_in HPMP Nucleoside HPMP->HPMP_in Endocytosis Brincidofovir Lipid Prodrug (Brincidofovir) Brincidofovir->HPMP_in Lipid Uptake & Cleavage HPMP_p HPMP Monophosphate HPMP_in->HPMP_p Host Kinase HPMP_pp Active Metabolite (HPMP Diphosphate) HPMP_p->HPMP_pp Host Kinase V_Polymerase Viral DNA Polymerase HPMP_pp->V_Polymerase Competes with dCTP dCTP Natural dCTP dCTP->V_Polymerase V_DNA Growing Viral DNA Chain V_Polymerase->V_DNA Incorporation Inhibition Inhibition of Synthesis & Chain Termination V_DNA->Inhibition

Mechanism of action for HPMP nucleosides.

Data Presentation: In Vitro Antiviral Activity

The broad-spectrum nature of HPMP nucleosides is demonstrated by their potent in vitro activity against a wide array of DNA viruses. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) for Cidofovir and its prodrug Brincidofovir against various viruses. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, indicates the therapeutic window of the compound.

Table 1: Antiviral Activity of Cidofovir (HPMPC)

Virus FamilyVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Herpesviridae Herpes Simplex Virus-1 (HSV-1)MRC-53.3[1]>100>30
Human Cytomegalovirus (HCMV)MRC-50.38 - 0.47[1]>100>212
Poxviridae Variola VirusBSC-40~10.7>100~9.3
Adenoviridae Adenovirus (various serotypes)A5490.4 - 1.9>100>52
Polyomaviridae BK Virus-0.24100-400417-1667
Papillomaviridae Human Papillomavirus (HPV)-Activity demonstrated, but EC₅₀ varies by assay[6][7]--

Table 2: Antiviral Activity of Brincidofovir (HDP-CDV)

Virus FamilyVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Poxviridae Variola Virus (avg. 5 strains)BSC-400.11[8][9]~15[8][10]~135[8][10]
Rabbitpox Virus-~0.5[11]--
Ectromelia (Mousepox) Virus-~0.5[11]--
Herpesviridae Human Cytomegalovirus (HCMV)MRC-50.00002 - 0.00003[1]>1>33,333
Herpes Simplex Virus-1 (HSV-1)MRC-50.001 - 0.003[1]>1>333
Adenoviridae Adenovirus (Type 5)A5490.004>10>2500
Polyomaviridae BK VirusHuman Urothelial Cells0.27[3]>10>37
JC VirusHuman Brain Progenitor Astrocytes0.0055[3]>10>1818

Note: EC₅₀ and CC₅₀ values can vary significantly based on the viral strain, cell line, and specific assay methodology used.

Experimental Protocols

The evaluation of the antiviral potential of HPMP nucleosides relies on standardized in vitro assays to determine their efficacy and cytotoxicity.

Antiviral Efficacy Assay (Plaque Reduction Assay)

The plaque reduction assay is a functional assay considered the gold standard for measuring the ability of an antiviral compound to inhibit the lytic cycle of a virus.

Methodology:

  • Cell Seeding: A confluent monolayer of susceptible host cells (e.g., MRC-5, A549, BSC-40) is seeded into multi-well plates (e.g., 6-well or 12-well plates).

  • Viral Infection: The cell monolayers are infected with a known quantity of virus, typically calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). The virus is allowed to adsorb to the cells for approximately 1-2 hours.

  • Compound Treatment: After adsorption, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with serial dilutions of the HPMP nucleoside. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions, or plaques.

  • Incubation: The plates are incubated for a period sufficient for plaque formation, which can range from 2 to 14 days depending on the virus.

  • Plaque Visualization: After incubation, the cells are fixed (e.g., with 10% formaldehyde) and stained with a dye such as crystal violet, which stains viable cells. Plaques appear as clear, unstained areas where cells have been lysed by the virus.

  • Data Analysis: The plaques are counted for each drug concentration. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, serving as a measure of cell viability and proliferation. It is crucial for determining the cytotoxic concentration (CC₅₀) of the antiviral compound.

Methodology:

  • Cell Seeding: Host cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the HPMP nucleoside. No virus is added.

  • Incubation: The cells are incubated with the compound for the same duration as the antiviral efficacy assay to ensure a direct comparison.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells with functional mitochondria will reduce the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Analysis: The absorbance of the solution is measured using a microplate spectrophotometer (typically at ~570 nm). The CC₅₀ value is calculated as the concentration of the compound that reduces the absorbance (i.e., cell viability) by 50% compared to untreated control cells.

Experimental_Workflow cluster_antiviral Antiviral Assay (EC₅₀) cluster_cytotoxicity Cytotoxicity Assay (CC₅₀) cluster_analysis Data Analysis A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Treat with Drug Dilutions (in semi-solid overlay) A2->A3 A4 Incubate (Plaque Formation) A3->A4 A5 Fix and Stain Cells A4->A5 A6 Count Plaques A5->A6 EC50 Calculate EC₅₀ A6->EC50 C1 Seed Host Cells C2 Treat with Drug Dilutions (No Virus) C1->C2 C3 Incubate C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 CC50 Calculate CC₅₀ C6->CC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50->SI CC50->SI

Workflow for in vitro antiviral evaluation.

Conclusion

HPMP nucleosides, exemplified by Cidofovir and its advanced prodrug Brincidofovir, are powerful broad-spectrum antiviral agents. Their unique mechanism of action, which relies on host cell kinases for activation, grants them activity against a wide range of DNA viruses and circumvents common resistance mechanisms that affect other nucleoside analogues. As demonstrated by the extensive in vitro data, these compounds, particularly lipid-conjugated prodrugs, exhibit high potency and favorable selectivity indices. The standardized experimental protocols outlined provide a robust framework for the continued evaluation and development of this critical class of antiviral therapeutics. For drug development professionals, the HPMP backbone represents a validated and promising scaffold for creating next-generation antivirals to address both existing and emerging viral threats.

References

Pharmacokinetic Profile of Intravenously Administered HPMPA (Cidofovir): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of (S)-1-(3-hydroxy-2-phosphonylmethoxy)propyl]cytosine (HPMPA), more commonly known as cidofovir, when administered intravenously. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in seminal studies, and illustrates the drug's mechanism of action through a signaling pathway diagram.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of intravenously administered cidofovir have been characterized in clinical trials, primarily in human immunodeficiency virus (HIV)-infected patients with cytomegalovirus (CMV) retinitis.[1][2][3] The data consistently demonstrate dose-proportional pharmacokinetics over a range of 1.0 to 10.0 mg/kg.[1][2] Key pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Intravenous Cidofovir in HIV-Infected Adults (without Probenecid)

Parameter1.0 mg/kg (n=5)3.0 mg/kg (n=10)5.0 mg/kg (n=2)10.0 mg/kg (n=8)Overall (n=25)
Cmax (µg/mL) 2.3 ± 0.67.3 ± 1.411.525.7 ± 8.5-
AUC (µg·h/mL) 4.4 ± 1.016.5 ± 4.127.866.8 ± 21.9-
Terminal Half-life (h) 2.4 ± 0.82.5 ± 0.43.22.4 ± 0.52.6 ± 1.2
Total Clearance (mL/h/kg) 237 ± 56188 ± 45185158 ± 46148 ± 25
Renal Clearance (mL/h/kg) ----129 ± 42
Vdss (mL/kg) 537 ± 126410 ± 102450388 ± 125~500

Data presented as mean ± standard deviation. Cmax: Maximum serum concentration; AUC: Area under the serum concentration-time curve; Vdss: Volume of distribution at steady state. Source: Clinical pharmacokinetics of cidofovir in human immunodeficiency virus-infected patients.[1][2]

Table 2: Pharmacokinetic Parameters of Intravenous Cidofovir in HIV-Infected Adults (with Probenecid)

Parameter3.0 mg/kg (n=12)5.0 mg/kg (n=6)
Cmax (µg/mL) 9.8 ± 3.719.6 ± 7.2
AUC (µg·h/mL) 22.8 ± 7.640.8 ± 9.0
Terminal Half-life (h) 2.2 ± 0.5-
Total Clearance (mL/min/1.73 m²) 179 ± 23.1148 ± 38.8
Renal Clearance (mL/min/1.73 m²) 150 ± 26.998.6 ± 27.9

Data presented as mean ± standard deviation. Cmax: Maximum serum concentration; AUC: Area under the serum concentration-time curve. Source: Cidofovir Injection: Package Insert / Prescribing Info.[4]

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from Phase I/II, open-label, non-randomized clinical studies involving HIV-infected patients with or without asymptomatic CMV infection.[1][2][5]

Study Population

Participants were typically adult patients with a confirmed HIV infection.[1][2] Some studies also included pediatric hematopoietic stem cell transplant recipients with life-threatening viral infections.[5] Key exclusion criteria often included pre-existing renal impairment (e.g., serum creatinine >1.5 mg/dL, creatinine clearance ≤55 mL/min, or significant proteinuria).[5]

Drug Administration and Dosing

Cidofovir was administered as an intravenous infusion at a constant rate over 1 hour.[3][6] Doses ranged from 1.0 to 10.0 mg/kg of body weight.[1][2] To mitigate the risk of nephrotoxicity, administration was accompanied by a specific protocol of hydration and co-administration of probenecid.[6][7][8]

Hydration Protocol:

  • Patients received 1 liter of 0.9% (normal) saline solution intravenously over a 1 to 2-hour period immediately before the cidofovir infusion.[7]

  • A second liter of saline could be administered over a 1 to 3-hour period starting either with the cidofovir infusion or immediately after, if tolerated by the patient.[7]

Probenecid Co-administration Protocol:

  • 2 grams of probenecid were administered orally 3 hours prior to the cidofovir infusion.[7]

  • 1 gram of probenecid was administered at 2 hours and again at 8 hours after the completion of the cidofovir infusion, for a total of 4 grams.[7]

Sample Collection and Analysis

Blood Sampling: Blood samples for pharmacokinetic analysis were typically collected at multiple time points, including pre-infusion, at the end of the infusion, and at various intervals up to 48 or 72 hours post-infusion.[5] Serum or plasma was separated and stored frozen until analysis.[5]

Urine Sampling: Urine samples were collected at intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion of the unchanged drug.[5]

Analytical Methodology: Cidofovir concentrations in plasma and urine were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5][9] These methods involve a solid-phase extraction of the samples, followed by chromatographic separation and detection by mass spectrometry.[9]

Mechanism of Action and Signaling Pathway

Cidofovir is an acyclic nucleoside phosphonate analog of deoxycytidine monophosphate. Its antiviral activity is dependent on its intracellular conversion to the active diphosphorylated metabolite, cidofovir diphosphate.[10][11][12] This process is carried out by host cell enzymes.

The intracellular phosphorylation of cidofovir occurs in two steps:

  • Cidofovir is first phosphorylated to cidofovir monophosphate by pyrimidine nucleoside monophosphate kinase .[10][13]

  • Cidofovir monophosphate is then further phosphorylated to the active cidofovir diphosphate by enzymes such as pyruvate kinase , creatine kinase , and nucleoside diphosphate kinase .[13]

Cidofovir diphosphate acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase.[11][12][14] Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thereby inhibiting viral replication.[14]

HPMPA_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication This compound Cidofovir (this compound) HPMPA_P Cidofovir Monophosphate This compound->HPMPA_P Pyrimidine Nucleoside Monophosphate Kinase HPMPA_PP Cidofovir Diphosphate (Active Metabolite) HPMPA_P->HPMPA_PP Pyruvate Kinase / Creatine Kinase / Nucleoside Diphosphate Kinase Viral_DNA_Polymerase Viral DNA Polymerase HPMPA_PP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Elongation Inhibition Inhibition Viral_DNA_Polymerase->Inhibition Incorporation & Chain Termination HPMPA_uptake Uptake HPMPA_uptake->this compound

Caption: Intracellular activation and mechanism of action of this compound (Cidofovir).

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of intravenously administered this compound.

HPMPA_PK_Workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Renal Function, etc.) Informed_Consent->Baseline_Assessment Drug_Administration IV Cidofovir Administration (with Hydration & Probenecid) Baseline_Assessment->Drug_Administration Sample_Collection Blood & Urine Sample Collection Drug_Administration->Sample_Collection Sample_Processing Sample Processing (Centrifugation, Extraction) Sample_Collection->Sample_Processing LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_MS_Analysis Data_Acquisition Data Acquisition LC_MS_MS_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling (Non-compartmental/Compartmental) Data_Acquisition->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, AUC, t1/2, CL, Vd) PK_Modeling->Parameter_Calculation Statistical_Analysis Statistical Analysis Parameter_Calculation->Statistical_Analysis Report_Generation Report Generation Statistical_Analysis->Report_Generation

Caption: Experimental workflow for a clinical pharmacokinetic study of this compound.

References

Understanding the Limitations of HPMPA's Oral Bioavailability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reasons behind the limited oral bioavailability of (S)-1-(3-hydroxy-2-phosphonylmethoxy)propyl)cytosine (HPMPA), commercially known as Cidofovir. This document provides a consolidated overview of the physicochemical properties, intestinal permeability, and metabolic stability of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for professionals in drug development.

Introduction: The Challenge of Oral Cidofovir

Cidofovir is a potent acyclic nucleotide analog with broad-spectrum activity against a variety of DNA viruses. Despite its therapeutic efficacy, its clinical utility is hampered by extremely poor oral bioavailability, estimated to be less than 5% in humans. This necessitates intravenous administration, which is associated with significant logistical challenges and potential for severe nephrotoxicity. A thorough understanding of the factors limiting its oral absorption is paramount for the rational design of prodrugs and alternative delivery strategies. This guide synthesizes the available data to provide a clear picture of these limitations.

Data Presentation: Quantitative Insights into this compound's Properties

The following tables summarize the key quantitative data that collectively explain the poor oral absorption of this compound.

Table 1: Physicochemical Properties of this compound (Cidofovir)

PropertyValueImplication for Oral Bioavailability
Molecular Weight 279.19 g/mol Within the range for oral absorption.
LogP (Octanol/Water) -3.6Indicates very high hydrophilicity and consequently, poor lipid membrane permeability.
Water Solubility HighWhile good for dissolution, it reflects the molecule's preference for aqueous environments over lipid membranes.
pKa Dianionic at physiological pHThe presence of charged species at intestinal pH significantly hinders passive diffusion across the lipophilic enterocyte membrane.

Table 2: Pharmacokinetic Parameters of this compound (Cidofovir)

ParameterValue (in humans)Interpretation
Oral Bioavailability (F) < 5%Confirms extremely poor absorption from the gastrointestinal tract.
Apparent Permeability (Papp) in Caco-2 cells Not explicitly reported for the parent drug in reviewed literature. However, for highly hydrophilic, poorly absorbed compounds, Papp values are typically very low (<1 x 10⁻⁶ cm/s).The lack of a specific reported value is a data gap. Based on its physicochemical properties, a very low Papp is expected, indicating poor transcellular and paracellular transport across the intestinal epithelium. This is a primary contributor to its low oral bioavailability.
Metabolism Not significantly metabolized; >90% of an intravenous dose is recovered unchanged in the urine.[1]Suggests that poor oral bioavailability is not due to extensive first-pass metabolism in the gut wall or liver. The primary issue is poor absorption.
In Vitro Metabolic Stability Not explicitly reported for the parent drug in reviewed literature. Prodrugs have been evaluated.The high urinary recovery of the unchanged drug in vivo strongly suggests high metabolic stability. The focus of in vitro metabolic studies has been on more lipophilic prodrugs, which are more likely to be substrates for metabolic enzymes.

Experimental Protocols

This section details the methodologies for the key experiments cited in the assessment of this compound's oral bioavailability limitations.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal drug absorption.

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable membrane supports in multi-well plates (e.g., Transwell®) and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates the formation of tight junctions. The permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow) is also assessed.

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (AP) and basolateral (BL) sides of the monolayer and pre-incubated.

    • The test compound (this compound) is added to the donor chamber (typically the apical side to mimic intestinal absorption).

    • Samples are collected from the receiver chamber (basolateral side) at various time points over a defined period (e.g., 2 hours).

    • The concentration of the compound in the samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

In Vitro Metabolic Stability Assay (Liver S9 Fraction)

This assay is used to assess the susceptibility of a compound to metabolism by a broad range of phase I and phase II enzymes present in the liver.

Objective: To determine the rate of disappearance of a compound when incubated with liver S9 fractions.

Methodology:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing the liver S9 fraction (from human or other species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound (this compound).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor mix, typically containing NADPH, UDPGA, PAPS, and GSH to support both phase I and phase II metabolic activities.

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 90 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by a suitable analytical method (e.g., LC-MS/MS) to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) can be calculated.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

G Factors Limiting this compound's Oral Bioavailability cluster_physicochemical Physicochemical Properties cluster_intestinal_barrier Intestinal Barrier cluster_outcome Outcome High Hydrophilicity (LogP = -3.6) High Hydrophilicity (LogP = -3.6) Poor Membrane Permeability Poor Membrane Permeability High Hydrophilicity (LogP = -3.6)->Poor Membrane Permeability Dianionic at Physiological pH Dianionic at Physiological pH Dianionic at Physiological pH->Poor Membrane Permeability Low Oral Bioavailability (<5%) Low Oral Bioavailability (<5%) Poor Membrane Permeability->Low Oral Bioavailability (<5%) Limited Paracellular Transport Limited Paracellular Transport Limited Paracellular Transport->Low Oral Bioavailability (<5%)

Core limitations of this compound's oral bioavailability.

G Experimental Workflow for Caco-2 Permeability Assay cluster_setup Assay Setup cluster_experiment Transport Experiment cluster_analysis Data Analysis Seed Caco-2 cells on permeable supports Seed Caco-2 cells on permeable supports Culture for 21-25 days to form monolayer Culture for 21-25 days to form monolayer Seed Caco-2 cells on permeable supports->Culture for 21-25 days to form monolayer Verify monolayer integrity (TEER, Lucifer Yellow) Verify monolayer integrity (TEER, Lucifer Yellow) Culture for 21-25 days to form monolayer->Verify monolayer integrity (TEER, Lucifer Yellow) Add this compound to Apical (donor) side Add this compound to Apical (donor) side Verify monolayer integrity (TEER, Lucifer Yellow)->Add this compound to Apical (donor) side Incubate at 37°C Incubate at 37°C Add this compound to Apical (donor) side->Incubate at 37°C Sample from Basolateral (receiver) side at time points Sample from Basolateral (receiver) side at time points Incubate at 37°C->Sample from Basolateral (receiver) side at time points Quantify this compound concentration (LC-MS/MS) Quantify this compound concentration (LC-MS/MS) Sample from Basolateral (receiver) side at time points->Quantify this compound concentration (LC-MS/MS) Calculate Apparent Permeability (Papp) Calculate Apparent Permeability (Papp) Quantify this compound concentration (LC-MS/MS)->Calculate Apparent Permeability (Papp)

Workflow of the Caco-2 permeability assay.

G Logical Relationship of this compound's Properties and Fate This compound This compound Oral Administration Oral Administration This compound->Oral Administration Intestinal Lumen Intestinal Lumen Oral Administration->Intestinal Lumen Intestinal Epithelium Intestinal Epithelium Intestinal Lumen->Intestinal Epithelium Poor Permeation Systemic Circulation Systemic Circulation Intestinal Epithelium->Systemic Circulation <5% Absorbed High Metabolic Stability High Metabolic Stability Systemic Circulation->High Metabolic Stability

This compound's journey after oral administration.

Conclusion

The oral bioavailability of this compound (Cidofovir) is severely restricted primarily due to its inherent physicochemical properties. Its high hydrophilicity and dianionic nature at physiological pH result in extremely poor permeability across the lipid-rich intestinal epithelium. In vivo and in vitro data strongly suggest that the molecule is metabolically stable, and therefore, its low oral bioavailability is a consequence of poor absorption rather than extensive first-pass metabolism. These fundamental limitations underscore the necessity for innovative prodrug strategies that can effectively mask the hydrophilic phosphonate group, thereby enhancing lipophilicity and facilitating absorption across the gastrointestinal tract. Future research and development efforts should continue to focus on such approaches to unlock the full therapeutic potential of this potent antiviral agent in an oral dosage form.

References

Cellular Uptake and Metabolism of (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity against a variety of DNA viruses. Its therapeutic efficacy is contingent upon its ability to enter host cells and undergo metabolic activation to its pharmacologically active diphosphorylated form, this compound diphosphate (HPMPApp). This technical guide provides an in-depth overview of the current understanding of the cellular uptake and metabolic pathways of this compound. It includes a summary of available quantitative data, detailed experimental protocols for studying these processes, and visualizations of the key pathways and workflows to support further research and development of this compound and its derivatives.

Cellular Uptake of this compound

The cellular entry of this compound, a hydrophilic molecule, is a critical step for its antiviral activity. Evidence suggests that this compound does not passively diffuse across the cell membrane but rather utilizes an active transport mechanism.

Mechanism of Uptake: Endocytosis

The primary mechanism for the cellular uptake of this compound and related acyclic nucleoside phosphonates is thought to be endocytosis. This active process involves the engulfment of extracellular substances by the cell membrane to form intracellular vesicles. While direct quantitative data on the specific endocytic pathways for this compound are limited, studies on analogous compounds and nanoparticles suggest the involvement of both clathrin-mediated and caveolae-mediated endocytosis[1].

Quantitative Data on Cellular Uptake
Parameter Oral HDP-(S)-HPMPA (10 mg/kg in mice) Intraperitoneal HDP-(S)-HPMPA (10 mg/kg in mice) Reference
Cmax (Plasma) 1.1 µM (at 1 h)2.2 µM (at 3 h)[2]
t1/2 (Plasma) 11.5 h2.0 h[2]
Relative Oral Bioavailability 74%N/A[2]

Table 1: Pharmacokinetic parameters of the this compound prodrug, HDP-(S)-HPMPA, in mice.

Metabolism of this compound

Once inside the cell, this compound must be metabolically activated through a two-step phosphorylation process to exert its antiviral effect.

Phosphorylation Pathway

This compound is sequentially phosphorylated by host cellular enzymes to its monophosphate (HPMPAp) and then to its active diphosphate (HPMPApp) form. Unlike traditional nucleoside analogs, the initial phosphorylation step is not dependent on viral-encoded kinases, which contributes to this compound's broad spectrum of activity.

Quantitative Data on Metabolism

The intracellular persistence of the active metabolite is a key determinant of the drug's potency and dosing frequency. Studies on the related compound PMPA have shown that the diphosphate metabolite has a long intracellular half-life, particularly in resting cells[3]. While specific quantitative data for this compound's metabolic kinetics are not extensively published, the principles are expected to be similar.

Metabolite Intracellular Half-life (Activated Lymphocytes) Intracellular Half-life (Resting Lymphocytes) Reference
PMPApp (from bis(POC)PMPA)12 - 15 h33 - 50 h[3]

Table 2: Intracellular half-life of the diphosphate metabolite of the related acyclic nucleoside phosphonate, PMPA. This data provides an analogous reference for the expected metabolic stability of HPMPApp.

Experimental Protocols

This section outlines detailed methodologies for key experiments to study the cellular uptake and metabolism of this compound.

Cellular Uptake Assay

This protocol describes a method to quantify the cellular uptake of this compound, adapted from methodologies used for similar compounds.

Materials:

  • Cell line of interest (e.g., Vero, MRC-5)

  • Cell culture medium and supplements

  • Radiolabeled [3H]-HPMPA or [14C]-HPMPA

  • Unlabeled this compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in 24-well plates and grow to confluence.

  • Wash the cell monolayers twice with pre-warmed PBS.

  • Incubate the cells with varying concentrations of radiolabeled this compound in culture medium for different time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • To determine non-specific uptake, incubate a parallel set of cells with a high concentration of unlabeled this compound (e.g., 100-fold excess) for 15 minutes prior to adding the radiolabeled compound.

  • At each time point, rapidly aspirate the medium and wash the cells three times with ice-cold PBS to stop the uptake.

  • Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Transfer the cell lysates to scintillation vials.

  • Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

  • Determine the protein concentration of parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Calculate the rate of uptake and express as pmol/mg protein/min.

Endocytosis Inhibition Assay

This protocol is designed to investigate the role of specific endocytic pathways in this compound uptake.

Materials:

  • Cell line of interest

  • Radiolabeled this compound

  • Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, nystatin for caveolae-mediated endocytosis)

  • All other materials from the Cellular Uptake Assay protocol

Procedure:

  • Seed and grow cells as described in the Cellular Uptake Assay.

  • Pre-incubate the cells with a known concentration of the specific endocytosis inhibitor (e.g., 10 µg/mL chlorpromazine or 25 µg/mL nystatin) for 30-60 minutes at 37°C.

  • Following pre-incubation, add radiolabeled this compound to the medium (containing the inhibitor) and incubate for a defined period (e.g., 60 minutes).

  • Wash, lyse, and quantify the radioactivity as described in the Cellular Uptake Assay.

  • Compare the uptake of this compound in the presence and absence of the inhibitors to determine the contribution of each pathway.

Analysis of Intracellular this compound and its Metabolites by HPLC

This protocol provides a framework for the separation and quantification of this compound, HPMPAp, and HPMPApp from cell extracts.

Materials:

  • Cell line of interest

  • This compound

  • Perchloric acid (PCA) or trichloroacetic acid (TCA)

  • Potassium hydroxide (KOH)

  • High-performance liquid chromatography (HPLC) system with a strong anion exchange (SAX) column

  • Mobile phase buffers (e.g., ammonium phosphate buffer with a gradient of potassium chloride)

  • UV detector or a radiodetector (if using radiolabeled this compound)

  • Standards for this compound, HPMPAp, and HPMPApp

Procedure:

  • Culture and treat cells with this compound as required for the experiment.

  • Wash the cells with ice-cold PBS and lyse them by adding a cold extraction solution (e.g., 0.5 M PCA or 10% TCA).

  • Scrape the cells and collect the extract.

  • Centrifuge the extract at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Neutralize the supernatant by adding a solution of KOH.

  • Centrifuge again to remove the potassium perchlorate precipitate.

  • Filter the final supernatant through a 0.22 µm filter.

  • Inject a known volume of the extract onto the HPLC-SAX column.

  • Elute the compounds using a suitable gradient and detect them by UV absorbance at 260 nm or by radioactivity.

  • Quantify the amounts of this compound and its phosphorylated metabolites by comparing the peak areas to those of known standards.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cellular_Uptake_of_this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HPMPA_ext This compound Endocytosis Endocytosis HPMPA_ext->Endocytosis Endosome Endosome Endocytosis->Endosome HPMPA_int This compound Endosome->HPMPA_int Release

Caption: Cellular uptake of this compound via endocytosis.

HPMPA_Metabolism This compound This compound HPMPAp HPMPAp (monophosphate) This compound->HPMPAp Cellular Kinases HPMPApp HPMPApp (diphosphate) [Active] HPMPAp->HPMPApp Cellular Kinases Inhibition Inhibition of Viral DNA Polymerase HPMPApp->Inhibition

Caption: Intracellular metabolic activation of this compound.

Experimental_Workflow_Uptake_Assay cluster_workflow Cellular Uptake Assay Workflow A 1. Seed and Culture Cells B 2. Wash Cells with PBS A->B C 3. Incubate with Radiolabeled this compound B->C D 4. Stop Uptake (Wash with Cold PBS) C->D E 5. Lyse Cells D->E F 6. Scintillation Counting E->F G 7. Data Analysis F->G

Caption: Experimental workflow for this compound cellular uptake assay.

Conclusion

The cellular uptake and subsequent metabolic activation of this compound are crucial for its antiviral efficacy. While the general mechanisms of endocytic uptake and intracellular phosphorylation are understood, a significant need remains for more detailed quantitative data to fully characterize these processes. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the cellular pharmacology of this compound, which will be instrumental in optimizing its therapeutic potential and in the development of next-generation acyclic nucleoside phosphonate antivirals.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-HPMPA and its Ether Lipid Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine, abbreviated as (S)-HPMPA, is a potent acyclic nucleoside phosphonate with broad-spectrum activity against a variety of DNA viruses. However, its clinical utility is limited by poor oral bioavailability due to the presence of a negatively charged phosphonate group. To overcome this limitation, ether lipid prodrugs of (S)-HPMPA have been developed. These prodrugs mask the negative charges of the phosphonate group, enhancing lipophilicity and facilitating oral absorption. Once inside the cell, they are metabolized to release the active parent drug, (S)-HPMPA, which is subsequently phosphorylated to its active diphosphate form.

This document provides an overview of the synthetic strategies for (S)-HPMPA and its ether lipid prodrugs, detailed experimental protocols based on published literature, and a summary of their biological and pharmacokinetic properties.

I. Synthesis of (S)-HPMPA

The synthesis of (S)-HPMPA typically starts from a chiral precursor, (S)-2,3-dihydroxypropyladenine ((S)-DHPA). The general synthetic route involves protection of the hydroxyl and amino groups, followed by regioselective alkylation of the 2'-hydroxyl group with a phosphonate synthon, and subsequent deprotection.

Experimental Protocol: General Procedure for (S)-HPMPA Synthesis
  • Protection of (S)-DHPA: (S)-DHPA is reacted with a protecting group agent, such as trityl chloride, in the presence of a base to yield the N,O-di-trityl derivative.

  • Alkylation: The protected (S)-DHPA is then alkylated at the 2'-hydroxyl group using a suitable phosphonate synthon, for example, p-toluenesulfonyloxymethyldiethylphosphonate. This reaction is typically carried out in the presence of a strong base.

  • Deprotection and Hydrolysis: The resulting protected diethyl-(S)-HPMPA is subjected to acidic conditions to remove the trityl protecting groups, followed by ester cleavage to yield (S)-HPMPA.

II. Synthesis of (S)-HPMPA Ether Lipid Prodrugs

Two primary strategies have been employed for the synthesis of ether lipid prodrugs of (S)-HPMPA, such as hexadecyloxypropyl-(S)-HPMPA (HDP-(S)-HPMPA) and octadecyloxyethyl-(S)-HPMPA (ODE-(S)-HPMPA).

Strategy 1: Convergent Synthesis via Mitsunobu Reaction

This approach involves the coupling of a cyclic form of (S)-HPMPA with a lipid alcohol.

  • Cyclization of (S)-HPMPA: (S)-HPMPA is cyclized using a condensing agent like dicyclohexylcarbodiimide (DCC) to form cyclic (S)-HPMPA ((S)-cHPMPA).

  • Mitsunobu Reaction: The (S)-cthis compound is then coupled with a long-chain alkoxy alcohol, such as 3-hexadecyloxy-1-propanol, via a Mitsunobu reaction.[1][2] This reaction typically employs triphenylphosphine (TPP) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD).[1][2]

  • Hydrolysis: The resulting cyclic prodrug is then hydrolyzed under basic conditions to open the cyclic ester and yield the final ether lipid prodrug.[1][2]

Strategy 2: Stepwise Synthesis

This method involves the incorporation of the lipid moiety into a phosphonate synthon, which is then used to alkylate a protected adenine derivative.[1][2]

  • Synthesis of the Lipid Phosphonate Synthon: A long-chain alkoxy alcohol (e.g., 3-hexadecyloxy-1-propanol or 2-octadecyloxy-1-ethanol) is reacted with a phosphonating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate.

  • Alkylation of Protected Adenine Derivative: A protected form of (S)-2,3-dihydroxypropyladenine, such as N6,O-bistrityl (S)-2,3-dihydroxypropyladenine, is alkylated with the lipid phosphonate synthon in the presence of a base (e.g., sodium hydride) in a suitable solvent like triethylamine.

  • Deprotection: The protecting groups (e.g., trityl groups) are removed under acidic conditions (e.g., 80% aqueous acetic acid) to give the final ether lipid prodrug.

III. Quantitative Data

The following tables summarize the in vitro antiviral activity and pharmacokinetic parameters of (S)-HPMPA and its ether lipid prodrugs.

Table 1: In Vitro Antiviral Activity
CompoundVirusCell LineEC50 (µM)Reference
(S)-HPMPAVaccinia Virus0.3 - 35[3]
(S)-HPMPACowpox Virus0.3 - 35[3]
(S)-HPMPAHuman Cytomegalovirus (HCMV)0.3 - 35[3]
(S)-HPMPAHerpes Simplex Virus Type 1 (HSV-1)0.3 - 35[3]
HDP-(S)-HPMPAOrthopoxviruses160-270 fold more active than (S)-HPMPA[4]
ODE-(S)-HPMPAOrthopoxviruses160-270 fold more active than (S)-HPMPA[4]
ODE-(S)-HPMPA formateMonkeypox Virus (MPXV)>40-fold lower than BCV[4]
Table 2: Pharmacokinetic Parameters
ProdrugParameterValueSpeciesReference
HDP-(S)-HPMPAOral BioavailabilityOrally activeAnimal models[1]
ODE-(S)-HPMPAOral BioavailabilityOrally activeAnimal models[1]
(L)-Tyr-NHiBu cthis compoundOral Bioavailability39%Mouse[3]
(S)-HPMPAOral Bioavailability<5%Mouse[3]

IV. Visualizations

Synthetic Strategies for (S)-HPMPA Ether Lipid Prodrugs

G cluster_0 Strategy 1: Convergent Synthesis (Mitsunobu) cluster_1 Strategy 2: Stepwise Synthesis s1_start (S)-HPMPA s1_mid1 Cyclic (S)-HPMPA ((S)-cthis compound) s1_start->s1_mid1 Cyclization (DCC) s1_mid3 Cyclic Prodrug s1_mid1->s1_mid3 Mitsunobu Reaction (TPP, DIAD) s1_mid2 Lipid Alcohol s1_mid2->s1_mid3 s1_end Ether Lipid Prodrug s1_mid3->s1_end Hydrolysis s2_start1 Lipid Alcohol s2_mid1 Lipid Phosphonate Synthon s2_start1->s2_mid1 Phosphonylation s2_start2 Protected (S)-DHPA s2_mid2 Protected Prodrug s2_start2->s2_mid2 s2_mid1->s2_mid2 Alkylation s2_end Ether Lipid Prodrug s2_mid2->s2_end Deprotection

Caption: Overview of synthetic strategies for (S)-HPMPA ether lipid prodrugs.

Intracellular Activation Pathway of (S)-HPMPA Prodrugs

G Prodrug_ext Ether Lipid Prodrug (Extracellular) Prodrug_int Ether Lipid Prodrug (Intracellular) Prodrug_ext->Prodrug_int Cellular Uptake This compound (S)-HPMPA Prodrug_int->this compound Metabolism HPMPAp (S)-HPMPAp This compound->HPMPAp Phosphorylation (Cellular Kinases) HPMPApp (S)-HPMPApp (Active Form) HPMPAp->HPMPApp Phosphorylation (Cellular Kinases) Inhibition Inhibition of Viral DNA Polymerase HPMPApp->Inhibition

Caption: Intracellular activation pathway of (S)-HPMPA ether lipid prodrugs.

Conclusion

The development of ether lipid prodrugs of (S)-HPMPA represents a successful strategy to improve the oral bioavailability of this potent antiviral agent. The synthetic routes described provide a framework for the preparation of these compounds, enabling further research and development in this area. The enhanced pharmacokinetic profile and potent antiviral activity of these prodrugs make them promising candidates for the treatment of various DNA virus infections.

References

Protocol for In Vitro Cytotoxicity Assessment of (S)-9-[3-Hydroxy-2-(Phosphonomethoxy)Propyl]Adenine (HPMPA)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

(S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA) is an acyclic nucleoside phosphonate with known antiviral activity. Assessing its cytotoxic potential is a critical step in the development of antiviral therapeutics. This document provides detailed protocols for evaluating the in vitro cytotoxicity of this compound using established colorimetric and fluorescence-based assays. The described methods—MTT, LDH, and apoptosis assays—offer a comprehensive approach to understanding the dose-dependent effects of this compound on cell viability and the underlying mechanisms of cell death.

Mechanism of Action

This compound is known to exert its cytotoxic effects primarily through the inhibition of DNA synthesis. As an analogue of deoxyadenosine monophosphate, it can be incorporated into growing DNA chains, leading to chain termination and the induction of apoptosis. The cytotoxic effects of this compound are often observed to be dose- and time-dependent.

Data Presentation

The following table summarizes the available quantitative data on the cytotoxicity of this compound and its parent compound, cidofovir (HPMPC). It is important to note that the cytotoxic profile of this compound can vary significantly depending on the cell line and assay conditions.

CompoundCell LineAssay TypeEndpointValue
ODE-(S)-HPMPA formateVeroCytotoxicity AssayCell ViabilityWell-tolerated at 5µM and 10µM[1][2]
HDP-(S)-HPMPA formateVeroCytotoxicity AssayCell ViabilityWell-tolerated at 5µM and 10µM[1][2]
(S)-HPMPC (Cidofovir)A549Plaque ReductionCD50306 µg/ml[3]
(S)-HPMPAA549Plaque Reduction-High Selectivity Index[3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or sterile water)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-treated controls (medium with the same concentration of solvent used for this compound) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • Complete cell culture medium (low serum concentration is recommended to reduce background)

  • LDH assay kit (containing LDH reaction mixture and lysis buffer)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis solution provided in the kit (100% cytotoxicity).

    • Vehicle control: Cells treated with the vehicle used to dissolve this compound.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation Allow attachment add_this compound Add this compound Serial Dilutions overnight_incubation->add_this compound incubate_treatment Incubate (24-72h) add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Experimental_Workflow_LDH_Assay cluster_prep Plate Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_and_treat Seed Cells & Add this compound incubate_treatment Incubate (24-72h) seed_and_treat->incubate_treatment centrifuge_plate Centrifuge Plate incubate_treatment->centrifuge_plate transfer_supernatant Transfer Supernatant to New Plate centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate at Room Temp add_reaction_mix->incubate_rt read_absorbance Read Absorbance (~490nm) incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase This compound This compound dna_damage DNA Damage / Replication Stress This compound->dna_damage Inhibits DNA Synthesis bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 death_receptor Death Receptors (e.g., Fas, TNFR1) disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis Cleavage of Cellular Substrates

References

Application Notes and Protocols for Evaluating the Antiviral Efficacy of HPMPA Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-9-(3-hydroxy-2-phosphonylmethoxy)propyladenine (HPMPA) and its cytosine analogue (HPMPC, Cidofovir) are potent broad-spectrum antiviral agents. Their activity covers a range of DNA viruses, including herpesviruses, adenoviruses, polyomaviruses, and poxviruses.[1] However, the clinical utility of these compounds is hampered by their phosphonate group, which is ionized at physiological pH, leading to poor oral bioavailability.[1] To overcome this limitation, various prodrug strategies have been developed. These strategies aim to mask the phosphonate group, thereby increasing lipophilicity and facilitating passive diffusion across cellular membranes to improve oral absorption and intracellular delivery.[2][3]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to evaluate the antiviral efficacy of novel this compound prodrugs, from initial in vitro screening to in vivo validation.

Part 1: In Vitro Efficacy and Cytotoxicity Evaluation

The initial assessment of any new antiviral compound involves determining its efficacy against the target virus and its toxicity to the host cells in culture. The primary goal is to identify compounds with a high selectivity index (SI), which represents a favorable balance between antiviral activity and cellular toxicity.

Overall Workflow for In Vitro Evaluation

The in vitro evaluation process follows a logical sequence, starting with the assessment of compound toxicity, followed by the determination of antiviral activity, and culminating in the calculation of the selectivity index.

G cluster_0 In Vitro Evaluation Workflow A Prepare Stock Solutions of this compound Prodrug B Determine Cytotoxicity (e.g., MTT Assay) A->B C Determine Antiviral Activity (e.g., Plaque Reduction Assay) A->C D Calculate 50% Cytotoxic Concentration (CC50) B->D E Calculate 50% Inhibitory Concentration (IC50) C->E F Calculate Selectivity Index (SI) SI = CC50 / IC50 D->F E->F G Candidate Selection for Further Studies F->G

Caption: Workflow for the in vitro evaluation of this compound prodrugs.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the prodrug that is toxic to host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[4]

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero cells, A549 cells)[5][6]

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound prodrugs

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)[4]

  • Microplate reader (absorbance at 570 nm)[4]

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will achieve ~80-90% confluency after 24 hours (e.g., 10,000 cells/well). Incubate at 37°C with 5% CO₂.[6]

  • Compound Addition: Prepare serial dilutions of the this compound prodrug in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.[4]

  • MTT Addition: Remove the medium containing the compound. Add 10-20 µL of MTT solution (5 mg/mL) to each well, plus 100 µL of fresh medium. Incubate for 2-4 hours at 37°C, protected from light.[4]

  • Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well and shake the plate gently for 10-15 minutes to fully dissolve the crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay - PRA)

The Plaque Reduction Assay (PRA) is a functional assay considered the gold standard for measuring the ability of a compound to inhibit viral replication.[7] It quantifies the reduction in the formation of viral plaques in a cell monolayer.

Materials:

  • Confluent host cell monolayers in 24-well plates[7]

  • Virus stock with a known titer (Plaque Forming Units - PFU/mL)

  • This compound prodrugs and a reference antiviral (e.g., Cidofovir, Ganciclovir)

  • Overlay medium (e.g., medium with 0.4-0.8% agarose or methylcellulose)[7][8]

  • Crystal violet staining solution (0.8% crystal violet in 50% ethanol)[7]

Procedure:

  • Cell Preparation: Grow host cells in 24-well plates until they form a confluent monolayer.[7]

  • Virus Inoculation: Prepare a virus dilution that yields 40-80 plaques per well.[7] Aspirate the growth medium from the cells and inoculate each well with 0.2 mL of the virus suspension.

  • Adsorption: Incubate the plates for 90 minutes at 37°C to allow the virus to adsorb to the cells.[7]

  • Compound Treatment: During the adsorption period, prepare serial dilutions of the this compound prodrugs in the overlay medium.

  • Overlay: After adsorption, carefully aspirate the virus inoculum. Add 1.5 mL of the overlay medium containing the appropriate drug concentration to each well (use triplicate wells per concentration). Include virus control wells (no drug) and cell control wells (no virus, no drug).[7]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration that allows for clear plaque formation (typically 3-7 days, depending on the virus).[7][8]

  • Staining: Fix the cell monolayers with 10% formalin. After fixation, remove the overlay and stain the cells with crystal violet solution. Gently wash the wells with water to remove excess stain.[7][9]

  • Plaque Counting: Count the plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the 50% inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

The results from the cytotoxicity and antiviral assays should be summarized to calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds.

Table 1: Example of In Vitro Antiviral Activity and Cytotoxicity Data Summary

CompoundTarget VirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Prodrug AHCMVHFF0.05>100>2000
Prodrug BHSV-1Vero0.285425
CidofovirHCMVHFF0.4>100>250

A higher SI value indicates greater selectivity of the compound for inhibiting the virus with minimal host cell toxicity.

Part 2: Mechanism of Action of this compound Prodrugs

This compound prodrugs are designed to efficiently deliver the parent compound into the host cell. Once inside, they undergo intracellular metabolism to release this compound, which is then phosphorylated by cellular enzymes to its active diphosphate form (HPMPApp). This active metabolite acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, leading to chain termination and the halting of viral replication.[2]

G cluster_0 Intracellular Activation and Action Prodrug This compound Prodrug (Lipophilic) Membrane Cell Membrane This compound This compound Prodrug->this compound Intracellular Metabolism HPMPAp This compound-monophosphate This compound->HPMPAp Cellular Kinases HPMPApp This compound-diphosphate (Active Metabolite) HPMPAp->HPMPApp Cellular Kinases vDNAPol Viral DNA Polymerase HPMPApp->vDNAPol Competitive Inhibition Replication Viral DNA Replication vDNAPol->Replication Inhibition Inhibition of Replication vDNAPol->Inhibition

Caption: Intracellular activation pathway of this compound prodrugs.

Part 3: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety in a whole-organism setting.[10] The choice of animal model is critical and often depends on the target virus, as many viruses like Human Cytomegalovirus (HCMV) are species-specific.[11]

Common Animal Models:

  • Mouse Models (MCMV): The mouse cytomegalovirus (MCMV) model is widely used due to low cost and the availability of reagents and genetically modified strains.[12]

  • Guinea Pig Models (GPCMV): The guinea pig is the only small animal model that allows for the study of congenital CMV infection, a critical area of CMV pathology.[12][13]

  • Rhesus Macaque Models (RhCMV): This model is phylogenetically closer to humans, offering valuable insights into immunology and pathogenesis, though it is more expensive.[12][14]

General In Vivo Experimental Workflow

A typical in vivo study involves infecting the animals, administering the treatment, and monitoring various endpoints to determine efficacy.

G cluster_0 In Vivo Efficacy Workflow A Select Animal Model (e.g., BALB/c mice) B Animal Acclimatization A->B C Viral Challenge (e.g., MCMV infection) B->C D Group Allocation & Treatment (Prodrug, Vehicle, Control) C->D E Monitoring (Weight, Clinical Signs) D->E F Sample Collection (Blood, Tissues) D->F G Endpoint Analysis E->G F->G H Viral Load Quantification (qPCR) G->H I Histopathology & Toxicity Assessment G->I J Data Analysis & Reporting H->J I->J

Caption: General workflow for an in vivo antiviral efficacy study.

Protocol 3: Viral Load Quantification from Tissues (Real-Time qPCR)

Quantitative PCR (qPCR) is a highly sensitive method used to determine the amount of viral DNA or RNA in a sample, providing a direct measure of viral load and therapeutic efficacy.[15][16]

Materials:

  • Blood or tissue samples from study animals

  • DNA/RNA extraction kit

  • Primers and probe specific to the target viral gene (e.g., CMV DNA polymerase gene)[17]

  • qPCR master mix

  • Real-time PCR instrument

  • Plasmid DNA standard of known concentration for quantification[17]

Procedure:

  • Sample Preparation: Homogenize tissue samples or separate plasma from whole blood.

  • Nucleic Acid Extraction: Extract total DNA (or RNA for RNA viruses) from a standardized amount of tissue or plasma using a commercial kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare a master mix containing qPCR buffer, dNTPs, forward primer, reverse primer, probe, and DNA polymerase. Add a specific volume of extracted DNA to each well of a qPCR plate.

  • Standard Curve: Prepare a serial dilution of the plasmid DNA standard to create a standard curve for absolute quantification. Run the standards in parallel with the unknown samples.[18]

  • Real-Time PCR: Run the plate on a real-time PCR instrument using an appropriate thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis: The instrument's software will generate amplification plots and cycle threshold (Ct) values. Use the standard curve to calculate the viral copy number in each sample.[18] The results are typically expressed as viral copies per mL of plasma or per µg of tissue DNA.[17]

Data Presentation

In vivo data should clearly demonstrate the effect of the prodrug on viral replication and disease outcome.

Table 2: Example of In Vivo Efficacy Data Summary (MCMV Mouse Model)

Treatment GroupDose (mg/kg/day)Mean Viral Load in Spleen (log₁₀ copies/mg)Change from Vehicle (log₁₀ reduction)Survival Rate (%)
Vehicle Control-5.8 ± 0.4-20%
Prodrug A103.2 ± 0.52.690%
Prodrug A302.1 ± 0.33.7100%
Cidofovir (Control)302.5 ± 0.43.3100%

Conclusion

A systematic evaluation of this compound prodrugs, encompassing both in vitro and in vivo methodologies, is essential for identifying promising clinical candidates. The protocols outlined here provide a comprehensive framework for this process. Key steps include determining the selectivity index through cytotoxicity and plaque reduction assays, followed by validation in appropriate animal models where efficacy is measured by viral load reduction and improvement in clinical outcomes. This structured approach ensures that only the most potent and safest compounds advance in the drug development pipeline.

References

Application Note & Protocol: Quantitative Analysis of (S)-HPMPA in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA), the active metabolite of the antiviral drug Cidofovir, in human plasma. The method utilizes a robust sample preparation procedure based on solid-phase extraction (SPE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development requiring accurate measurement of this compound in a complex biological matrix.

Introduction

(S)-HPMPA is an acyclic nucleoside phosphonate that exhibits broad-spectrum antiviral activity.[1][2] It is the active intracellular metabolite of Cidofovir, a drug used for the treatment of various DNA virus infections.[1] After cellular uptake, Cidofovir is converted to this compound and subsequently phosphorylated to its active diphosphate form, which acts as a competitive inhibitor and alternative substrate for viral DNA polymerases.[1] Given its critical role in the mechanism of action of Cidofovir, accurate quantification of this compound in biological matrices such as plasma is essential for understanding its pharmacokinetics and pharmacodynamics.

This LC-MS/MS method offers high selectivity and sensitivity for the determination of this compound in human plasma, overcoming the challenges associated with analyzing a polar and charged molecule in a complex biological fluid.

Experimental

Materials and Reagents
  • (S)-HPMPA reference standard

  • 9-(2-phosphonylmethoxyethyl)guanine (PMEG) as internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Strong Anion Exchange (SAX) solid-phase extraction cartridges

Instrumentation
  • Liquid chromatograph (LC) system capable of gradient elution

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction procedure is employed to isolate this compound and the internal standard from plasma matrix components.

  • Conditioning: Condition the SAX SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution. Vortex briefly and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove unretained matrix components.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% acetic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable for the separation.

  • Mobile Phase:

    • A: 10 mM Ammonium acetate in water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% B
0.05
1.05
5.095
7.095
7.15
10.05
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
(S)-HPMPA288.1158.0
PMEG (IS)288.1133.1

Note: The precursor ion for both this compound and PMEG is the same, but they are chromatographically separated, and their distinct product ions allow for specific quantification.

Method Validation Data

The following tables summarize the performance characteristics of this LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ10≤ 15≤ 1585 - 115
Low30≤ 15≤ 1585 - 115
Medium300≤ 15≤ 1585 - 115
High4000≤ 15≤ 1585 - 115

Table 3: Recovery

AnalyteRecovery (%)
(S)-HPMPA> 80
PMEG (IS)> 80

Visual Protocols

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + IS load Load Sample plasma->load condition Condition SAX Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water) load->wash elute Elute this compound & IS (5% Acetic Acid in Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (ESI-, MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound quantification.

Discussion

This LC-MS/MS method provides a reliable and robust approach for the quantification of this compound in human plasma. The use of solid-phase extraction with a strong anion exchange sorbent is crucial for the effective removal of matrix interferences and for concentrating the polar analyte. The negative ion mode ESI is well-suited for the analysis of the phosphonate group in this compound, leading to sensitive and specific detection.

The selection of an appropriate internal standard is critical for achieving accurate and precise quantification. PMEG, being structurally similar to this compound, co-elutes and experiences similar matrix effects, making it a suitable choice.

The validation data demonstrates that the method is linear, accurate, and precise over a clinically relevant concentration range. The high recovery of both the analyte and the internal standard ensures the reliability of the sample preparation process.

Conclusion

The detailed protocol and application data presented here describe a validated LC-MS/MS method for the quantitative determination of this compound in human plasma. This method meets the requirements for bioanalytical method validation and is suitable for use in pharmacokinetic and clinical studies involving Cidofovir and its active metabolite.

References

Application Notes and Protocols for Animal Models in Oral Bioavailability Studies of HPMPA Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) is a potent antiviral compound with a broad spectrum of activity against DNA viruses. However, its clinical utility is hampered by poor oral bioavailability. To overcome this limitation, various prodrugs of this compound have been developed, primarily ether lipid ester derivatives, to enhance intestinal absorption and systemic exposure. This document provides detailed application notes and protocols for utilizing animal models to evaluate the oral bioavailability of these this compound derivatives. The primary focus is on murine models, which have been instrumental in the preclinical assessment of these compounds.

Key Animal Models

The most commonly utilized animal models for assessing the oral bioavailability of this compound derivatives are mice, specifically BALB/c and Severe Combined Immunodeficient (SCID) strains.[1] These models are well-characterized, cost-effective, and readily available, making them suitable for initial pharmacokinetic screening and efficacy studies. While other models like rats and dogs have been used for related nucleotide analogs such as tenofovir disoproxil fumarate (TDF), the literature on this compound derivatives predominantly features murine studies.[2][3][4]

Experimental Design and Considerations

A typical oral bioavailability study for an this compound derivative involves administering the compound to a cohort of animals via oral gavage and subsequently collecting blood samples at various time points to determine the plasma concentration of the parent drug and its active metabolite, this compound. A parallel group receiving the drug via an intravenous or intraperitoneal route is often included to calculate absolute or relative bioavailability.

Critical Parameters to Evaluate:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation compared to the dose administered intravenously or intraperitoneally.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of various this compound derivatives from studies conducted in mice.

Table 1: Pharmacokinetic Parameters of HDP-(S)-HPMPA in Mice following a Single 10 mg/kg Dose [5]

Administration RouteCmax (μM)Tmax (h)AUC0-24 (nmol·h/g)t1/2 (h)Relative Oral Bioavailability (%)
Oral1.1112.111.574
Intraperitoneal (i.p.)2.2316.42N/A

Table 2: Efficacy of Orally Administered this compound Derivatives in Virus-Infected Mouse Models

CompoundVirusMouse StrainDose (mg/kg)Efficacy OutcomeReference
HDP-(S)-HPMPACowpox Virus (CV)BALB/c30Significantly prevented mortality[5]
ODE-(S)-HPMPACowpox Virus (CV)BALB/c30Significantly prevented mortality[5]
HDP-(S)-HPMPAVaccinia Virus (VV)BALB/c30Significantly prevented mortality[5]
ODE-(S)-HPMPAVaccinia Virus (VV)BALB/c30Significantly prevented mortality[5]
HDP-(S)-HPMPAMurine CMV (MCMV)BALB/c30Significantly reduced mortality[1]
HDP-(S)-HPMPAHuman CMV (HCMV)SCID-hu10Significantly reduced viral replication[1]
ODE-(S)-HPMPAHuman CMV (HCMV)SCID-hu10Significantly reduced viral replication[1]
ODE-(S)-HPMPA formateVaccinia Virus (VV)BALB/cN/ASuperior therapeutic efficacy compared to BCV[6][7]
HDP-(S)-HPMPA formateVaccinia Virus (VV)BALB/cN/ASuperior therapeutic efficacy compared to BCV[6][7]

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study of an this compound Derivative in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of a test this compound derivative.

Materials:

  • Test this compound derivative

  • Vehicle for formulation (e.g., water, saline)

  • BALB/c mice (male, 4-weeks old)

  • Oral gavage needles

  • Syringes and needles for blood collection

  • Microcentrifuge tubes with anticoagulant (e.g., EDTA)

  • Equipment for plasma separation (centrifuge)

  • Analytical instruments for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare the dosing solution of the test compound in the appropriate vehicle at the desired concentration.

  • Animal Grouping: Divide the mice into two groups: an oral administration group and an intraperitoneal (or intravenous) administration group (n=3-5 mice per time point per group).

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Group: Administer a single dose of the test compound (e.g., 10 mg/kg) via oral gavage.[5][7]

    • Intraperitoneal Group: Administer a single dose of the test compound (e.g., 10 mg/kg) via intraperitoneal injection.[5]

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[7]

  • Plasma Preparation: Immediately transfer the blood into microcentrifuge tubes containing an anticoagulant. Centrifuge the samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound and its metabolite (this compound) in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. Calculate the relative oral bioavailability using the formula: %F = (AUCoral / AUCip) x 100.

Protocol 2: Efficacy Study of an Orally Administered this compound Derivative in a Virus-Infected Mouse Model

Objective: To evaluate the in vivo antiviral efficacy of an orally administered this compound derivative.

Materials:

  • Test this compound derivative

  • Vehicle for formulation

  • BALB/c mice

  • Specific virus for infection (e.g., Vaccinia virus, Cowpox virus)

  • Anesthesia (e.g., isoflurane)

  • Materials for virus inoculation (e.g., intranasal instillation)

  • Equipment for monitoring animal health and survival.

  • Materials for tissue collection and virus quantification (e.g., plaque assay, qPCR).

Procedure:

  • Animal Acclimation: Acclimate mice as described in Protocol 1.

  • Virus Inoculation: Infect the mice with a lethal dose of the virus (e.g., intranasal instillation of Vaccinia virus).[7]

  • Animal Grouping: Randomly divide the infected mice into treatment and control groups.

  • Treatment Initiation: Begin treatment at a specified time post-infection (e.g., 24, 48, or 72 hours).[5]

  • Drug Administration: Administer the test compound or vehicle daily for a specified duration (e.g., 5 days) via oral gavage at various doses (e.g., 3, 10, 30 mg/kg).[5][7]

  • Monitoring: Monitor the animals daily for signs of illness, weight loss, and mortality for a defined observation period (e.g., 21 days).

  • Efficacy Assessment:

    • Survival: Record the number of surviving animals in each group.

    • Viral Load: At specific time points, euthanize a subset of animals from each group and collect tissues (e.g., lungs, liver, spleen) to quantify the viral load using methods like plaque assays or qPCR.[5]

  • Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and statistical tests (e.g., log-rank test). Compare the viral loads between the treated and control groups using appropriate statistical analyses.

Visualizations

Experimental Workflow for Oral Bioavailability Assessment

G cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase acclimation Animal Acclimation dosing_prep Dose Preparation acclimation->dosing_prep grouping Animal Grouping (Oral & IP/IV) dosing_prep->grouping fasting Overnight Fasting grouping->fasting dosing Drug Administration (Oral Gavage / IP Injection) fasting->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Separation sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical oral bioavailability study in an animal model.

Logical Relationship of Prodrug Metabolism

G cluster_absorption Intestinal Lumen & Enterocytes cluster_circulation Systemic Circulation cluster_target Target Cells prodrug This compound Prodrug (e.g., HDP-HPMPA) absorption Intestinal Absorption prodrug->absorption prodrug_circ This compound Prodrug absorption->prodrug_circ This compound Active this compound prodrug_circ->this compound Esterase Hydrolysis hpmpa_dp This compound diphosphate (Active Metabolite) This compound->hpmpa_dp Intracellular Phosphorylation

Caption: Simplified metabolic pathway of an this compound ether lipid prodrug.

References

Application Notes and Protocols for High-Throughput Screening of Novel HPMPA Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel analogs of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA). This compound and its derivatives, such as Cidofovir (HPMPC), are potent broad-spectrum antiviral agents effective against a variety of DNA viruses. Their mechanism of action involves the inhibition of viral DNA polymerase, making this a key target for antiviral drug discovery.[1][2]

The following sections detail the underlying mechanism of action of this compound analogs, present quantitative data on the antiviral activity of novel derivatives, and provide step-by-step experimental protocols for cell-based and biochemical HTS assays.

Mechanism of Action of this compound Analogs

This compound is a nucleotide analog that, upon entering a cell, undergoes phosphorylation by cellular enzymes to its active diphosphate form, this compound diphosphate (HPMPApp).[3][4] This active metabolite then acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for viral DNA polymerase.[5][6] Incorporation of HPMPApp into the growing viral DNA chain leads to chain termination, thus halting viral replication.[6] The selectivity of these analogs stems from their higher affinity for viral DNA polymerase compared to host cell DNA polymerases.[2]

Signaling and Activation Pathway of this compound

HPMPA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral DNA Replication (in Nucleus) This compound This compound Analog HPMPA_in This compound Analog This compound->HPMPA_in Cellular Uptake HPMPAp This compound-monophosphate HPMPA_in->HPMPAp  Cellular  Kinases HPMPApp This compound-diphosphate (Active Form) HPMPAp->HPMPApp  Cellular  Kinases Viral_DNA_Polymerase Viral DNA Polymerase HPMPApp->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_synthesis Viral DNA Synthesis HPMPApp->Viral_DNA_synthesis Incorporation Viral_DNA_Polymerase->Viral_DNA_synthesis Chain_Termination Chain Termination Viral_DNA_synthesis->Chain_Termination dCTP dCTP dCTP->Viral_DNA_Polymerase

Caption: Intracellular activation and mechanism of action of this compound analogs.

Data Presentation: Antiviral Activity of Novel this compound Analogs

The following table summarizes the in vitro antiviral activity (IC50) and cytotoxicity (CC50) of a series of novel disulfide-incorporated lipid conjugates of cidofovir (HPMPC), a close analog of this compound, against Vaccinia Virus (VACV) and Adenovirus 5 (AdV5). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is also presented.

CompoundLinker MoietyAliphatic Chain LengthVirusCell LineIC50 (µM)CC50 (µM)SI (CC50/IC50)
1a C2H414VACVVero0.2011>25>124
VACVA5490.2184>25>114
AdV5A5490.3547>25>70
1b C2H416VACVVero0.1193>25>209
VACVA5490.1008>25>248
AdV5A5490.2169>25>115
1c C2H418VACVVero0.0960>25>260
VACVA5490.0790>25>316
AdV5A5490.1572>25>159
1d C2H420VACVVero0.0989>25>253
VACVA5490.0811>25>308
AdV5A5490.1703>25>147
Brincidofovir --VACVVero0.1033>25>242
VACVA5490.0912>25>274
AdV5A5490.1983>25>126

Data extracted from: Disulfide-incorporated lipid prodrugs of cidofovir: Synthesis, antiviral activity, and release mechanism (2023).[5]

Experimental Protocols

High-Throughput Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is a primary screening method to identify compounds that protect host cells from virus-induced cell death.

Objective: To quantify the ability of novel this compound analogs to inhibit viral CPE in a high-throughput format.

Materials:

  • Host cell line susceptible to the target virus (e.g., Vero cells for Vaccinia Virus, A549 cells for Adenovirus).

  • Target virus stock with a known titer.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Novel this compound analogs dissolved in DMSO.

  • Positive control antiviral drug (e.g., Cidofovir).

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • 384-well clear-bottom, white-walled assay plates.

  • Automated liquid handling systems.

  • Plate reader capable of luminescence detection.

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend host cells in a complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell adherence.

  • Compound Addition:

    • Prepare serial dilutions of the novel this compound analogs and control compounds in the culture medium. The final DMSO concentration should be kept below 0.5%.

    • Using a liquid handler, transfer 5 µL of the diluted compounds to the appropriate wells of the cell plates.

    • Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

  • Virus Infection:

    • Dilute the virus stock in a culture medium to a predetermined multiplicity of infection (MOI) (e.g., 0.01).

    • Add 20 µL of the diluted virus to all wells except the "cells only" control wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.

  • Data Acquisition:

    • Equilibrate the plates and the cell viability reagent to room temperature.

    • Add 25 µL of the cell viability reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by fitting the data to a dose-response curve using appropriate software.

    • Calculate the Selectivity Index (SI = CC50/EC50).

Biochemical DNA Polymerase Inhibition Assay

This is a target-based assay to directly measure the inhibitory effect of the active form of this compound analogs on viral DNA polymerase activity.

Objective: To determine the in vitro inhibitory activity of the diphosphorylated this compound analogs against the target viral DNA polymerase.

Materials:

  • Purified recombinant viral DNA polymerase.

  • This compound analog diphosphates.

  • Biotinylated DNA primer-template duplex.

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dCTP (e.g., fluorescently labeled or radiolabeled).

  • Assay buffer (containing Tris-HCl, MgCl2, DTT, and BSA).

  • Streptavidin-coated 384-well plates.

  • Stop solution (e.g., EDTA).

  • Wash buffer.

  • Detection reagent (if using a fluorescent label).

  • Plate reader (fluorescence or scintillation counter).

Protocol:

  • Plate Preparation:

    • If using streptavidin-coated plates, wash the plates with the wash buffer.

  • Reaction Setup:

    • In a separate reaction plate, prepare the reaction mixture containing the assay buffer, biotinylated primer-template, dNTPs (with labeled dCTP), and the viral DNA polymerase.

    • Add the diphosphorylated this compound analogs at various concentrations.

    • Include a "no enzyme" control and a "no inhibitor" control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the viral DNA polymerase.

    • Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding the stop solution.

  • Capture and Detection:

    • Transfer the reaction mixtures to the streptavidin-coated plate.

    • Incubate for 1 hour at room temperature to allow the biotinylated DNA to bind to the streptavidin.

    • Wash the plate to remove unincorporated nucleotides and other reaction components.

    • Add the detection reagent (if applicable) and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of polymerase inhibition for each compound concentration.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow and Logic

The high-throughput screening for novel this compound analogs typically follows a multi-step workflow, starting with a broad primary screen and progressing to more specific secondary and tertiary assays for hit validation and characterization.

HTS_Workflow cluster_screening Screening Cascade cluster_validation Hit Validation & Characterization Compound_Library Novel this compound Analog Library Primary_Screen Primary HTS: CPE Inhibition Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potency & Low Cytotoxicity) Primary_Screen->Hit_Identification Dose_Response Dose-Response & EC50/CC50 Determination Hit_Identification->Dose_Response Confirmed Hits Secondary_Assay Secondary Assay: Biochemical DNA Polymerase Inhibition Assay (IC50) Dose_Response->Secondary_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: High-throughput screening workflow for novel this compound analogs.

References

Application Notes and Protocols: Flow Cytometry Analysis of HPMPA's Effect on Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity against a variety of DNA viruses. Its mechanism of action involves the inhibition of viral DNA synthesis. Flow cytometry is a powerful and high-throughput technique that can be effectively employed to quantify the inhibitory effect of antiviral compounds like this compound on viral replication at the single-cell level. This document provides detailed application notes and experimental protocols for the analysis of this compound's effect on viral replication using flow cytometry.

Data Presentation

The antiviral efficacy of this compound against cytomegalovirus (CMV) can be quantified by determining the concentration of the compound that results in a 50% reduction in the number of infected cells, known as the 50% effective concentration (EC50). Flow cytometry assays have demonstrated that this compound is a highly active compound against human CMV.[1]

Table 1: Antiviral Activity of this compound against Human Cytomegalovirus (HCMV)

CompoundVirusCell LineAssay MethodEC50 (µM)
This compoundHCMVHuman FibroblastsFlow Cytometry~0.6[1]

Note: This table summarizes the reported EC50 value for this compound against HCMV as determined by flow cytometry. Actual values may vary depending on the specific experimental conditions, including the virus strain, cell line, and multiplicity of infection (MOI).

Table 2: Illustrative Dose-Response of this compound on HCMV Replication

This compound Concentration (µM)Percent Inhibition of Viral Antigen Positive Cells (%)
0.015
0.125
0.650
1.075
1095

Note: This table provides an illustrative example of the dose-dependent inhibition of HCMV replication by this compound as would be measured by flow cytometry. The data is representative of a typical dose-response curve.

Mandatory Visualizations

HPMPA_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound HPMPA_MP This compound monophosphate This compound->HPMPA_MP Cellular Kinases HPMPA_DP This compound diphosphate (Active Form) HPMPA_MP->HPMPA_DP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase HPMPA_DP->Viral_DNA_Polymerase Competitive Inhibition dATP dATP dATP->Viral_DNA_Polymerase Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Elongation Viral_DNA_Synthesis->Viral_DNA_Synthesis Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Flow Cytometry Analysis Cell_Culture 1. Seed Host Cells Infection 2. Infect Cells with Virus Cell_Culture->Infection Treatment 3. Treat with this compound (Dose-Response) Infection->Treatment Incubation 4. Incubate for Viral Replication Treatment->Incubation Harvest 5. Harvest and Prepare Single-Cell Suspension Incubation->Harvest Fix_Perm 6. Fix and Permeabilize Cells Harvest->Fix_Perm Antibody_Staining 7. Stain with Fluorescently-Labeled Antiviral Antigen Antibody Fix_Perm->Antibody_Staining Acquisition 8. Acquire Data on Flow Cytometer Antibody_Staining->Acquisition Gating 9. Gate on Infected vs. Uninfected Cell Populations Acquisition->Gating Quantification 10. Quantify % Inhibition Gating->Quantification

References

Techniques for Developing Stable HPMPA Prodrug Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity. However, its clinical utility is hampered by poor oral bioavailability due to the negatively charged phosphonate group at physiological pH. Prodrug strategies are essential to mask this charge, improve membrane permeability, and enhance oral absorption. This document provides detailed application notes and protocols for developing stable formulations of this compound prodrugs, with a focus on lyophilized powders, liposomal formulations, and amorphous solid dispersions.

Formulation Strategies for this compound Prodrugs

The primary goal in formulating this compound prodrugs is to ensure stability during storage and effective delivery in vivo. The choice of formulation strategy depends on the physicochemical properties of the prodrug and the intended route of administration.

Lyophilization (Freeze-Drying)

Lyophilization is a common technique to enhance the long-term stability of parenteral formulations by removing water, thereby reducing hydrolytic degradation.[1][2] This is particularly relevant for ester-based prodrugs susceptible to hydrolysis.

Key Formulation Components for Lyophilization:

ComponentExampleConcentration Range (% w/v)Purpose
Bulking Agent Mannitol, Sucrose1 - 10%Provides structure and mechanical strength to the lyophilized cake.
Cryoprotectant Trehalose, Sucrose1 - 10%Protects the prodrug from stresses during freezing.
Tonicity Modifier Sodium Chloride0.9%Adjusts the tonicity of the pre-lyophilized solution for parenteral administration.
Buffering Agent Phosphate Buffer, Citrate Buffer10 - 50 mMMaintains pH to minimize chemical degradation.
Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For this compound prodrugs, liposomes can offer targeted delivery and protect the drug from premature degradation.

Typical Lipid Composition for Liposomes:

Lipid ComponentExampleMolar Ratio (%)Function
Phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)50 - 60%Forms the primary structure of the lipid bilayer.
Cholesterol Cholesterol30 - 40%Modulates membrane fluidity and stability.
PEGylated Lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)1 - 5%Provides a hydrophilic layer to increase circulation time ("stealth" liposomes).
Cationic Lipid (optional) 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)5 - 15%Facilitates encapsulation of negatively charged molecules and cellular uptake.
Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions involve dispersing the drug in a polymeric matrix in an amorphous state. This can enhance the solubility and dissolution rate of poorly soluble prodrugs.[3]

Common Polymers for Amorphous Solid Dispersions:

PolymerAcronymKey Properties
Copovidone PVP/VAGood solubilizing capacity for a wide range of drugs.
Hypromellose Acetate Succinate HPMCASpH-dependent solubility, useful for enteric delivery.
Polyvinylpyrrolidone PVPHigh glass transition temperature, good for stabilizing amorphous drugs.
Soluplus® Amphiphilic graft copolymer with excellent solubilization properties.

Experimental Protocols

Protocol for Lyophilization Cycle Development

This protocol outlines a systematic approach to developing a robust lyophilization cycle for an this compound prodrug formulation.

Workflow for Lyophilization Cycle Development:

cluster_0 Pre-Lyophilization cluster_1 Lyophilization Cycle cluster_2 Post-Lyophilization A Formulation Preparation B Thermal Characterization (DSC, FDM) A->B Determine Tg', Te, Tc C Freezing (-40°C to -50°C) B->C D Primary Drying (Sublimation) C->D Hold for 3-4h E Secondary Drying (Desorption) D->E Ramp shelf temp. F Cake Characterization E->F G Reconstitution F->G H Stability Testing G->H

Caption: Workflow for developing an optimized lyophilization cycle.

Methodology:

  • Formulation Preparation:

    • Dissolve the this compound prodrug and selected excipients (e.g., 5% mannitol, 2% sucrose in water for injection) to the target concentration.

    • Aseptically filter the solution through a 0.22 µm filter.

    • Fill sterile vials with the formulated solution and partially insert stoppers.

  • Thermal Characterization:

    • Determine the glass transition temperature of the maximally freeze-concentrated solute (Tg') and the eutectic melting temperature (Te) using Differential Scanning Calorimetry (DSC).

    • Visually determine the collapse temperature (Tc) using a Freeze-Drying Microscope (FDM). The product temperature during primary drying must be kept below this critical temperature.

  • Lyophilization Cycle:

    • Freezing: Cool the shelves to -40°C at a rate of 1°C/min and hold for at least 2 hours to ensure complete solidification.

    • Primary Drying: Apply a vacuum of 100-200 mTorr. Increase the shelf temperature to just below the determined collapse temperature (e.g., -25°C). Hold until all ice has sublimated, which can be monitored by pressure and temperature sensors.

    • Secondary Drying: Increase the shelf temperature to 25-30°C in a stepwise or ramped manner and hold for 6-12 hours to remove residual moisture.

    • At the end of the cycle, backfill the chamber with sterile nitrogen and fully stopper the vials.

  • Post-Lyophilization Characterization:

    • Visually inspect the lyophilized cake for elegance, color, and signs of collapse.

    • Determine the residual moisture content using Karl Fischer titration (target <1-2%).

    • Measure the reconstitution time with the appropriate diluent (e.g., sterile water for injection).

Protocol for Stability-Indicating HPLC Method

A stability-indicating method is crucial for quantifying the decrease in the parent prodrug and the increase in degradation products over time.

Workflow for HPLC Method Development:

A Forced Degradation Studies B Generate Degradation Products A->B C Chromatographic Optimization B->C Separate all peaks D Method Validation (ICH Q2(R1)) C->D E Specificity, Linearity, Accuracy, Precision, Robustness D->E

Caption: Development of a stability-indicating HPLC method.

Methodology:

  • Forced Degradation Studies:

    • Subject the this compound prodrug to stress conditions to intentionally generate degradation products.[4]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photodegradation: Expose to light (ICH Q1B guidelines).

    • Neutralize acidic and basic samples before analysis.

  • HPLC Method Parameters (Example for a Tenofovir Prodrug):

    • Column: C18 reverse-phase column (e.g., Inertsil ODS, 250 mm x 4.6 mm, 5 µm).[5][6]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

    • Column Temperature: 30°C.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

    • Ensure that all degradation product peaks are well-resolved from the parent prodrug peak and from each other.

Protocol for Liposome Formulation by Thin-Film Hydration

This protocol describes a common laboratory-scale method for preparing liposomes encapsulating an this compound prodrug.[7][8][9]

Methodology:

  • Lipid Film Formation:

    • Dissolve the selected lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000) in an organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.[10]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Dry the film under a high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the dissolved this compound prodrug.

    • Agitate the flask above the lipid phase transition temperature to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain a homogenous population of unilamellar vesicles, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

    • Perform 10-20 passes through the membrane.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by size exclusion chromatography) and quantifying the drug in the liposomal fraction.

Protocol for Amorphous Solid Dispersion by Spray Drying

This protocol outlines the preparation of an ASD to enhance the solubility of an this compound prodrug.[11][12]

Methodology:

  • Solution Preparation:

    • Dissolve the this compound prodrug and the selected polymer (e.g., HPMCAS) in a common volatile solvent (e.g., acetone, methanol, or a mixture).[12]

    • Ensure complete dissolution to form a homogenous solution.

  • Spray Drying:

    • Atomize the solution into a hot drying gas stream in a spray dryer.

    • Optimize process parameters such as inlet temperature, feed rate, and atomization pressure to ensure rapid solvent evaporation and formation of solid particles.

  • Powder Collection and Characterization:

    • Collect the dried powder from the cyclone separator.

    • Confirm the amorphous nature of the drug in the dispersion using X-ray powder diffraction (XRPD) (absence of sharp peaks) and DSC (presence of a single glass transition temperature).

    • Evaluate the dissolution performance of the ASD compared to the crystalline drug.

Degradation Pathways and Stability Considerations

This compound prodrugs are susceptible to chemical degradation, primarily through hydrolysis of the prodrug moiety. Understanding these pathways is critical for developing stable formulations.

Primary Degradation Pathway: Hydrolysis

The ester or amide linkages in this compound prodrugs can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions. This process releases the active this compound and the promoiety.

Degradation of this compound Prodrugs:

cluster_conditions Stress Conditions Prodrug This compound Prodrug (e.g., Ester or Amide) This compound Active this compound Prodrug->this compound Hydrolysis Promoiety Promoieties Prodrug->Promoiety Hydrolysis Degradation Further Degradation (e.g., of Adenine) This compound->Degradation Acid Acid (H+) Acid->Prodrug Base Base (OH-) Base->Prodrug Enzymes Esterases/ Amidases Enzymes->Prodrug

Caption: General hydrolytic degradation pathway for this compound prodrugs.

Stability Considerations:

  • pH: The stability of ester-containing prodrugs is highly pH-dependent. Formulations should be buffered at a pH of maximum stability, which is typically in the acidic to neutral range (pH 4-6).

  • Moisture: Water is a key reactant in hydrolysis. For solid formulations like lyophilized powders and ASDs, minimizing residual moisture and protecting the product from humidity during storage is critical.

  • Excipient Compatibility: Excipients should be carefully selected to avoid any chemical interactions with the prodrug that could accelerate degradation.

By implementing these formulation strategies and analytical protocols, researchers and drug development professionals can systematically develop stable and effective formulations for this compound prodrugs, paving the way for their successful clinical application.

References

Application of (S)-HPMPA in Poxvirus Replication Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the use of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) and its derivatives in the study of poxvirus replication. This compound is a potent acyclic nucleoside phosphonate with broad-spectrum activity against DNA viruses, including members of the Poxviridae family such as vaccinia virus, cowpox virus, and monkeypox virus.

Mechanism of Action

(S)-HPMPA exerts its antiviral effect by targeting the viral DNA polymerase, a key enzyme in the replication of the poxvirus genome which occurs in the cytoplasm of the host cell.[1][2] To become active, this compound must be phosphorylated by cellular enzymes to its diphosphate metabolite, this compound diphosphate (HPMPApp).[1] This active form then competes with the natural substrate, dATP, for incorporation into the nascent viral DNA chain. The incorporation of HPMPApp into the viral DNA leads to chain termination, thus halting viral replication.[3] The selectivity of this compound is attributed to the higher affinity of its diphosphate form for the viral DNA polymerase compared to host cellular DNA polymerases.[1]

Due to its polar nature, this compound has limited oral bioavailability.[3] To overcome this, lipid-soluble prodrugs such as hexadecyloxypropyl-HPMPA (HDP-HPMPA) and octadecyloxyethyl-HPMPA (ODE-HPMPA) have been developed. These prodrugs exhibit enhanced oral bioavailability and are metabolized intracellularly to release the active this compound.[3]

G cluster_0 Host Cell Cytoplasm cluster_1 Extracellular This compound This compound HPMPAmp This compound monophosphate This compound->HPMPAmp Cellular Kinases HPMPApp This compound diphosphate (Active Form) HPMPAmp->HPMPApp Cellular Kinases DNA_pol Poxvirus DNA Polymerase HPMPApp->DNA_pol vDNA Viral DNA Replication DNA_pol->vDNA Inhibition Inhibition HDP_this compound HDP-HPMPA (Prodrug) HDP_this compound->this compound Intracellular Metabolism

Metabolic activation and mechanism of action of this compound.

In Vitro Efficacy of this compound and Its Derivatives

The antiviral activity of this compound and its prodrugs against various poxviruses has been evaluated in vitro, typically using plaque reduction assays. The tables below summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50).

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
(S)-HPMPA Vaccinia Virus (WR)HEL3.0>100>33
Cowpox VirusHEL0.6>100>167
HDP-(S)-HPMPA Vaccinia Virus (Copenhagen)HFF0.011.8180
Vaccinia Virus (WR)HFF0.31.86
Cowpox VirusHFF0.021.890
ODE-(S)-HPMPA Vaccinia Virus (Copenhagen)HFF0.012.1210
Vaccinia Virus (WR)HFF0.32.17
Cowpox VirusHFF0.022.1105
ODE-(S)-HPMPA formate Monkeypox VirusVero<0.005*>10>2000

*EC50 value was more than 40-fold lower than that of BCV (a cidofovir prodrug).[4][5]

In Vivo Efficacy of this compound Prodrugs

The oral administration of HDP-(S)-HPMPA and ODE-(S)-HPMPA has demonstrated significant protection in mouse models of lethal poxvirus infections.

Table 2: Efficacy of Oral HDP-(S)-HPMPA against Vaccinia Virus (WR) Infection in Mice

Dose (mg/kg/day)Treatment Start (hours post-infection)Mortality (%)
30240
102420
32460
Vehicle Control24100
30480
104820
34880
Vehicle Control48100
307220
107260
372100
Vehicle Control72100

Table 3: Efficacy of Oral HDP-(S)-HPMPA against Cowpox Virus Infection in Mice

Dose (mg/kg/day)Treatment Start (hours post-infection)Mortality (%)
30240
10240
32440
Vehicle Control24100
30480
104820
34880
Vehicle Control48100
307220
107260
372100
Vehicle Control72100

Oral treatment with HDP-(S)-HPMPA and ODE-(S)-HPMPA also led to a significant reduction in viral replication in the liver, spleen, and kidney of infected mice.[6]

Experimental Protocols

Protocol 1: Poxvirus Plaque Reduction Assay

This protocol is for determining the in vitro antiviral activity of this compound and its derivatives.

Materials:

  • Vero cells (or other susceptible cell line)

  • Poxvirus stock (e.g., Vaccinia virus, Cowpox virus)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

  • This compound or its derivatives, dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well plates

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

Procedure:

  • Seed Vero cells in 96-well plates at a density that will form a confluent monolayer overnight.

  • On the following day, prepare serial dilutions of the test compound in DMEM with 2% FBS.

  • Remove the growth medium from the cell monolayers and infect the cells with the poxvirus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well).

  • After a 1-hour adsorption period at 37°C, remove the virus inoculum.

  • Add the serially diluted compounds to the respective wells in triplicate. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible in the virus control wells.

  • Aspirate the medium and fix the cells with 10% formalin for 30 minutes.

  • Stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the EC50 value as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Protocol 2: Cytotoxicity Assay

This protocol is for determining the cytotoxicity of this compound and its derivatives.

Materials:

  • Vero cells

  • DMEM with 10% FBS

  • This compound or its derivatives

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent

  • DMSO

Procedure:

  • Seed Vero cells in a 96-well plate and allow them to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in DMEM with 10% FBS.

  • Remove the growth medium and add the diluted compounds to the wells. Include a cell control with no compound.

  • Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium and add DMSO to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the CC50 value as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

Protocol 3: In Vivo Evaluation of this compound in a Mouse Model

This protocol describes a general procedure for assessing the in vivo efficacy of this compound prodrugs against a lethal poxvirus challenge.

Materials:

  • BALB/c mice (or other appropriate strain)

  • Poxvirus stock (e.g., Vaccinia virus, Cowpox virus)

  • HDP-HPMPA or ODE-HPMPA formulated for oral gavage

  • Anesthetic (e.g., isoflurane)

  • Oral gavage needles

Procedure:

  • Anesthetize the mice and infect them intranasally with a lethal dose of the poxvirus.

  • Randomly divide the mice into treatment and control groups.

  • At a specified time post-infection (e.g., 24, 48, or 72 hours), begin treatment with the this compound prodrug via oral gavage. The control group should receive the vehicle.

  • Administer the treatment once daily for a specified duration (e.g., 5 consecutive days).

  • Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and record mortality for at least 21 days.

  • For viral load determination, a subset of mice from each group can be euthanized at various time points post-infection.

  • Harvest organs of interest (e.g., lungs, liver, spleen, kidneys), homogenize the tissues, and determine the viral titers using a plaque assay.

  • Analyze the data to determine the effect of the treatment on mortality, disease progression, and viral replication.

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation PlaqueAssay Plaque Reduction Assay EC50 Determine EC50 PlaqueAssay->EC50 CytotoxicityAssay Cytotoxicity Assay CC50 Determine CC50 CytotoxicityAssay->CC50 SI Calculate Selectivity Index EC50->SI CC50->SI AnimalModel Mouse Model of Poxvirus Infection SI->AnimalModel Candidate for In Vivo Studies Treatment Oral Administration of This compound Prodrug AnimalModel->Treatment Monitoring Monitor Morbidity and Mortality Treatment->Monitoring ViralLoad Determine Viral Load in Tissues Treatment->ViralLoad

Overall workflow for evaluating this compound against poxviruses.

Conclusion

(S)-HPMPA and its orally bioavailable prodrugs are highly effective inhibitors of poxvirus replication both in vitro and in vivo. The detailed protocols and data presented here provide a valuable resource for researchers and drug development professionals working on novel antipoxviral therapies. The targeted mechanism of action and the potent antiviral activity make this compound and its derivatives important tools for studying poxvirus biology and for the development of potential treatments for diseases caused by these viruses.

References

Application Notes and Protocols for In Vivo Efficacy Studies of HDP-(S)-HPMPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDP-(S)-HPMPA, a hexadecyloxypropyl ester prodrug of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine [(S)-HPMPA], is a potent antiviral agent with a broad spectrum of activity against DNA viruses.[1][2] Unlike its parent compound, HDP-(S)-HPMPA exhibits excellent oral bioavailability, making it a promising candidate for the treatment of various viral infections.[3][4][5] These application notes provide detailed experimental designs and protocols for conducting in vivo efficacy studies of HDP-(S)-HPMPA, primarily focusing on cytomegalovirus (CMV) models.

Mechanism of Action

HDP-(S)-HPMPA is an acyclic nucleoside phosphonate analog. As a prodrug, it is designed to enhance cell membrane permeability and oral bioavailability. Intracellularly, it is converted to its active diphosphorylated metabolite, (S)-HPMPApp. This active form acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to termination of DNA synthesis, thereby inhibiting viral replication.[1][2]

Diagram: Proposed Mechanism of Action of HDP-(S)-HPMPA

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HDP-(S)-HPMPA_oral HDP-(S)-HPMPA (Oral Administration) HDP-(S)-HPMPA_in HDP-(S)-HPMPA HDP-(S)-HPMPA_oral->HDP-(S)-HPMPA_in Cellular Uptake S-HPMPA (S)-HPMPA HDP-(S)-HPMPA_in->S-HPMPA Metabolism S-HPMPApp (S)-HPMPApp (Active Metabolite) S-HPMPA->S-HPMPApp Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase S-HPMPApp->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase->Inhibition

Caption: Intracellular activation and mechanism of action of HDP-(S)-HPMPA.

Experimental Design for In Vivo Efficacy

The following sections outline experimental designs for evaluating the in vivo efficacy of HDP-(S)-HPMPA against murine cytomegalovirus (MCMV) in BALB/c mice and human cytomegalovirus (HCMV) in a humanized mouse model.

Study 1: Efficacy of HDP-(S)-HPMPA in a Murine Cytomegalovirus (MCMV) Infection Model

This model is suitable for initial efficacy screening and dose-response studies.

Animal Model:

  • Species: Mouse

  • Strain: BALB/c (4-6 weeks old)

  • Sex: Female

Experimental Groups: A minimum of 10 animals per group is recommended.

GroupTreatmentDose (mg/kg/day)Route of AdministrationTreatment Schedule
1Vehicle ControlN/AOral GavageOnce daily for 5 days
2HDP-(S)-HPMPA10Oral GavageOnce daily for 5 days
3HDP-(S)-HPMPA30Oral GavageOnce daily for 5 days
4Positive Control (Cidofovir)10Intraperitoneal (i.p.)Once daily for 5 days

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_infection_treatment Infection and Treatment cluster_monitoring_endpoints Monitoring and Endpoints Acclimatize Acclimatize BALB/c Mice (1 week) Group_Allocation Randomly Allocate Mice into Treatment Groups Acclimatize->Group_Allocation Infection Infect with MCMV (Day 0) Group_Allocation->Infection Treatment Initiate Treatment (24h post-infection) Infection->Treatment Daily_Treatment Administer Daily Treatment (Days 1-5) Treatment->Daily_Treatment Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Signs Daily_Treatment->Monitoring Sacrifice Euthanize a Subset of Mice (Day 6) Monitoring->Sacrifice Survival_Monitoring Continue Monitoring Survival (up to 21 days) Monitoring->Survival_Monitoring Tissue_Harvest Harvest Tissues: - Spleen - Liver - Lungs - Kidneys Sacrifice->Tissue_Harvest Viral_Load Determine Viral Load: - Plaque Assay or qPCR Tissue_Harvest->Viral_Load

Caption: Workflow for MCMV in vivo efficacy study.

Endpoints:

  • Primary: Survival rate and mean day to death.

  • Secondary:

    • Viral load in target organs (spleen, liver, lungs, kidneys).

    • Changes in body weight.

    • Clinical signs of illness (e.g., ruffled fur, lethargy).

Study 2: Efficacy of HDP-(S)-HPMPA in a Humanized Mouse Model of HCMV Infection

This model is more translationally relevant for assessing efficacy against human CMV.

Animal Model:

  • Species: Mouse

  • Strain: Severe Combined Immunodeficient (SCID) mice engrafted with human fetal thymus and liver tissue (SCID-hu Thy/Liv).

  • Age: 8-12 weeks post-engraftment.

Experimental Groups: A minimum of 8-10 animals per group is recommended.

GroupTreatmentDose (mg/kg/day)Route of AdministrationTreatment Schedule
1Vehicle ControlN/AOral GavageOnce daily for 28 days
2HDP-(S)-HPMPA10Oral GavageOnce daily for 28 days
3Positive Control (Cidofovir)20Intraperitoneal (i.p.)Once daily for 28 days

Endpoints:

  • Primary: HCMV DNA levels in the human tissue implant.

  • Secondary:

    • Number of HCMV-positive tissue biopsy samples.

    • Histopathological analysis of the human tissue implant.

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of HDP-(S)-HPMPA
  • Formulation: Prepare HDP-(S)-HPMPA in deionized water to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered as 0.2 mL).[5][6]

  • Administration: Administer the solution once daily via oral gavage using a 20-gauge, 1.5-inch curved gavage needle. Ensure proper restraint of the animal to prevent injury.

Protocol 2: MCMV Infection of BALB/c Mice
  • Virus Stock: Use a salivary gland-derived MCMV stock (e.g., Smith strain) for increased virulence.[3]

  • Inoculation: Infect mice intraperitoneally with approximately 6 x 10^4 plaque-forming units (PFU) of MCMV per mouse, which corresponds to a 90% lethal dose.[7]

Protocol 3: HCMV Infection of Humanized Mice
  • Virus Stock: Use a clinical isolate of HCMV (e.g., Toledo strain).

  • Inoculation: Directly inoculate the human fetal tissue implant with HCMV.[8]

Protocol 4: Tissue Collection and Processing
  • Euthanasia: Euthanize mice by CO2 asphyxiation followed by cervical dislocation.

  • Tissue Harvest: Aseptically harvest target organs (spleen, liver, lungs, kidneys) or the human tissue implant.

  • Homogenization: Weigh each tissue and homogenize in an appropriate volume of cell culture medium (e.g., DMEM) to create a 10% (w/v) tissue homogenate.

  • Storage: Store homogenates at -80°C until viral load analysis.

Protocol 5: Viral Load Determination by Plaque Assay
  • Cell Culture: Seed 6-well plates with murine embryonic fibroblasts (for MCMV) or human foreskin fibroblasts (for HCMV) to form a confluent monolayer.[3]

  • Serial Dilutions: Prepare 10-fold serial dilutions of the tissue homogenates in cell culture medium.

  • Infection: Inoculate the cell monolayers with the diluted homogenates and incubate for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 0.5% carboxymethylcellulose or agarose.

  • Incubation: Incubate the plates for 5-7 days until plaques are visible.

  • Staining and Counting: Fix the cells with 10% formalin and stain with 1% crystal violet. Count the plaques to determine the viral titer (PFU/gram of tissue).[9][10]

Protocol 6: Viral Load Determination by qPCR
  • DNA Extraction: Extract total DNA from a portion of the tissue homogenate using a commercial DNA extraction kit.

  • qPCR: Perform quantitative PCR using primers and probes specific for a conserved region of the MCMV or HCMV genome.

  • Quantification: Use a standard curve of viral DNA of known concentration to quantify the number of viral genome copies per microgram of total DNA.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Survival Data from MCMV Efficacy Study

Treatment GroupDose (mg/kg)Number of Survivors / TotalPercent SurvivalMean Day to Death (± SD)
Vehicle ControlN/A
HDP-(S)-HPMPA10
HDP-(S)-HPMPA30
Cidofovir10

Table 2: Viral Load in Tissues from MCMV Efficacy Study (Day 6 Post-Infection)

Treatment GroupDose (mg/kg)Spleen (log10 PFU/g ± SD)Liver (log10 PFU/g ± SD)Lungs (log10 PFU/g ± SD)Kidneys (log10 PFU/g ± SD)
Vehicle ControlN/A
HDP-(S)-HPMPA10
HDP-(S)-HPMPA30
Cidofovir10

Table 3: Viral Load in Human Tissue Implants from HCMV Efficacy Study (Day 28 Post-Infection)

Treatment GroupDose (mg/kg)HCMV DNA (log10 copies/µg DNA ± SD)
Vehicle ControlN/A
HDP-(S)-HPMPA10
Cidofovir20

Conclusion

These application notes and protocols provide a comprehensive framework for the in vivo evaluation of HDP-(S)-HPMPA. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for advancing the development of this promising antiviral compound. Appropriate statistical analysis should be performed on all collected data to determine the significance of the observed effects.

References

Troubleshooting & Optimization

Technical Support Center: Scalable Synthesis of (S)-HPMPA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine ((S)-HPMPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of (S)-HPMPA, with a focus on improving scalability.

Frequently Asked Questions (FAQs)

Q1: What are the common scalable synthetic routes for (S)-HPMPA?

A1: Two primary scalable routes for the synthesis of (S)-HPMPA have been established:

  • Route A: Alkylation of Adenine with a Chiral Glycidol Derivative. This is a widely used approach that involves the reaction of adenine with a protected chiral glycidol derivative, followed by the introduction of the phosphonomethoxy group and subsequent deprotection steps.

  • Route B: Coupling of an Adenine Derivative with a Pre-formed Side-Chain. This strategy involves preparing the complete phosphonomethoxypropyl side-chain synthon first and then coupling it with an appropriate adenine derivative.

Each route has its own set of advantages and challenges in a large-scale setting, particularly concerning reagent costs, reaction control, and purification.

Q2: What are the critical parameters to control during the alkylation of adenine with (S)-glycidol derivatives?

A2: To ensure high yield and regioselectivity (N9 vs. N7 alkylation), the following parameters are crucial:

  • Base: The choice and stoichiometry of the base (e.g., NaH, K₂CO₃) are critical for the deprotonation of adenine.

  • Solvent: Aprotic polar solvents like DMF are commonly used. The purity and dryness of the solvent can significantly impact the reaction outcome.

  • Temperature: The reaction temperature needs to be carefully controlled to minimize side reactions.

  • Protection Strategy: Appropriate protection of the hydroxyl groups of the glycidol derivative is necessary to prevent undesired reactions.

Q3: What are the common byproducts in (S)-HPMPA synthesis and how can they be minimized?

A3: Common byproducts include the N7-alkylated isomer of adenine, dialkylated adenine species, and impurities arising from the degradation of reagents. To minimize their formation:

  • Optimize the reaction conditions (base, solvent, temperature) for the adenine alkylation step to favor N9 substitution.

  • Use high-purity starting materials and reagents.

  • Implement in-process controls to monitor the reaction progress and detect the formation of impurities early.

Troubleshooting Guides

Issue 1: Low Yield in the Mitsunobu Reaction for Side-Chain Etherification

The Mitsunobu reaction is often employed to form the ether linkage between the C2'-hydroxyl group of the propanol side-chain and the phosphonate moiety. Low yields are a common issue.

Potential Cause Troubleshooting Suggestion
Degraded Reagents Use fresh or properly stored triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). Reagent quality is critical for the success of the Mitsunobu reaction.
Suboptimal Reaction Conditions Optimize the reaction temperature. Typically, the reaction is started at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. The order of addition of reagents can also be critical.
Steric Hindrance If the substrate is sterically hindered, consider using alternative, less bulky phosphines or azodicarboxylates.
Moisture Contamination Ensure all reagents and solvents are anhydrous. Water can consume the activated phosphonium salt, leading to reduced yields.
Issue 2: Incomplete Phosphonylation or Formation of Phosphonate Byproducts

The introduction of the phosphonomethoxy group is a key step that can be prone to incomplete conversion or the formation of undesired byproducts.

Potential Cause Troubleshooting Suggestion
Inefficient Phosphorylating Agent The choice of the phosphorylating agent is critical. Diethyl p-toluenesulfonyloxymethylphosphonate is a common reagent. Ensure its purity and reactivity.
Base Incompatibility The base used for the deprotonation of the hydroxyl group must be strong enough to ensure complete reaction but not so strong as to cause degradation of the starting material or product. Sodium hydride (NaH) is frequently used.
Side Reactions Over-alkylation or reaction at other nucleophilic sites can occur. A careful protection strategy for other reactive functional groups is essential.
Issue 3: Difficulty in Purification of the Final (S)-HPMPA Product

Purification of the highly polar (S)-HPMPA can be challenging, especially at a large scale.

Purification Method Challenges Troubleshooting/Optimization
Chromatography Resin capacity, solvent consumption, and product recovery can be problematic at scale.Optimize the choice of stationary and mobile phases. Consider using ion-exchange chromatography, which is well-suited for separating charged molecules like (S)-HPMPA.
Crystallization Finding suitable crystallization conditions for the highly water-soluble (S)-HPMPA can be difficult. The product may precipitate as an oil or amorphous solid.Perform a thorough screen of solvents and anti-solvents. Seeding with a small amount of crystalline material can induce crystallization. Control of pH and temperature is also critical.

Experimental Protocols

Key Experiment: Scalable Synthesis of (S)-9-(2,3-dihydroxypropyl)adenine - A Key Intermediate

This protocol outlines a scalable method for the synthesis of a crucial intermediate in the production of (S)-HPMPA.

Materials:

  • Adenine

  • (S)-(+)-Glycidol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of adenine in DMF, add finely powdered potassium carbonate.

  • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Slowly add (S)-(+)-glycidol to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield (S)-9-(2,3-dihydroxypropyl)adenine.

Note: This is a generalized protocol. Specific quantities, reaction times, and temperatures should be optimized for the desired scale.

Data Presentation

Table 1: Comparison of Purification Methods for (S)-HPMPA at Pilot Scale

Purification Method Typical Recovery Purity (HPLC) Throughput Key Considerations
Preparative HPLC 60-75%>99%Low to MediumHigh solvent consumption; suitable for high-purity requirements but can be a bottleneck.
Ion-Exchange Chromatography 75-90%>98%Medium to HighMore scalable than reverse-phase HPLC; requires careful optimization of buffer and salt gradients.
Crystallization 80-95%>99.5%HighMost cost-effective method for large scale; requires successful development of a robust crystallization process.

Visualizations

Synthesis_Workflow Start Adenine & (S)-Glycidol Derivative Alkylation Alkylation (N9-selective) Start->Alkylation Intermediate (S)-9-(2,3-dihydroxypropyl)adenine Derivative Alkylation->Intermediate Phosphonylation Phosphonylation Intermediate->Phosphonylation Protected_HPMPA Protected (S)-HPMPA Phosphonylation->Protected_this compound Deprotection Deprotection Protected_this compound->Deprotection Crude_this compound Crude (S)-HPMPA Deprotection->Crude_this compound Purification Purification Crude_this compound->Purification Final_Product (S)-HPMPA Purification->Final_Product

Caption: General workflow for the synthesis of (S)-HPMPA.

Troubleshooting_Logic Problem Low Yield or Impurities Check_Reagents Check Reagent Quality & Purity Problem->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Problem->Optimize_Conditions Analyze_Byproducts Identify Byproducts (e.g., via LC-MS, NMR) Problem->Analyze_Byproducts Check_Reagents->Optimize_Conditions Optimize_Conditions->Analyze_Byproducts Improve_Purification Refine Purification Strategy Analyze_Byproducts->Improve_Purification Solution Improved Process Improve_Purification->Solution

Caption: A logical approach to troubleshooting synthesis issues.

Technical Support Center: Overcoming Poor Oral Absorption of HPMPA in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral absorption of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) in experimental animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound and similar nucleotide analogs inherently low?

A1: The poor oral absorption of this compound is primarily due to its structure as a phosphonate nucleotide analog. These molecules are highly polar and negatively charged at physiological pH, which significantly limits their ability to passively diffuse across the lipid-rich membranes of the gastrointestinal (GI) tract. Like the related compound cidofovir (HPMPC), this compound's oral bioavailability is estimated to be very low, often less than 5%, necessitating parenteral administration to achieve therapeutic concentrations.[1][2][3]

Q2: What is the primary strategy to overcome the poor oral absorption of this compound?

A2: The most successful strategy to date involves a prodrug approach.[1] By chemically modifying this compound into a more lipophilic (fat-soluble) entity, the molecule can more easily traverse the intestinal wall. Alkoxyalkyl ester prodrugs, such as hexadecyloxypropyl-HPMPA (HDP-HPMPA) and octadecyloxyethyl-HPMPA (ODE-HPMPA), have been synthesized to mask the negatively charged phosphonate group. This modification enhances absorption from the GI tract, after which the prodrug is metabolized intracellularly to release the active this compound.[1]

Q3: How do alkoxyalkyl ester prodrugs of this compound work?

A3: Alkoxyalkyl ester prodrugs like HDP-HPMPA function by temporarily neutralizing the polar phosphonate group with a long, lipid-soluble alkyl chain. This increased lipophilicity facilitates absorption across the intestinal epithelium. Once inside the target cells, cellular enzymes cleave the ester linkage, releasing the active this compound, which is then phosphorylated to its active diphosphate form. This mechanism effectively bypasses the poor membrane permeability of the parent drug.

ProdrugActivation cluster_Cell Intestinal & Target Cells Prodrug This compound Prodrug (e.g., HDP-HPMPA) Lipophilic AbsorbedProdrug Absorbed Prodrug Prodrug->AbsorbedProdrug Passive Diffusion This compound This compound (Parent Drug) AbsorbedProdrug->this compound Intracellular Metabolism (Enzymatic Cleavage) Blood Systemic Circulation AbsorbedProdrug->Blood Active This compound-diphosphate (Active Metabolite) This compound->Active Cellular Kinases

Caption: Prodrug strategy for enhancing this compound oral delivery.

Q4: What level of improvement in oral bioavailability can be expected with this compound prodrugs in animal models?

A4: Studies in mice have demonstrated a significant improvement in oral bioavailability with alkoxyalkyl ester prodrugs. For instance, HDP-(S)-HPMPA achieved a relative oral bioavailability of 74%, a substantial increase compared to the estimated 24% for the parent (S)-HPMPA in the same model.[1] This highlights the effectiveness of the prodrug strategy in overcoming the absorption barrier.

Data Summary: Oral Bioavailability in Animal Models

The following table summarizes key pharmacokinetic data for this compound and its prodrugs, providing a clear comparison of their oral absorption characteristics.

CompoundAnimal ModelDosing RouteRelative Oral Bioavailability (%)Key FindingsReference
(S)-HPMPA MouseOral vs. I.P.24% (estimated)Parent drug exhibits poor oral absorption.[1]
HDP-(S)-HPMPA MouseOral vs. I.P.74%Alkoxyalkyl prodrug dramatically improves oral bioavailability.[1]
HPMPC (Cidofovir) HumanOral vs. I.V.< 5%Related nucleotide analog with very poor oral absorption.[2][3]
Cyclic HPMPC RatOral vs. I.V.3.5%Cyclic prodrug shows limited improvement in oral bioavailability.[4]

Note: Relative oral bioavailability for mouse studies was calculated based on a comparison of the Area Under the Curve (AUC) for oral versus intraperitoneal (I.P.) administration.

Troubleshooting Guide

Problem: I am observing low or highly variable plasma concentrations after oral administration of an this compound prodrug.

This common issue can stem from several factors related to the formulation, experimental procedure, or animal physiology. The following guide helps diagnose and resolve potential problems.

Troubleshooting Start Low / Variable Oral Bioavailability Formulation Is the prodrug fully solubilized/suspended in the vehicle? Start->Formulation Sol_Yes Yes Formulation->Sol_Yes Yes Sol_No No / Unsure Formulation->Sol_No No Gavage Was the oral gavage technique correct? Gav_Yes Yes Gavage->Gav_Yes Yes Gav_No No / Unsure Gavage->Gav_No No Animal Are there confounding animal-specific factors? An_Yes Yes / Possible Animal->An_Yes Yes An_No No Animal->An_No No Sol_Yes->Gavage Sol_Action Action: Improve Formulation - Test different vehicles - Use sonication/vortexing - Check for precipitation Sol_No->Sol_Action Gav_Yes->Animal Gav_Action Action: Review Gavage SOP - Verify needle length/gauge - Ensure proper restraint - Check for reflux/aspiration - Confirm dose volume Gav_No->Gav_Action An_Action Action: Standardize Conditions - Control fed vs. fasted state - Acclimatize animals properly - Consider species differences - Monitor animal health An_Yes->An_Action End Re-evaluate Experiment An_No->End

Caption: Troubleshooting decision tree for low oral bioavailability.

Q5: How can I ensure my this compound prodrug formulation is adequate for oral gavage?

A5: The prodrug must be uniformly and stably delivered to the animal's stomach.

  • Solubility: HDP-HPMPA and ODE-HPMPA were prepared in water for one key study.[1] However, for highly lipophilic prodrugs, aqueous vehicles may not be suitable. Consider vehicles such as corn oil, or aqueous solutions with co-solvents like PEG 400 or suspending agents like carboxymethylcellulose.

  • Stability: Always prepare the dosing formulation fresh. Before administration, visually inspect for any precipitation or phase separation. Ensure the formulation is homogenous by vortexing or stirring immediately before drawing each dose.

  • Consistency: Use the same, well-defined formulation for all animals within a study group to minimize variability.

Q6: What are the critical points to avoid errors during the oral gavage procedure?

A6: Improper gavage technique is a major source of variability and can lead to incorrect dosing or harm to the animal.

  • Correct Needle: Use a flexible or stainless steel gavage needle with a smooth, ball-shaped tip to prevent tissue damage.[5] The size should be appropriate for the animal (e.g., 18-20 gauge for adult mice).[6]

  • Correct Measurement: Measure the needle length from the animal's snout to the last rib to ensure it will reach the stomach without perforating it.[7]

  • Proper Restraint: The animal must be properly restrained to align the head and esophagus, creating a straight path for the needle.[8]

  • Gentle Insertion: Never force the needle. It should pass smoothly down the esophagus. If resistance is met, withdraw and try again.[6][7]

  • Post-Dose Monitoring: Observe the animal for 5-15 minutes after dosing for any signs of respiratory distress (indicating accidental lung administration) or leakage of the dose from the mouth.[5][9]

Q7: Which animal-specific factors could be affecting my results?

A7: Physiological differences can introduce variability.

  • Fed vs. Fasted State: The presence of food in the stomach can alter GI transit time, pH, and drug absorption. For most bioavailability studies, animals should be fasted overnight (while allowing access to water) to standardize GI conditions.

  • Species Differences: The anatomy and physiology of the GI tract can vary significantly between species (e.g., rats, mice, dogs).[10] An oral delivery strategy that works in one species may not translate directly to another.

  • Animal Health: Ensure all animals are healthy and properly acclimatized before the study, as stress or illness can affect GI function.

Experimental Protocols

Detailed Protocol: Oral Gavage in Mice

This protocol is a synthesis of best practices for administering substances orally to mice.[5][6][7][9]

Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure P1 1. Calculate Dose Volume (Max 10 mL/kg) P2 2. Select Gavage Needle (e.g., 20g, 1.5 inch for 20-25g mouse) P1->P2 P3 3. Prepare & Mix Formulation P2->P3 P4 4. Measure Needle Length (Nose to last rib) P3->P4 A1 5. Restrain Mouse (Scruff neck, extend head) P4->A1 A2 6. Insert Needle Gently (Along upper palate into esophagus) A1->A2 A3 7. Administer Dose Slowly A2->A3 A4 8. Withdraw Needle Smoothly A3->A4 M1 9. Monitor Animal (5-15 min) (Check for distress/reflux) A4->M1 M2 10. Return to Cage M1->M2

References

Technical Support Center: Optimizing In Vivo Studies with ODE-(S)-HPMPA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ODE-(S)-HPMPA in in vivo experiments. The information is tailored for scientists in the fields of virology, pharmacology, and drug development.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo studies with ODE-(S)-HPMPA, offering potential causes and solutions.

Issue Potential Cause Recommended Action
Lack of Efficacy Suboptimal Dosage: The selected dose may be too low for the specific animal model or virus strain.Refer to the dosage tables below for established effective ranges. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
Inadequate Formulation/Administration: Improper preparation or administration of the compound can lead to inaccurate dosing.Ensure ODE-(S)-HPMPA is fully suspended in the vehicle before each administration. For oral gavage, confirm proper technique to ensure the full dose reaches the stomach.
Timing of Treatment Initiation: The antiviral effect can be dependent on when treatment is started relative to the time of infection.In studies with vaccinia and cowpox viruses, treatment initiation as late as 48-72 hours post-infection has been shown to be effective.[1][2][3] However, for your specific model, earlier intervention may be necessary.
Inconsistent Results Variability in Drug Formulation: Inconsistent suspension of the compound can lead to variable dosing between animals.Vigorously mix the ODE-(S)-HPMPA suspension before each animal is dosed to ensure homogeneity.
Animal-to-Animal Variation: Biological differences between animals can lead to varied responses.Increase the number of animals per group to improve statistical power and account for individual variability.
Adverse Effects (e.g., weight loss, lethargy) High Dosage: While published studies at effective doses (3-30 mg/kg) reported no toxicity, higher doses may lead to adverse effects.[1] Related compounds have been associated with gastrointestinal toxicity at high oral doses.[4]Reduce the dosage. If a high dose is necessary, consider splitting the daily dose into two administrations. Monitor animals daily for clinical signs of toxicity.
Gavage-related Injury: Improper oral gavage technique can cause injury to the esophagus or trachea.Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needle size and handle animals with care to minimize stress and risk of injury.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for formulating ODE-(S)-HPMPA for oral administration?

A1: In published in vivo studies, ODE-(S)-HPMPA has been successfully prepared in water for oral gavage.[2][3] It is important to ensure a uniform suspension before each administration.

Q2: What is a typical effective dosage range for ODE-(S)-HPMPA in mice?

A2: Effective oral dosages in mice have been reported to be in the range of 3 to 30 mg/kg of body weight, administered once daily.[1][2][3] The optimal dosage can vary depending on the virus being studied and the animal model.

Q3: How should ODE-(S)-HPMPA be administered for in vivo studies?

A3: The most common and effective route of administration reported in the literature is oral gavage.[2][3][5]

Q4: What is the mechanism of action of ODE-(S)-HPMPA?

A4: ODE-(S)-HPMPA is a prodrug of (S)-HPMPA. Once inside the cell, it is converted to its active diphosphate form, (S)-HPMPApp. This active metabolite acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation.

Q5: Are there any known toxicities associated with ODE-(S)-HPMPA?

A5: Studies in mice using oral administration of ODE-(S)-HPMPA at doses up to 30 mg/kg/day for 5 days did not report any observable toxicity.[1] The parent compound, (S)-HPMPA, can cause nephrotoxicity when administered parenterally, but this has not been observed with the oral administration of the prodrug ODE-(S)-HPMPA.[1] However, it is always recommended to monitor animals for any signs of adverse effects.

Data on In Vivo Efficacy of ODE-(S)-HPMPA

The following tables summarize the quantitative data from key in vivo studies.

Table 1: Efficacy of Oral ODE-(S)-HPMPA against Cowpox Virus (CV) Infection in Mice

Treatment GroupDose (mg/kg/day)Treatment Start (hours post-infection)% Survival
Vehicle--0
ODE-(S)-HPMPA3024, 48, or 72100
ODE-(S)-HPMPA1024, 48, or 72100
ODE-(S)-HPMPA324100
ODE-(S)-HPMPA34880
ODE-(S)-HPMPA37230

Data from Quenelle et al., 2007[2]

Table 2: Efficacy of Oral ODE-(S)-HPMPA against Vaccinia Virus (VV) Infection in Mice

Treatment GroupDose (mg/kg/day)Treatment Start (hours post-infection)% Survival
Vehicle--0-33
ODE-(S)-HPMPA3024 or 48100
ODE-(S)-HPMPA1024 or 48100
ODE-(S)-HPMPA324 or 48100

Data from Quenelle et al., 2007[1][2]

Table 3: Efficacy of Oral ODE-(S)-HPMPA against Human Cytomegalovirus (HCMV) in SCID Mice

Treatment GroupDose (mg/kg/day)Treatment DurationOutcome
Vehicle-28 days-
ODE-(S)-HPMPA1028 daysSignificantly reduced viral replication compared to vehicle-treated mice.[4][5]

Data from Quenelle et al., 2008[4][5]

Experimental Protocols

Protocol 1: Preparation of ODE-(S)-HPMPA for Oral Gavage

  • Materials:

    • ODE-(S)-HPMPA powder

    • Sterile, purified water (vehicle)

    • Sterile microcentrifuge tubes or other suitable containers

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Calculate the total amount of ODE-(S)-HPMPA required for the study based on the number of animals, their average weight, the desired dose, and the dosing volume.

    • Weigh the required amount of ODE-(S)-HPMPA powder accurately.

    • Add the calculated volume of sterile water to the container with the ODE-(S)-HPMPA powder.

    • Vortex the mixture vigorously for at least 1-2 minutes to ensure a uniform suspension.

    • Visually inspect the suspension for any clumps. If present, continue vortexing until a homogenous suspension is achieved.

    • Crucially, vortex the suspension immediately before each animal administration to prevent settling of the compound.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Orthopoxvirus Infection

  • Animal Model:

    • BALB/c mice (or other appropriate strain), 4-6 weeks old.

  • Infection:

    • Anesthetize mice with isoflurane or other suitable anesthetic.

    • Inoculate mice intranasally with a lethal dose of vaccinia virus or cowpox virus suspended in a sterile vehicle (e.g., phosphate-buffered saline).

  • Treatment:

    • Prepare ODE-(S)-HPMPA in water as described in Protocol 1.

    • Administer the prepared ODE-(S)-HPMPA suspension or vehicle control to the mice via oral gavage once daily for 5 consecutive days.

    • Begin treatment at the desired time point post-infection (e.g., 24, 48, or 72 hours).

  • Monitoring:

    • Monitor the animals daily for a period of 21 days for signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.

    • Record body weights daily or every other day.

    • Euthanize animals that lose more than a predetermined percentage of their initial body weight (e.g., 25-30%) or show signs of severe distress.

  • Endpoint Analysis:

    • The primary endpoint is typically survival.

    • Secondary endpoints can include viral load in various organs (e.g., lungs, liver, spleen), which can be determined by plaque assay or qPCR at specific time points post-infection.

Visualizations

ODE_S_HPMPA_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ODE_S_HPMPA_ext ODE-(S)-HPMPA ODE_S_HPMPA_int ODE-(S)-HPMPA ODE_S_HPMPA_ext->ODE_S_HPMPA_int Cellular Uptake S_HPMPA (S)-HPMPA ODE_S_HPMPA_int->S_this compound Esterase Cleavage S_HPMPAp (S)-HPMPAp S_this compound->S_HPMPAp Phosphorylation S_HPMPApp (S)-HPMPApp (Active Metabolite) S_HPMPAp->S_HPMPApp Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase S_HPMPApp->Viral_DNA_Polymerase Inhibition Inhibition S_HPMPApp->Inhibition DNA_Elongation Viral DNA Elongation Viral_DNA_Polymerase->DNA_Elongation Inhibition->DNA_Elongation Experimental_Workflow Start Start of Experiment Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Infection Viral Infection (e.g., Intranasal) Animal_Acclimation->Infection Group_Assignment Randomization into Treatment Groups Infection->Group_Assignment Treatment Daily Oral Gavage: - ODE-(S)-HPMPA - Vehicle Control Group_Assignment->Treatment Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Signs Treatment->Monitoring 5-28 days Endpoint Endpoint Analysis (e.g., Day 21) Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis

References

Troubleshooting low yields in HPMPA prodrug synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 9-[2-(phosphonomethoxy)propyl]adenine (HPMPA) prodrugs.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction to form the phosphonamidate bond has a low yield. What are the common causes?

Low yields in the coupling step are often due to several factors:

  • Inefficient activation of the phosphonate: The chosen coupling reagent may not be optimal, or its activity may be compromised.

  • Side reactions: The activated phosphonate can react with other nucleophiles present in the reaction mixture.

  • Steric hindrance: Bulky protecting groups on the amino acid or prodrug moiety can hinder the approach of the nucleophile.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can negatively impact the reaction rate and yield.

  • Moisture: Water in the reaction can hydrolyze the activated phosphonate intermediate.

Q2: I am observing multiple spots on my TLC and complex signals in my 31P NMR. What are the likely impurities?

The complexity often arises from the formation of diastereomers at the phosphorus center.[1] You will typically see two distinct spots on TLC and two signals in the 31P NMR for the Sp and Rp diastereomers.[1] Other impurities may include:

  • Unreacted starting materials: Unconsumed this compound or the amino acid/promoety.

  • Hydrolysis products: The phosphonic acid starting material if the activated intermediate reacts with water.

  • Byproducts from the coupling reagent: For example, when using uronium-based reagents like HATU or HBTU, guanidinium capping of the amine can occur if the reagent is used in excess.

  • Oxazaphospholine byproduct: This can form with certain N-protected amino acids when using coupling reagents.

Q3: My Boc deprotection step with TFA is not going to completion or is leading to product degradation. What should I do?

  • Incomplete Deprotection: This can happen if the reaction time is too short or the concentration of TFA is too low. Ensure you are using a sufficient excess of TFA (e.g., 20-50% in DCM) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Product Degradation: Some prodrug moieties can be sensitive to strong acid. If you suspect degradation, you can try milder conditions, such as using a lower concentration of TFA or running the reaction at 0°C. Alternatively, using 4M HCl in dioxane is another common method that might be milder for certain substrates.

  • Work-up Issues: TFA salts can sometimes be oily or difficult to handle. After removing the TFA and solvent in vacuo, co-evaporation with a solvent like toluene can help remove residual acid. If the product is not water-soluble, a basic workup with saturated NaHCO3 followed by extraction can be performed to get the free amine.

Q4: How can I separate the diastereomers of my this compound prodrug?

Separation of phosphonamidate diastereomers can be challenging.

  • Column Chromatography: Diastereomers can sometimes be separated by careful column chromatography on silica gel. However, the separation may be incomplete.

  • Preparative HPLC: Reverse-phase preparative HPLC is often the most effective method for separating diastereomers. This can be a time-consuming process for larger-scale preparations.[1]

  • Diastereomer Interconversion: It has been reported that in some cases, the less stable diastereomer can be converted into the more stable one. For tyrosine-based this compound prodrugs, a transesterification procedure has been developed to enrich the more stable (Rp) diastereomer.[1]

Troubleshooting Guides

Low Yield in the Coupling Reaction (e.g., PyBOP-mediated)
Symptom Possible Cause Suggested Solution
Low conversion of starting materials 1. Insufficient activation. 2. Low reaction temperature. 3. Short reaction time.1. Ensure the PyBOP is of high quality and used in sufficient excess (e.g., 1.2-1.5 eq.). 2. For tyrosine-based prodrugs, a temperature of 40°C has been shown to be effective.[1] 3. Monitor the reaction by 31P NMR and allow it to proceed until the starting phosphonate signal disappears.[1]
Formation of significant byproducts 1. Presence of moisture. 2. Side reactions with the coupling reagent. 3. Reactivity of the solvent.1. Use anhydrous solvents (e.g., dry DMF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid a large excess of the coupling reagent. 3. Ensure the solvent is not reactive under the reaction conditions.
Product is formed but lost during workup/purification 1. Product is water-soluble. 2. Product is unstable on silica gel. 3. Difficulty in separating from byproducts.1. Avoid aqueous workups if possible. If necessary, use brine and back-extract the aqueous layer multiple times. 2. Minimize the time the product is on the silica gel column. A gradient elution may be necessary. For some prodrugs, adding a small amount of acid (e.g., 0.5% TFA) to the eluent can improve chromatography.[1] 3. Optimize the chromatographic conditions (solvent system, gradient) for better separation.

Experimental Protocols

Protocol 1: Synthesis of Boc-Protected Tyrosine-HPMPA Prodrug

This protocol is adapted from the synthesis of tyrosine-based (S)-HPMPA prodrugs.[1]

Materials:

  • (S)-HPMPA

  • Boc-Tyr-OR (where R is an alkyl group)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve (S)-HPMPA (1 equivalent) and the Boc-protected tyrosine ester (1.2 equivalents) in anhydrous DMF.

  • Add DIEA (3 equivalents) to the solution and stir for 5 minutes at room temperature under an inert atmosphere.

  • Add PyBOP (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 40°C and stir.

  • Monitor the reaction progress by 31P NMR. The reaction is complete when the signal corresponding to the starting (S)-HPMPA has disappeared.

  • Once the reaction is complete, remove the DMF under vacuum.

  • Purify the residue by column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane. For some prodrugs, the addition of 0.5% TFA to the eluent may be beneficial.[1]

  • Combine the fractions containing the product and remove the solvent under vacuum to yield the Boc-protected prodrug as a mixture of diastereomers.

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected this compound prodrug

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected prodrug in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is no longer present.

  • Remove the TFA and DCM under vacuum. Co-evaporate with toluene (2-3 times) to remove residual TFA.

  • Precipitate the final product by adding diethyl ether.[1]

  • Collect the solid by filtration or centrifugation and dry under vacuum to yield the final product as a TFA salt.

Visualizations

experimental_workflow cluster_coupling Step 1: Coupling Reaction cluster_deprotection Step 2: Boc Deprotection start Dissolve this compound and Boc-Tyr-OR in DMF add_base Add DIEA start->add_base add_coupler Add PyBOP add_base->add_coupler react Heat to 40°C and stir add_coupler->react monitor Monitor by 31P NMR react->monitor workup Remove DMF monitor->workup purify_boc Column Chromatography workup->purify_boc dissolve_tfa Dissolve in TFA/DCM purify_boc->dissolve_tfa Boc-protected prodrug react_tfa Stir at RT dissolve_tfa->react_tfa monitor_tfa Monitor by TLC/LC-MS react_tfa->monitor_tfa remove_tfa Remove TFA/DCM monitor_tfa->remove_tfa precipitate Precipitate with Diethyl Ether remove_tfa->precipitate isolate Isolate Final Product precipitate->isolate

Caption: Experimental workflow for this compound prodrug synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield in Coupling Reaction cause1 Reagent Quality/Stoichiometry issue->cause1 cause2 Reaction Conditions issue->cause2 cause3 Presence of Moisture issue->cause3 cause4 Purification Loss issue->cause4 sol1 Verify reagent quality and use slight excess of coupling agent and amine. cause1->sol1 sol2 Optimize temperature and reaction time. Monitor reaction progress. cause2->sol2 sol3 Use anhydrous solvents and inert atmosphere. cause3->sol3 sol4 Optimize chromatography and consider alternative purification methods (e.g., precipitation, preparative HPLC). cause4->sol4

Caption: Troubleshooting logic for low coupling reaction yields.

References

Technical Support Center: Addressing Solubility Issues of HPMPA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (S)-9-(3-hydroxy-2-phosphonomethoxy)propyl)adenine (HPMPA). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving completely in aqueous buffer?

This compound is a polar molecule, and its solubility in aqueous solutions is significantly influenced by pH. As an acyclic nucleoside phosphonate, it has multiple ionizable groups, including a phosphonate group and an adenine residue. The overall charge of the molecule changes with pH, which in turn affects its solubility. At pH values close to its isoelectric point, the net charge of the molecule is minimal, leading to lower solubility.

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is pH-dependent due to its multiple pKa values. The phosphonate group has pKa values of approximately 1.27 and 6.86, while the N1 and N7 positions of the adenine ring have pKa values of approximately 4.23 and -0.27, respectively.[1] This means that the ionization state of this compound changes significantly across the physiological pH range. To enhance solubility, it is crucial to work at a pH where the molecule is sufficiently ionized. Generally, solubility is higher at pH values further away from the isoelectric point. For instance, the related compound cidofovir exhibits high aqueous solubility (≥170 mg/mL) at a pH range of 6-8.

Q3: Can temperature be used to increase the solubility of this compound?

For most solid compounds, increasing the temperature will increase the rate of dissolution and can increase the equilibrium solubility. However, the extent of this effect for this compound in aqueous solutions is not extensively documented in publicly available literature. It is advisable to conduct preliminary experiments to determine the temperature-solubility profile for your specific concentration and buffer system. Be mindful that excessive heat can potentially degrade the compound.

Q4: Are there any recommended co-solvents to improve this compound solubility?

While specific data on co-solvents for this compound is limited, general strategies for poorly soluble polar compounds can be applied. The use of polar, water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) at low concentrations may improve solubility. However, the compatibility of these co-solvents with your experimental system must be verified to avoid interference with downstream applications.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound upon addition to buffer pH of the buffer is close to the isoelectric point of this compound.Adjust the pH of the buffer to be at least 1-2 units away from the pKa values of the phosphonate group (pKa ~6.86) and the adenine N1 (pKa ~4.23). Aim for a pH where this compound is predominantly in a charged state.
Buffer capacity is insufficient to maintain the desired pH after the addition of this compound.Use a buffer with a higher buffering capacity or adjust the pH of the solution after the addition of this compound.
Incomplete dissolution even after pH adjustment The concentration of this compound exceeds its solubility limit at the given temperature and pH.- Increase the volume of the solvent. - Gently warm the solution while stirring. - Consider using a small percentage of a biocompatible co-solvent.
Slow dissolution kinetics.Increase the stirring speed and allow sufficient time for dissolution to reach equilibrium. Sonication can also be carefully applied to aid dissolution.
Cloudiness or haze in the solution Formation of insoluble salts or complexes with components of the buffer.- Use a simpler buffer system (e.g., phosphate or Tris buffers). - Analyze the precipitate to identify its composition.
The compound may be degrading.Protect the solution from light and store it at an appropriate temperature. Verify the purity of the this compound stock.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium aqueous solubility of a compound.

Materials:

  • This compound powder

  • Aqueous buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 8)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific pH buffer.

  • Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid, indicating that a saturated solution has been achieved.

  • Allow the suspensions to settle for a short period.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with the appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

  • Calculate the solubility of this compound in mg/mL or M for each pH value.

Protocol 2: Quantification of this compound in Aqueous Solutions by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: UV detection at approximately 260 nm, which is near the absorbance maximum for the adenine chromophore.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Signaling Pathway of this compound's Antiviral Mechanism

This compound is a prodrug that requires intracellular activation to exert its antiviral effect. The following diagram illustrates the key steps in its mechanism of action against DNA viruses.

HPMPA_Mechanism cluster_cell Host Cell cluster_virus This compound This compound HPMPAp This compound-p (monophosphate) This compound->HPMPAp Cellular Kinases HPMPApp This compound-pp (diphosphate - Active Form) HPMPAp->HPMPApp Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase HPMPApp->Viral_DNA_Polymerase Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Catalysis

This compound's intracellular activation and mechanism of action.
Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask solubility determination experiment.

Solubility_Workflow start Start add_excess Add Excess this compound to pH Buffers start->add_excess shake Equilibrate by Shaking (e.g., 24-48h at 25°C) add_excess->shake check_solid Confirm Presence of Undissolved Solid shake->check_solid check_solid->shake No, add more This compound & continue centrifuge Centrifuge to Pellet Solid check_solid->centrifuge Yes filter Filter Supernatant (0.22 µm filter) centrifuge->filter dilute Dilute Sample for HPLC Analysis filter->dilute hplc Quantify this compound by Validated HPLC-UV Method dilute->hplc calculate Calculate Solubility (mg/mL or M) hplc->calculate end End calculate->end

Shake-flask method for determining this compound solubility.
pH-Dependent Ionization of this compound

This diagram illustrates the relationship between pH and the predominant ionization state of this compound's key functional groups, which influences its aqueous solubility.

HPMPA_Ionization cluster_pH pH Scale cluster_phosphonate cluster_adenine pH2 pH 2 p_state1 Predominantly Neutral (PO(OH)2) pH2->p_state1 pKa1 ~1.27 a_state1 Predominantly Protonated (N1-H+) pH2->a_state1 pKa ~4.23 pH4 pH 7 p_state2 Mixture of Neutral and Singly Charged (PO(OH)O-) pH4->p_state2 pKa2 ~6.86 a_state2 Mixture of Protonated and Neutral pH4->a_state2 pH8 pH 8 p_state3 Predominantly Doubly Charged (PO3)2- pH8->p_state3 a_state3 Predominantly Neutral (N1) pH8->a_state3

Influence of pH on this compound's key ionizable groups.

References

Technical Support Center: Enhancing the Plasma Stability of HPMPA Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the stability of 9-(3-hydroxy-2-phosphonomethoxy)propyl)adenine (HPMPA) derivatives in plasma.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of this compound derivative plasma stability.

Issue 1: Inconsistent or non-reproducible results in plasma stability assays.

Potential Cause Troubleshooting Step
Variability in Plasma Source Ensure consistent sourcing of plasma (species, strain, sex, anticoagulant). If possible, use pooled plasma to average out individual differences in enzyme activity.
Inconsistent Incubation Conditions Strictly control incubation temperature (37°C) and time points. Use a calibrated incubator and a precise timer.
Sample Processing Errors Standardize the quenching and protein precipitation steps. Ensure complete inactivation of plasma enzymes by using a sufficient volume of cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
Pipetting Inaccuracies Calibrate pipettes regularly. Use reverse pipetting for viscous plasma samples to ensure accurate volume transfer.
Analyte Adsorption Use low-adsorption polypropylene tubes and plates to minimize loss of the test compound.

Issue 2: The this compound derivative degrades too rapidly in plasma (low half-life).

Potential Cause Troubleshooting/Optimization Step
Susceptibility to Plasma Esterases If using an acyloxyalkyl ester prodrug strategy, consider modifying the ester moiety. For instance, bulkier or more sterically hindered esters can reduce the rate of hydrolysis by carboxylesterases.
Cleavage of Phosphoramidate Linkage For phosphoramidate prodrugs, the choice of amino acid ester can influence stability. Investigate different amino acid esters to modulate the rate of cleavage by enzymes like cathepsin A.
Oxidative Metabolism If degradation is suspected to be mediated by cytochrome P450 (CYP) enzymes, consider co-incubation with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to confirm their involvement. Structural modifications to block sites of oxidation can be explored.
Chemical Instability Assess the stability of the derivative in buffer at physiological pH (7.4) to distinguish between chemical degradation and enzyme-mediated metabolism.

Issue 3: Unexpected or unknown metabolites are detected during LC-MS/MS analysis.

Potential Cause Troubleshooting Step
In-source Fragmentation Optimize the electrospray ionization (ESI) source conditions (e.g., capillary voltage, source temperature) to minimize in-source fragmentation of the parent drug, which can be misinterpreted as metabolites.
Matrix Effects Evaluate matrix effects by comparing the analyte response in post-extraction spiked plasma samples to that in a neat solution. If significant ion suppression or enhancement is observed, improve the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation).
Multiple Metabolic Pathways The derivative may be metabolized by several enzymes simultaneously. Use specific enzyme inhibitors in the plasma incubation to identify the contributing pathways.
Isomeric Metabolites If isomers are suspected, optimize the chromatographic separation to resolve them. This may involve using a longer column, a different stationary phase, or modifying the mobile phase composition and gradient.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to enhance the plasma stability of this compound derivatives?

A1: The parent compound, this compound, is a potent antiviral agent. However, its phosphonate group is negatively charged at physiological pH, leading to poor cell membrane permeability and low oral bioavailability. To overcome this, prodrug strategies are employed to mask the phosphonate group. These prodrugs, however, can be susceptible to premature hydrolysis in the plasma by various enzymes. Enhancing plasma stability is crucial to ensure that a sufficient amount of the intact prodrug reaches the target cells to exert its therapeutic effect. Rapid degradation in plasma can lead to a short in vivo half-life and reduced efficacy.

Q2: What are the common prodrug strategies used for this compound and other phosphonate nucleosides?

A2: Common prodrug strategies for phosphonate nucleosides like this compound include:

  • Acyloxyalkyl Esters: These involve esterifying the phosphonate with an acyloxymethyl group, such as a pivaloyloxymethyl (POM) group. These are often susceptible to hydrolysis by carboxylesterases.

  • Phosphoramidates: This approach involves creating an amide bond between the phosphorus atom and an amino acid ester. The stability and cleavage of these prodrugs are influenced by the choice of the amino acid and the ester group, and they are often substrates for enzymes like cathepsin A.

  • HepDirect Prodrugs: These are designed to be stable in plasma but are activated by liver-specific enzymes like cytochrome P450s, targeting drug delivery to the liver.

Q3: What are the key enzymes in plasma responsible for the degradation of this compound derivatives?

A3: The primary enzymes in plasma that can metabolize this compound prodrugs include:

  • Carboxylesterases (CES): Particularly human carboxylesterase 1 (hCES1), which is abundant in the liver and also present in plasma, is known to hydrolyze ester-containing prodrugs like acyloxyalkyl esters.

  • Cathepsin A: This enzyme has been shown to be involved in the activation of some phosphoramidate prodrugs.

  • Paraoxonases (PONs): These are a family of esterases present in plasma that can also contribute to the hydrolysis of certain prodrugs.

  • Cytochrome P450 Enzymes (CYPs): While more prominent in the liver, some CYPs are present in other tissues and can be involved in the oxidative metabolism of certain prodrug moieties.

Q4: How can I strategically modify the structure of my this compound derivative to improve its plasma stability?

A4: Strategies to improve plasma stability through structural modification include:

  • Steric Hindrance: Introducing bulky chemical groups near the labile bond can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of hydrolysis.

  • Electronic Effects: Modifying the electronic properties of the prodrug moiety can influence its susceptibility to enzymatic attack.

  • Changing the Prodrug Moiety: Switching from a highly labile prodrug, such as a simple ester, to a more stable one, like a specific phosphoramidate, can significantly increase plasma half-life.

  • Diastereomer Separation: For chiral prodrugs, the different stereoisomers can exhibit significantly different stabilities in plasma due to the stereoselectivity of metabolizing enzymes. Separating and testing individual isomers is recommended.

Data Presentation: Plasma Half-Life of Nucleotide Analog Prodrugs

The following table summarizes publicly available data on the plasma half-life of tenofovir alafenamide (TAF), a phosphoramidate prodrug of tenofovir, which is structurally related to this compound. This data illustrates the impact of the prodrug strategy on plasma stability.

CompoundProdrug TypeSpeciesPlasma Half-life (t½)Reference
Tenofovir Alafenamide (TAF)PhosphoramidateHuman~0.5 hours[1][2][3]
Tenofovir (from TAF)-Human~30-40 hours[1][3][4]
Tenofovir (from TDF)-Human~15 hours[3]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for determining the in vitro stability of an this compound derivative in plasma.

1. Materials:

  • Test this compound derivative

  • Pooled human plasma (or plasma from other species of interest) with anticoagulant (e.g., heparin, EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Internal Standard (IS): A structurally similar and stable compound.

  • Quenching Solution: Cold acetonitrile or methanol containing the IS.

  • 96-well plates or microcentrifuge tubes.

  • Incubator set to 37°C.

  • Centrifuge.

  • LC-MS/MS system.

2. Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound and the IS in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm the plasma and PBS to 37°C.

    • In a 96-well plate or microcentrifuge tubes, add the test compound to the plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent from the stock solution should be low (e.g., <1%) to avoid plasma protein precipitation.

    • Incubate the plate at 37°C.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a larger volume (e.g., 3-4 volumes) of cold quenching solution (acetonitrile or methanol with IS). The "0" minute time point is prepared by adding the quenching solution before adding the test compound to the plasma.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Determine the peak area ratio of the test compound to the IS at each time point.

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear regression of this plot gives the degradation rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: LC-MS/MS Quantification of this compound Derivatives

This protocol provides a general framework for the quantification of this compound derivatives in plasma samples, adapted from methods for similar nucleotide analogs.

1. Liquid Chromatography (LC) Conditions (Example):

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from plasma components (e.g., start with low %B, ramp up to a high %B, and then re-equilibrate).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Determine the precursor ion (M+H)+ for the this compound derivative and the IS.

    • Optimize the collision energy to identify the most abundant and stable product ions for both the analyte and the IS.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Method Validation:

  • The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to relevant regulatory guidelines.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Sample Processing cluster_analysis Analysis A Prepare this compound Derivative Stock Solution C Add Derivative to Plasma A->C B Prepare Plasma and Internal Standard B->C D Incubate at 37°C C->D E Collect Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) D->E F Quench with Cold Acetonitrile + Internal Standard E->F G Centrifuge to Precipitate Proteins F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Processing and Half-Life Calculation I->J

Caption: Workflow for in vitro plasma stability assay of this compound derivatives.

Degradation_Pathways cluster_prodrugs This compound Prodrugs cluster_enzymes Plasma/Liver Enzymes cluster_metabolites Metabolites Acyloxyalkyl_Ester Acyloxyalkyl Ester Prodrug Intermediate_Metabolite Intermediate Metabolite(s) Acyloxyalkyl_Ester->Intermediate_Metabolite Hydrolysis Oxidized_Metabolite Oxidized Metabolite Acyloxyalkyl_Ester->Oxidized_Metabolite Oxidation Phosphoramidate Phosphoramidate Prodrug Phosphoramidate->Intermediate_Metabolite Hydrolysis Phosphoramidate->Oxidized_Metabolite Oxidation Carboxylesterases Carboxylesterases (e.g., hCES1) Carboxylesterases->Acyloxyalkyl_Ester Cathepsin_A Cathepsin A Cathepsin_A->Phosphoramidate CYP450 Cytochrome P450s CYP450->Acyloxyalkyl_Ester CYP450->Phosphoramidate Active_this compound Active this compound Intermediate_Metabolite->Active_this compound Spontaneous or Enzymatic Cleavage

Caption: Enzymatic degradation pathways of common this compound prodrugs in plasma.

References

Mitigating potential cytotoxicity of HPMPA at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the potential cytotoxicity of (S)-9-(3-hydroxy-2-phosphonylmethoxy)propyladenine (HPMPA) at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?

High concentrations of this compound primarily induce cytotoxicity through the intrinsic pathway of apoptosis. As a nucleotide analog, this compound can be incorporated into newly synthesized DNA, leading to chain termination and the inhibition of DNA polymerase. This disruption of DNA synthesis can trigger cellular stress signals that converge on the mitochondria.

Q2: Which cellular pathways are activated during this compound-induced apoptosis?

This compound-induced apoptosis is primarily mediated by the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Q3: What is the role of the Bcl-2 family of proteins in this compound-induced cytotoxicity?

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Pro-apoptotic members, such as Bax, promote the permeabilization of the mitochondrial outer membrane, facilitating the release of cytochrome c. Conversely, anti-apoptotic members, like Bcl-2, inhibit this process. A high Bax/Bcl-2 ratio is often indicative of increased susceptibility to apoptosis. It is hypothesized that this compound treatment can modulate the expression of these proteins, shifting the balance towards a pro-apoptotic state.

Q4: Can probenecid be used to mitigate this compound cytotoxicity in vitro?

Yes, probenecid can be an effective strategy to mitigate this compound-induced cytotoxicity, particularly in cell types that express high levels of organic anion transporters (OATs), such as renal proximal tubule epithelial cells. Probenecid is an inhibitor of OATs and can block the cellular uptake of this compound, thereby reducing its intracellular concentration and subsequent cytotoxic effects.[1][2]

Q5: At what concentrations does this compound typically exhibit significant cytotoxicity?

The cytotoxic concentration of this compound can vary significantly depending on the cell line. While some studies have reported no significant cytotoxicity in certain cell lines like KB and HFF at concentrations up to 100 µM, other studies are needed to establish the dose-dependent effects in sensitive cell types, particularly those of renal origin. It is crucial to perform a dose-response experiment for your specific cell line to determine the IC50 (half-maximal inhibitory concentration).

Troubleshooting Guides

Issue 1: High levels of cell death observed at desired therapeutic concentrations of this compound.
Possible Cause Troubleshooting Step
High intracellular accumulation of this compound Co-administer probenecid to inhibit cellular uptake via organic anion transporters (OATs). Start with a concentration range of 1-5 mM of probenecid, but optimize for your specific cell line.
Cell line is highly sensitive to DNA synthesis inhibition Consider using a cell line with a lower proliferation rate if experimentally feasible. Alternatively, explore the use of this compound prodrugs that may have a different cellular uptake mechanism or a slower conversion to the active form.
Off-target effects at high concentrations Ensure the purity of the this compound compound. Perform control experiments to rule out solvent-induced toxicity.
Issue 2: Inconsistent results in cytotoxicity assays (e.g., MTT, XTT).
Possible Cause Troubleshooting Step
Interference of this compound with the assay chemistry As a nucleotide analog, this compound is unlikely to directly interfere with tetrazolium salt reduction. However, it is good practice to include a cell-free control with this compound and the assay reagent to check for any direct chemical reaction.
Suboptimal cell seeding density Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Both too few and too many cells can lead to unreliable results.
Incomplete solubilization of formazan crystals (in MTT assay) Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking. Consider switching to a soluble tetrazolium salt-based assay like XTT or WST-1 to avoid this issue.
Variability in incubation times Maintain consistent incubation times for both this compound treatment and the cytotoxicity assay itself across all experiments.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in different cell lines to illustrate the expected range of cytotoxicity. Note: These are example values, and researchers must determine the IC50 for their specific experimental system.

Cell Line Cell Type Hypothetical this compound IC50 (µM) Notes
HK-2 Human Kidney Proximal Tubule50 - 150High expression of OATs may lead to increased sensitivity.
A549 Human Lung Carcinoma> 200May be less sensitive due to lower OAT expression.
HFF Human Foreskin Fibroblast> 100As reported in some studies, may be relatively resistant.
KB Human Oral Epidermoid Carcinoma> 100Another cell line reported to show low sensitivity.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxicity of this compound in a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Caspase-3/9 Activity Assay (Fluorometric)

This protocol outlines the measurement of initiator (caspase-9) and executioner (caspase-3) activity.

  • Cell Lysis: After this compound treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a black 96-well plate, add an equal amount of protein from each lysate. Prepare a reaction mix containing the appropriate fluorogenic caspase substrate (e.g., LEHD-AFC for caspase-9, DEVD-AFC for caspase-3) in an assay buffer.[3][4][5][6]

  • Incubation: Add the reaction mix to each well and incubate at 37°C, protected from light, for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis: Express the caspase activity as relative fluorescence units (RFU) or as fold-change compared to the untreated control.

Western Blot for Bax and Bcl-2 Expression

This protocol allows for the semi-quantitative analysis of pro- and anti-apoptotic protein levels.[7][8][9][10]

  • Protein Extraction: Following this compound treatment, lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.

Visualizations

HPMPA_Cytotoxicity_Workflow cluster_experiment Experimental Setup cluster_mitigation Mitigation Strategy Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Endpoint Assays Endpoint Assays This compound Treatment->Endpoint Assays Data Analysis Data Analysis Endpoint Assays->Data Analysis Measure Cytotoxicity Probenecid Co-treatment Probenecid Co-treatment Probenecid Co-treatment->this compound Treatment Inhibits Uptake

Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.

HPMPA_Apoptosis_Pathway High [this compound] High [this compound] DNA Synthesis Inhibition DNA Synthesis Inhibition High [this compound]->DNA Synthesis Inhibition Mitochondrial Stress Mitochondrial Stress DNA Synthesis Inhibition->Mitochondrial Stress Bax Upregulation Bax Upregulation Mitochondrial Stress->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation Mitochondrial Stress->Bcl-2 Downregulation Mitochondrial Pore Formation Mitochondrial Pore Formation Bax Upregulation->Mitochondrial Pore Formation Bcl-2 Downregulation->Mitochondrial Pore Formation Promotes Cytochrome c Release Cytochrome c Release Mitochondrial Pore Formation->Cytochrome c Release Apoptosome Formation (Apaf-1) Apoptosome Formation (Apaf-1) Cytochrome c Release->Apoptosome Formation (Apaf-1) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: this compound-induced intrinsic apoptotic signaling pathway.

Troubleshooting_Logic High Cytotoxicity High Cytotoxicity Check Cell Line Check Cell Line High Cytotoxicity->Check Cell Line Is it a sensitive line? Use Probenecid Use Probenecid Check Cell Line->Use Probenecid Yes (e.g., renal) Optimize Concentration Optimize Concentration Check Cell Line->Optimize Concentration No Inconsistent Results Inconsistent Results Review Assay Protocol Review Assay Protocol Inconsistent Results->Review Assay Protocol Optimize Seeding Optimize Seeding Review Assay Protocol->Optimize Seeding Check Reagents Check Reagents Review Assay Protocol->Check Reagents

Caption: Logical troubleshooting guide for this compound cytotoxicity experiments.

References

Improving the detection limits of HPMPA in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of (S)-1-(3-hydroxy-2-phosphonylmethoxy)propyl)cytosine (HPMPA), the active metabolite of the antiviral drug cidofovir, in biological samples.

Troubleshooting Guides

Issue: High Lower Limit of Quantification (LLOQ) for this compound

Achieving low detection limits for this compound can be challenging due to its polar nature and potential for matrix effects in biological samples. The following table summarizes reported LLOQ values for cidofovir (the parent drug of this compound) and other nucleotide analogs using various analytical methods. This data can serve as a benchmark for your own experiments.

AnalyteMethodMatrixLLOQ (ng/mL)Reference
CidofovirHPLC-UVPure Form500[1]
CidofovirRP-HPLCPure Form20,000[2]
CidofovirLC-MS/MSHuman Plasma20[3]
TenofovirLC-MS/MSHuman PlasmaNot Specified[4]
GanciclovirHPLC-UVHuman Plasma40[5]

Troubleshooting Workflow for High LLOQ

If you are experiencing a high LLOQ, the following workflow can help you identify and address the potential causes.

high_lloq_troubleshooting start High LLOQ Observed sample_prep Optimize Sample Preparation start->sample_prep Matrix Effects Suspected chromatography Optimize Chromatography sample_prep->chromatography Inefficient Extraction result Improved LLOQ sample_prep->result Cleaner Extract ms_params Optimize MS Parameters chromatography->ms_params Poor Peak Shape/ Low Retention chromatography->result Improved Separation derivatization Consider Derivatization ms_params->derivatization Low Ionization Efficiency ms_params->result Enhanced Signal derivatization->result Increased Sensitivity

Caption: Troubleshooting workflow for addressing a high LLOQ.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended method for extracting this compound from plasma or urine?

A1: Solid-phase extraction (SPE) is a highly effective method for extracting this compound from biological matrices. It provides a cleaner sample compared to simple protein precipitation, which can help reduce matrix effects and improve sensitivity. A generic SPE protocol is provided below.

Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma

Materials:

  • SPE cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Deionized water

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.

  • Sample Loading: Pretreat 500 µL of plasma by adding 500 µL of 4% phosphoric acid. Centrifuge at 4000 rpm for 10 minutes. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% formic acid in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Chromatography and Mass Spectrometry

Q2: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis of this compound. How can I mitigate this?

A2: Matrix effects, which cause ion suppression or enhancement, are a common challenge in the bioanalysis of polar compounds like this compound.[6][7][8][9] Here are several strategies to address this issue:

  • Improve Sample Cleanup: As mentioned in Q1, using a more rigorous sample preparation method like SPE can significantly reduce matrix components.[10]

  • Optimize Chromatography:

    • Gradient Elution: Employ a gradient elution to separate this compound from co-eluting matrix components.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., HILIC) that may provide better retention and separation for polar analytes.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the detection limit.[8]

Logical Relationship for Managing Matrix Effects

matrix_effects start Matrix Effect Observed cleanup Enhance Sample Cleanup (e.g., SPE) start->cleanup chromatography Modify Chromatographic Conditions start->chromatography is Use Stable Isotope-Labeled Internal Standard start->is dilution Dilute Sample start->dilution end Matrix Effect Minimized cleanup->end chromatography->end is->end dilution->end

Caption: Strategies for mitigating matrix effects in LC-MS/MS.

Derivatization

Q3: Can derivatization improve the detection limit of this compound?

A3: Yes, derivatization can significantly improve the detection of phosphonates like this compound, especially for GC-MS analysis.[11][12][13][14] Derivatization converts the polar, non-volatile phosphonic acid group into a less polar, more volatile derivative, improving chromatographic properties and ionization efficiency.

Common Derivatization Reagents for Phosphonates:

  • Silylating agents (e.g., BSTFA, MTBSTFA): These reagents replace active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

  • Alkylating agents (e.g., diazomethane, alkyl halides): These reagents form esters with the phosphonic acid group.

It is important to optimize the derivatization reaction conditions (reagent, temperature, and time) to ensure complete and reproducible derivatization.

Metabolic Pathway

Understanding the metabolic activation of the parent drugs is crucial for interpreting analytical results.

Intracellular Phosphorylation of Tenofovir and Cidofovir

Tenofovir and cidofovir are nucleotide analogs that require intracellular phosphorylation to become active antiviral agents.[15][16][17][18][19][20] The following diagram illustrates the general metabolic pathway.

metabolic_pathway cluster_tenofovir Tenofovir Pathway cluster_cidofovir Cidofovir Pathway Tenofovir Tenofovir Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Adenylate Kinase Tenofovir_DP Tenofovir Diphosphate (Active) Tenofovir_MP->Tenofovir_DP Nucleoside Diphosphate Kinase Cidofovir Cidofovir (HPMPC) Cidofovir_MP Cidofovir Monophosphate (HPMPCp) Cidofovir->Cidofovir_MP Cellular Kinases Cidofovir_DP Cidofovir Diphosphate (HPMPCpp) (Active) Cidofovir_MP->Cidofovir_DP Nucleoside Diphosphate Kinase

Caption: Intracellular phosphorylation pathways of Tenofovir and Cidofovir.

References

Technical Support Center: Strategies to Reduce Off-Target Effects of HPMPA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary off-target effect of this compound and related acyclic nucleoside phosphonates?

A1: The primary and dose-limiting off-target effect of this compound and similar compounds, such as cidofovir (HPMPC), is nephrotoxicity, or damage to the kidneys.[1][2][3] This toxicity is characterized by damage to the proximal tubular cells of the kidneys, which can lead to acute kidney injury, proteinuria (excess protein in the urine), and Fanconi-like syndrome.[1]

Q2: I am observing signs of renal toxicity in my animal models treated with this compound (e.g., increased serum creatinine, proteinuria). What are the potential causes and how can I address this?

A2: Signs of renal toxicity are likely due to the accumulation of this compound in the renal proximal tubular cells.[1] This accumulation is mediated by the human organic anion transporter 1 (hOAT1) located on the basolateral membrane of these cells.[1] The subsequent slow efflux of the drug from the cells leads to a prolonged intracellular half-life and subsequent cellular damage.[1]

Troubleshooting Steps:

  • Co-administration with Probenecid: Probenecid is an inhibitor of organic anion transporters (OATs).[1] Administering probenecid concurrently with this compound can reduce the uptake of this compound into renal proximal tubular cells, thereby decreasing its nephrotoxic potential.[1][4] It is important to note that this can also increase the serum concentration of this compound by decreasing its renal clearance.[1]

  • Hydration: Ensuring adequate hydration of the animal subjects can help mitigate nephrotoxicity. Intravenous hydration with 0.9% sodium chloride before each dose of the drug is a common practice in clinical settings with the related compound, cidofovir.[5]

  • Dose Adjustment: If signs of toxicity are observed, consider reducing the dose of this compound in your experimental protocol. Higher weekly doses have been associated with greater increases in creatinine levels.[2]

  • Consider Prodrug Formulations: Utilise prodrugs of this compound, such as alkoxyalkyl esters (e.g., HDP-HPMPA) or cyclic forms (cthis compound), which are designed to have better oral bioavailability and reduced kidney exposure.

Q3: How do prodrugs of this compound help in reducing nephrotoxicity?

A3: Prodrugs are modified versions of the active drug that are designed to improve its pharmacokinetic properties. In the case of this compound, prodrugs are synthesized to mask the phosphonate group, which is responsible for its interaction with organic anion transporters in the kidney. This masking reduces the active uptake of the drug into renal tubular cells, leading to lower concentrations in the kidney and thus reduced nephrotoxicity. These prodrugs are then metabolized to the active this compound form within the target cells.

Q4: Are there alternative formulations of related compounds that show reduced nephrotoxicity?

A4: Yes. For the related compound cidofovir (HPMPC), a cyclic form, cyclic HPMPC (cHPMPC), has been shown to be less nephrotoxic.[6] While cHPMPC is also less potent in its antiviral activity against certain viruses compared to cidofovir, this demonstrates the principle that structural modifications can reduce kidney toxicity.[6]

Data Presentation

Table 1: Comparison of Antiviral Activity and Cytotoxicity of Acyclic Nucleoside Phosphonates

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
This compound AdenovirusHeLa0.4>100>250
Cidofovir (HPMPC) BK VirusRPTECs0.23>100>435
cHPMPC BK VirusRPTECs0.28>100>357
PMEG BK VirusRPTECs0.00190.0157.9

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. RPTECs: Renal Proximal Tubular Epithelial Cells. Data synthesized from literature.[7]

Experimental Protocols

Protocol 1: In Vivo Assessment of Nephrotoxicity in a Mouse Model

This protocol outlines the steps to assess the potential nephrotoxicity of this compound or its prodrugs in mice by measuring serum creatinine and urinary protein levels.

Materials:

  • This compound or prodrug formulation

  • Vehicle control (e.g., sterile saline)

  • Metabolic cages for urine collection[8][9]

  • Serum collection tubes

  • Assay kits for creatinine and protein (e.g., ELISA or colorimetric assays)

  • High-performance liquid chromatography (HPLC) system for accurate creatinine measurement[10]

Procedure:

  • Animal Acclimatization: Acclimate mice to metabolic cages for 2-3 days before the experiment to ensure accurate urine collection.[11]

  • Dosing: Administer this compound or its prodrug to the treatment group and vehicle to the control group via the desired route (e.g., intraperitoneal, oral gavage).

  • Urine and Blood Collection:

    • Collect urine over a 24-hour period using metabolic cages at baseline and at selected time points post-treatment.[8][9]

    • Collect blood samples via a standard method (e.g., tail vein, retro-orbital) at the same time points. Process the blood to obtain serum.

  • Sample Analysis:

    • Serum Creatinine: Measure serum creatinine levels. While standard colorimetric assays can be used, HPLC is recommended for accurate measurement in mice due to interfering chromogens in their serum.[10][11]

    • Urinary Protein: Determine the total protein concentration in the collected urine samples. A common method is the urinary albumin-to-creatinine ratio (ACR) to account for variations in urine flow rate.[12]

  • Data Analysis: Compare the serum creatinine and urinary protein levels between the treatment and control groups. A significant increase in these parameters in the treatment group is indicative of nephrotoxicity.

Protocol 2: In Vitro Nephrotoxicity Assessment using a Renal Proximal Tubule Cell Line

This protocol describes a cell-based assay to evaluate the direct cytotoxic effects of this compound on renal cells.

Materials:

  • Human renal proximal tubule epithelial cell line (e.g., HK-2)

  • Cell culture medium and supplements

  • This compound or prodrug

  • Probenecid (optional, as a control for OAT-mediated uptake)

  • Cell viability assay kit (e.g., MTT, MTS, or a kit that measures apoptosis such as Annexin V staining)[3]

  • Multi-well plates (96-well)

  • Incubator (37°C, 5% CO2)

  • Plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the HK-2 cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and its prodrugs in the cell culture medium.

    • (Optional) In a parallel set of wells, pre-incubate the cells with probenecid for a specified time before adding the this compound to assess the role of OATs.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the cells with the compounds for a relevant period (e.g., 24, 48, or 72 hours). The timing can be adjusted based on the expected mechanism of toxicity. Studies with cidofovir have shown peak apoptosis at 7 days.[3]

  • Cell Viability Assessment:

    • At the end of the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.

    • If assessing apoptosis, stain the cells with Annexin V and a viability dye (like propidium iodide) and analyze by flow cytometry.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the CC50 (50% cytotoxic concentration) for each compound. A lower CC50 value indicates higher cytotoxicity.

    • Compare the cytotoxicity of this compound in the presence and absence of probenecid to determine if the toxicity is mediated by OATs.

Mandatory Visualizations

HPMPA_Nephrotoxicity_Pathway cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell HPMPA_blood This compound OAT1 Organic Anion Transporter 1 (OAT1) HPMPA_blood->OAT1 Uptake Probenecid_blood Probenecid Probenecid_blood->OAT1 Inhibition HPMPA_cell Intracellular this compound OAT1->HPMPA_cell Toxicity Cellular Toxicity (Apoptosis) HPMPA_cell->Toxicity Accumulation leads to

Caption: Mechanism of this compound-induced nephrotoxicity and its inhibition by probenecid.

Experimental_Workflow_Nephrotoxicity_Assessment cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment animal_model Animal Model (Mouse) dosing This compound/Prodrug Dosing animal_model->dosing collection Urine & Blood Collection dosing->collection analysis_invivo Serum Creatinine & Urinary Protein Analysis collection->analysis_invivo end End: Assess Nephrotoxicity analysis_invivo->end cell_culture Renal Proximal Tubule Cell Culture (e.g., HK-2) treatment Compound Treatment cell_culture->treatment incubation Incubation treatment->incubation analysis_invitro Cell Viability/Apoptosis Assay incubation->analysis_invitro analysis_invitro->end start Start start->animal_model start->cell_culture

Caption: Workflow for in vivo and in vitro assessment of this compound-induced nephrotoxicity.

References

Refinement of protocols for HPMPA resistance testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with HPMPA ((S)-9-(3-hydroxy-2-phosphonomethoxy)propyl]adenine) and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an acyclic nucleoside phosphonate that acts as a broad-spectrum antiviral agent. Its active form, this compound diphosphate (HPMPApp), is formed through phosphorylation by cellular enzymes.[1] HPMPApp then competitively inhibits viral DNA polymerases.[1][2] The drug can be incorporated into the growing viral DNA chain, which slows down, but does not immediately terminate, DNA synthesis.[2] Furthermore, the presence of this compound in the DNA template strand also inhibits DNA replication.[2]

Q2: How does resistance to this compound develop?

Resistance to this compound and its analogue, cidofovir (HPMPC), primarily arises from mutations within the viral DNA polymerase gene. These mutations can alter the enzyme's structure, reducing its affinity for HPMPApp and thus decreasing the drug's incorporation into the viral DNA.[3][4] For Human Cytomegalovirus (CMV), resistance mutations are commonly found in the UL54 gene, while for vaccinia virus, they are in the E9L gene.[4][5]

Q3: What is the difference between genotypic and phenotypic resistance testing?

Genotypic resistance testing involves sequencing the viral DNA polymerase gene to identify mutations known to confer resistance. This method is rapid and can be performed directly on clinical samples.[6] Phenotypic testing, such as the plaque reduction assay, measures the drug concentration required to inhibit viral replication in cell culture (e.g., the IC50 value).[5] While more time-consuming, phenotypic assays directly measure the impact of mutations on drug susceptibility.[7]

Q4: What is a plaque reduction assay?

A plaque reduction assay is a standard virological method used to quantify infectious virus particles and assess the antiviral activity of a compound.[8][9] A confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the antiviral drug.[9] An overlay, typically a semi-solid medium, is then applied to restrict the spread of the virus to neighboring cells, leading to the formation of localized zones of cell death called plaques.[9] After a suitable incubation period, the plaques are stained and counted to determine the viral titer and the drug concentration that reduces the number of plaques by 50% (IC50).[8][9]

Troubleshooting Guides

Problem 1: High variability in plaque reduction assay results.

  • Possible Cause: Inconsistent cell monolayer confluency.

    • Solution: Ensure that cell monolayers are 90-100% confluent at the time of infection to ensure uniform viral spread and plaque formation.[8]

  • Possible Cause: Inaccurate viral titration.

    • Solution: Perform accurate serial dilutions of the viral stock to obtain a countable number of plaques in the control wells (typically 20-100 plaques per well).[9]

  • Possible Cause: Uneven overlay application.

    • Solution: Ensure the semi-solid overlay is applied evenly and at the correct temperature to prevent disruption of the cell monolayer and to ensure consistent drug distribution.

Problem 2: Discrepancy between genotypic and phenotypic results (e.g., known resistance mutation detected, but low IC50 value observed).

  • Possible Cause: Presence of a mixed viral population.

    • Solution: The genotypic assay may detect a resistant subpopulation that is not dominant enough to significantly alter the overall phenotypic susceptibility.[6][10] Consider using more sensitive sequencing methods like next-generation sequencing (NGS) to quantify the proportion of resistant variants.[11]

  • Possible Cause: The detected mutation has a low level of resistance.

    • Solution: Not all mutations in the DNA polymerase gene confer high-level resistance.[7] Consult literature and resistance databases to understand the typical fold-change in IC50 associated with the specific mutation.

  • Possible Cause: Compensatory mutations.

    • Solution: The presence of other mutations in the viral genome might compensate for the resistance mutation, restoring some level of drug susceptibility.

Problem 3: No plaques are forming in the control wells of a plaque reduction assay.

  • Possible Cause: Low viral titer or inactive virus.

    • Solution: Use a fresh, properly stored viral stock with a known titer. Re-titer the viral stock before performing the assay.

  • Possible Cause: Inappropriate cell line.

    • Solution: Confirm that the cell line used is susceptible to infection by the specific virus.

  • Possible Cause: Issues with the staining procedure.

    • Solution: Ensure that the fixing and staining solutions are prepared correctly and that the incubation times are appropriate to visualize the plaques.[9]

Quantitative Data

Table 1: In Vitro IC50 Values for this compound and Related Compounds Against Various Viruses

CompoundVirusCell LineIC50 (µM)
(S)-HPMPAVaccinia VirusHFF30
(S)-HPMPACowpox VirusHFF10
(S)-HPMPAHuman Cytomegalovirus (HCMV)HFF0.7
(S)-HPMPAHerpes Simplex Virus Type 1 (HSV-1)HFF10
(S)-HPMPC (Cidofovir)Vaccinia VirusHFF20
(S)-HPMPC (Cidofovir)Cowpox VirusHFF5
(S)-HPMPC (Cidofovir)Human Cytomegalovirus (HCMV)HFF0.3
(S)-HPMPC (Cidofovir)Herpes Simplex Virus Type 1 (HSV-1)HFF9

Data extracted from literature.[12] IC50 values can vary depending on the specific viral strain and cell line used.

Experimental Protocols

Protocol 1: Plaque Reduction Assay
  • Cell Plating: Plate susceptible host cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.[8]

  • Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Virus Dilution: Prepare serial dilutions of the virus stock to yield a countable number of plaques.

  • Infection: Remove the culture medium from the cells and infect the monolayer with the virus dilutions in the presence of the various drug concentrations. Include a "no drug" control. Incubate for 1-2 hours to allow for viral adsorption.[9]

  • Overlay: Remove the virus inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to each well. This restricts viral spread to adjacent cells.[9]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus, typically 3-14 days).

  • Staining: Fix the cells (e.g., with 10% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[9]

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: Determine the drug concentration that reduces the number of plaques by 50% compared to the "no drug" control.

Protocol 2: Genotypic Resistance Testing (Sanger Sequencing of Viral DNA Polymerase)
  • Sample Preparation: Extract viral DNA from the sample (e.g., cell culture supernatant, plasma, or tissue).

  • PCR Amplification: Use a nested PCR approach with primers specific to the viral DNA polymerase gene (e.g., UL54 for CMV) to amplify the target region.[11]

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs. Gel electrophoresis can be used to verify the size of the amplicon.[11]

  • Sequencing Reaction: Perform Sanger sequencing using the purified PCR product as a template and appropriate sequencing primers.

  • Sequence Analysis: Analyze the resulting sequence data using software to identify any mutations by comparing it to a wild-type reference sequence.

Visualizations

HPMPA_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication cluster_resistance Resistance Mechanism This compound This compound This compound-MP This compound-monophosphate This compound->this compound-MP Phosphorylation Cellular Kinases1 Cellular Kinases This compound->Cellular Kinases1 HPMPApp This compound-diphosphate (Active Form) This compound-MP->HPMPApp Phosphorylation Cellular Kinases2 Cellular Kinases This compound-MP->Cellular Kinases2 Viral DNA Polymerase Viral DNA Polymerase HPMPApp->Viral DNA Polymerase Competitive Inhibition Incorporation HPMPApp->Incorporation Incorporation into a growing DNA chain Viral DNA Synthesis Viral DNA Synthesis Viral DNA Polymerase->Viral DNA Synthesis Inhibition Reduced Synthesis Slowed DNA Synthesis Incorporation->Reduced Synthesis Mutation Mutation in Viral DNA Polymerase Gene Altered Polymerase Altered Viral DNA Polymerase Mutation->Altered Polymerase Reduced Affinity Reduced Affinity for HPMPApp Altered Polymerase->Reduced Affinity Plaque_Reduction_Assay_Workflow A 1. Plate host cells to form a confluent monolayer B 2. Prepare serial dilutions of This compound and virus A->B C 3. Infect cell monolayer with virus in the presence of this compound B->C D 4. Add semi-solid overlay C->D E 5. Incubate to allow plaque formation D->E F 6. Fix and stain cells E->F G 7. Count plaques F->G H 8. Calculate IC50 value G->H Genotypic_Resistance_Testing_Workflow A 1. Extract viral DNA from sample B 2. PCR amplify viral DNA polymerase gene A->B C 3. Purify PCR product B->C D 4. Sanger sequencing C->D E 5. Analyze sequence data D->E F 6. Compare to wild-type reference sequence E->F G 7. Identify resistance mutations F->G

References

Validation & Comparative

Comparative Efficacy of HPMPA and Cidofovir: An In-Depth Antiviral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the antiviral activities of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) and Cidofovir, supported by experimental data and detailed methodologies.

Introduction: (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (this compound) and its cytosine analogue, Cidofovir (HPMPC), are potent acyclic nucleoside phosphonates with broad-spectrum activity against a variety of DNA viruses. Both compounds function as viral DNA polymerase inhibitors, though their relative efficacy can vary depending on the specific virus. This guide provides a detailed comparative analysis of their antiviral activity, supported by quantitative data from in vitro studies, to aid researchers in drug development and virological studies.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound and Cidofovir is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. Conversely, their toxicity to host cells is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

The following tables summarize the comparative antiviral activities of this compound and Cidofovir against various DNA viruses.

Virus FamilyVirusCompoundEC50 (µM)Cell LineReference
Poxviridae Vaccinia Virus (WR Strain)This compound18BSC40[1]
Cidofovir46BSC40[1]
Vaccinia Virus (Copenhagen Strain)This compound0.7 µg/mLNot Specified[1]
Cidofovir4 µg/mLNot Specified[1]
Herpesviridae Varicella-Zoster VirusThis compound0.003-0.01 µM (1.8 ng/ml)Human Embryonic Fibroblasts

Note: Data is compiled from multiple sources and experimental conditions may vary.

The data consistently demonstrates that this compound exhibits greater potency against vaccinia virus compared to Cidofovir, requiring a lower concentration to achieve a 50% reduction in viral replication.[1]

Comparative Efficacy of Alkoxyalkyl Esters

To enhance oral bioavailability, alkoxyalkyl esters of this compound and Cidofovir have been developed. The following table compares the antiviral activity of these prodrugs against several orthopoxviruses.

VirusCompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Ectromelia Virus HDP-HPMPA0.066 ± 0.014>100>1515
HDP-Cidofovir0.125 ± 0.06>100>800
Cowpox Virus HDP-HPMPA0.01 - 0.09>100Up to 5900
HDP-Cidofovir0.1 - 0.5>100Up to 1800
Vaccinia Virus HDP-HPMPA0.01 - 0.09>100Up to 5900
HDP-Cidofovir0.1 - 0.5>100Up to 1800

Data for Hexadecyloxypropyl (HDP) esters.[2]

The trend of this compound derivatives being more potent than their Cidofovir counterparts is also observed with these lipid ester prodrugs. The this compound analogs consistently show lower EC50 values and higher selectivity indexes against the tested orthopoxviruses.[2]

Mechanism of Action

Both this compound and Cidofovir are acyclic nucleoside phosphonates. Their antiviral activity stems from their ability to act as competitive inhibitors and alternative substrates for viral DNA polymerase.

MechanismOfAction cluster_cell Host Cell HPMPA_ext This compound / Cidofovir (extracellular) HPMPA_int This compound / Cidofovir (intracellular) HPMPA_ext->HPMPA_int Cellular Uptake HPMPApp HPMPApp / Cidofovir-pp (Active Diphosphate) HPMPA_int->HPMPApp Cellular Kinases (Phosphorylation) vDNA_poly Viral DNA Polymerase HPMPApp->vDNA_poly Competitive Inhibition with dNTPs vDNA_elong Viral DNA Elongation vDNA_poly->vDNA_elong Inhibition Inhibition of Replication vDNA_poly->Inhibition

Figure 1. Mechanism of action of this compound and Cidofovir.

Upon entering the host cell, these compounds are phosphorylated by cellular enzymes to their active diphosphate metabolites, HPMPApp and Cidofovir-pp, respectively. These active forms then compete with the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Incorporation of these analogs leads to the termination of DNA chain elongation, thereby halting viral replication. A key advantage of these compounds is that their initial phosphorylation is independent of viral enzymes, making them effective against certain virus strains that have developed resistance to other nucleoside analogs through mutations in viral thymidine kinase.

Experimental Protocols

Plaque Reduction Assay (for EC50 Determination)

This assay is the gold standard for determining the antiviral activity of a compound against cytopathic viruses.

PlaqueReductionWorkflow A 1. Seed host cells in multi-well plates and grow to confluence. C 3. Infect cell monolayers with a standardized amount of virus. A->C B 2. Prepare serial dilutions of This compound and Cidofovir. D 4. Add drug dilutions to the infected cells. B->D C->D E 5. Overlay with a semi-solid medium (e.g., agarose) to restrict virus spread. D->E F 6. Incubate for several days to allow plaque formation. E->F G 7. Fix and stain the cells (e.g., with crystal violet). F->G H 8. Count the number of plaques in each well. G->H I 9. Calculate the EC50 value. H->I

Figure 2. Workflow for a Plaque Reduction Assay.

Methodology:

  • Cell Seeding: Host cells appropriate for the virus of interest are seeded into 24- or 48-well plates and incubated until a confluent monolayer is formed.

  • Virus Inoculation: The cell culture medium is removed, and the cell monolayer is inoculated with a standardized dilution of the virus, calculated to produce a countable number of plaques.

  • Drug Application: Following a viral adsorption period (typically 1-2 hours), the virus inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the test compounds (this compound and Cidofovir).

  • Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 3-10 days, depending on the virus).

  • Plaque Visualization: The cells are then fixed (e.g., with 10% formalin) and stained (e.g., with 0.1% crystal violet). Plaques, which are areas of dead or destroyed cells, appear as clear zones against a background of stained, viable cells.

  • Data Analysis: The number of plaques is counted for each drug concentration. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

MTT Assay (for CC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxicity of a compound.

MTTAssayWorkflow A 1. Seed cells in a 96-well plate. B 2. Add serial dilutions of This compound and Cidofovir. A->B C 3. Incubate for a period equivalent to the antiviral assay (e.g., 72h). B->C D 4. Add MTT reagent to each well. C->D E 5. Incubate to allow formazan crystal formation. D->E F 6. Solubilize formazan crystals (e.g., with DMSO). E->F G 7. Measure absorbance at ~570 nm using a plate reader. F->G H 8. Calculate cell viability and determine the CC50 value. G->H

Figure 3. Workflow for an MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and, after attachment, are treated with serial dilutions of this compound and Cidofovir.

  • Incubation: The cells are incubated with the compounds for a duration typically matching the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the CC50 value is determined from the dose-response curve.

The available in vitro data indicates that this compound is a more potent antiviral agent than Cidofovir against several DNA viruses, particularly those belonging to the Poxviridae family. This is evidenced by its lower EC50 values in direct comparative studies. Both compounds share the same mechanism of action, inhibiting viral DNA polymerase, and their activity is independent of viral kinases. The development of alkoxyalkyl ester prodrugs has been shown to significantly enhance the in vitro potency of both molecules. For researchers in the field of antiviral drug development, this compound and its derivatives represent promising candidates for further investigation, potentially offering a therapeutic advantage over Cidofovir in certain viral infections. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel antiviral compounds.

References

Head-to-head comparison of HDP-HPMPA and ODE-HPMPA in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of the in vivo performance of two ether lipid ester prodrugs of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine ((S)-HPMPA): hexadecyloxypropyl-(S)-HPMPA (HDP-HPMPA) and octadecyloxyethyl-(S)-HPMPA (ODE-HPMPA). (S)-HPMPA is active in vitro against various viruses, including cowpox virus (CV) and vaccinia virus (VV), but it is not orally bioavailable.[1][2] The HDP and ODE ether lipid esters were developed to enhance oral bioavailability and in vitro activity.[1][2]

This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy and experimental protocols for these two promising antiviral compounds.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of orally administered HDP-(S)-HPMPA and ODE-(S)-HPMPA against lethal cowpox and vaccinia virus infections in mice.

Table 1: Efficacy of Oral HDP-(S)-HPMPA Against Vaccinia Virus (VV) Infection in Mice
Dose (mg/kg/day)Treatment Initiation (hours post-infection)Percent MortalityStatistical Significance (P-value)
30240%< 0.01
30480%< 0.01
307225%< 0.01
10240%< 0.01
104812.5%< 0.01
107225%< 0.01
32450%Not Significant
34875%Not Significant
372100%Not Significant
Vehicle Control24, 48, or 7287.5 - 100%-

Data extracted from a study where treatment was administered by oral gavage once daily for 5 consecutive days.[1]

Table 2: Efficacy of Oral ODE-(S)-HPMPA Against Vaccinia Virus (VV) Infection in Mice
Dose (mg/kg/day)Treatment Initiation (hours post-infection)Percent MortalityStatistical Significance (P-value)
30240%< 0.01
30480%< 0.01
30720%Not Demonstrated
10240%< 0.01
10480%< 0.01
107212.5%Not Demonstrated
3240%< 0.01
34825%< 0.01
37250%Not Demonstrated*
Vehicle Control24, 48, or 7267 - 100%-

A significant effect could not be demonstrated at 72 hours post-infection due to a lower-than-expected mortality rate in the control group.[1] Data extracted from a study where treatment was administered by oral gavage once daily for 5 consecutive days.[1]

Table 3: Comparative Efficacy Against Cowpox Virus (CV) Infection in Mice
CompoundDose (mg/kg/day)Treatment Initiation (hours post-infection)OutcomeStatistical Significance (P-value)
HDP-(S)-HPMPA30Up to 72Highly effective at preventing mortality< 0.001
ODE-(S)-HPMPA30Up to 72Highly effective at preventing mortality< 0.001

Both compounds demonstrated high efficacy in preventing mortality from cowpox virus at a 30 mg/kg dose, even when treatment was delayed.[1][2]

Experimental Protocols

The following methodologies were employed in the key in vivo experiments comparing HDP-HPMPA and ODE-HPMPA.

In Vivo Efficacy Against Orthopoxvirus Infections
  • Animal Model: Female Swiss Webster mice, weighing approximately 25 g each.[1]

  • Virus Inoculation: Mice were infected with cowpox virus (CV) or vaccinia virus (VV).[1][2]

  • Drug Preparation and Administration: HDP-(S)-HPMPA and ODE-(S)-HPMPA were dissolved in deionized water.[1] The compounds were administered once daily by oral gavage at doses of 3, 10, or 30 mg/kg for 5 consecutive days.[1][2]

  • Treatment Groups: Treatment was initiated at 24, 48, or 72 hours after viral inoculation.[1][2] A vehicle-treated group served as the control. Cidofovir (CDV) administered intraperitoneally was used as a positive control in some experiments.[1]

  • Efficacy Endpoint: The primary endpoint was the prevention of mortality.[1][2] Virus replication in various organs (liver, spleen, kidney, and lung) was also assessed.[1][2]

Pharmacokinetic Studies
  • Animal Model: Nonfasted female Swiss Webster mice (approx. 25 g).[1]

  • Drug Administration: A single 10 mg/kg dose of radiolabeled HDP-(S)-[8-14C]-HPMPA was administered by oral gavage or intraperitoneal (i.p.) injection.[1]

  • Sample Collection: Blood was collected at 1, 3, 6, 12, and 24 hours post-administration.[1]

  • Analysis: The concentration of the drug and its metabolites in the plasma was determined by liquid scintillation counting.[1]

Visualizations

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for the in vivo studies and the proposed mechanism of action for the antiviral activity of HDP-HPMPA and ODE-HPMPA.

G cluster_0 In Vivo Efficacy Study Workflow A Virus Inoculation (Cowpox or Vaccinia Virus) B Randomization of Mice into Treatment Groups A->B C Treatment Initiation (24, 48, or 72h post-infection) B->C D Daily Oral Gavage (HDP-HPMPA, ODE-HPMPA, or Vehicle) for 5 days C->D E Monitoring (Mortality and Morbidity) D->E F Tissue Collection (Liver, Spleen, Kidney, Lung) D->F G Viral Titer Quantification F->G

In Vivo Antiviral Efficacy Experimental Workflow

G cluster_1 Mechanism of Action Prodrug HDP-HPMPA or ODE-HPMPA (Oral Administration) Absorption Gastrointestinal Absorption Prodrug->Absorption Metabolism HPMPA (S)-HPMPA (Parent Drug) Absorption->this compound Metabolism Metabolism1 Cellular Enzymes ActiveMetabolite (S)-HPMPA Diphosphate (Active Metabolite) This compound->ActiveMetabolite Phosphorylation Metabolism2 Cellular Kinases Target Viral DNA Polymerase ActiveMetabolite->Target Competitive Inhibition Inhibition Inhibition of Viral DNA Synthesis Target->Inhibition

Prodrug Activation and Antiviral Mechanism

Conclusion

Both HDP-(S)-HPMPA and ODE-(S)-HPMPA demonstrate significant oral efficacy against lethal cowpox and vaccinia virus infections in mice.[1][2] At a dose of 30 mg/kg, both compounds were highly effective at preventing mortality, even when treatment was initiated up to 72 hours post-infection for cowpox virus and up to 48 or 72 hours for vaccinia virus for ODE-(S)-HPMPA and HDP-(S)-HPMPA, respectively.[1][2] The protective effect was associated with a significant reduction in virus replication in the liver, spleen, and kidney.[1][2] These findings underscore the potential of HDP-(S)-HPMPA and ODE-(S)-HPMPA as orally bioavailable treatments for human orthopoxvirus infections.[1][2] Further studies are warranted to continue evaluating the potential of these compounds.[1]

References

A Comparative Guide to the Antiviral Activity of Novel HPMPA Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro antiviral activity of newly synthesized (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA) derivatives. The performance of these novel compounds is compared against the parent compound, (S)-HPMPA, and the structurally related, clinically approved antiviral drug, cidofovir ((S)-HPMPC). This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound derivatives is significantly influenced by chemical modifications, primarily through the addition of alkoxyalkyl ester side chains. These modifications are designed to enhance cellular uptake and oral bioavailability. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of various this compound derivatives against a range of DNA viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also presented to indicate the compound's therapeutic window. A higher SI value suggests a more favorable safety profile.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
(S)-HPMPA Human Cytomegalovirus (HCMV)-1.4[1]>100>71
Vaccinia Virus (VV)-2.7-4.0[1]>100>25-37
Cowpox Virus (CV)-2.7-4.0[1]>100>25-37
Oleyloxyethyl-(S)-HPMPA Human Cytomegalovirus (HCMV)-0.003[1]--
Octadecyloxyethyl-(S)-HPMPA Vaccinia Virus (VV)-0.01-0.02[1]--
Cowpox Virus (CV)-0.01-0.02[1]--
HDP-(S)-HPMPA Human Immunodeficiency Virus (HIV-1)MT-20.0071143[2]
ODE-(S)-HPMPA Human Immunodeficiency Virus (HIV-1)MT-20.00040.0375[2]
Cidofovir ((S)-HPMPC) Vaccinia Virus (VV)-12-46--
Cowpox Virus (CV)-12-46--
Variola Virus----
HDP-CDV Vaccinia Virus (VV)-0.003-0.9--
Cowpox Virus (CV)-0.003-0.9--
Variola Virus-0.10--
ODE-CDV Vaccinia Virus (VV)-0.003-0.9--
Cowpox Virus (CV)-0.003-0.9--
Variola Virus-0.03--

HDP: Hexadecyloxypropyl, ODE: Octadecyloxyethyl. Note: "-" indicates data not available in the cited sources.

Experimental Protocols

The validation of antiviral activity and cytotoxicity of the synthesized compounds involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay

This assay is crucial to determine the concentration of the compound that is toxic to the host cells, which is necessary to distinguish between true antiviral activity and non-specific cell killing.

  • Principle: The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces the viability of uninfected cells by 50%.[3] Various methods can be employed, such as the MTT or MTS assay, which measure the metabolic activity of viable cells.

  • Protocol (MTS Assay Example):

    • Cell Seeding: Host cells (e.g., Vero, MT-2) are seeded into 96-well plates at a predetermined density and incubated to allow for cell attachment and growth.

    • Compound Addition: A serial dilution of the test compound is prepared and added to the wells containing the uninfected cells. Control wells with untreated cells are also included.

    • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

    • MTS Reagent Addition: The MTS reagent is added to each well.

    • Incubation and Measurement: The plates are incubated for a short period (1-4 hours) to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells. The absorbance is then measured using a plate reader at a specific wavelength.

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated controls. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]

Antiviral Activity Assays

These assays are designed to measure the ability of a compound to inhibit viral replication.

  • Principle: This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.[5][6] The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[7]

  • Protocol:

    • Cell Seeding: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

    • Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the test compound.

    • Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells.

    • Adsorption: The plates are incubated to allow for viral adsorption to the cells.

    • Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.

    • Incubation: The plates are incubated for several days to allow for plaque development.

    • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

    • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.

  • Principle: This assay is used for viruses that cause a visible cytopathic effect (CPE), such as cell rounding, detachment, and lysis. The EC50 is the concentration of the compound that inhibits the viral CPE by 50%.

  • Protocol:

    • Cell Seeding: Host cells are seeded in 96-well plates.

    • Infection and Treatment: The cells are infected with the virus in the presence of serial dilutions of the test compound.

    • Incubation: The plates are incubated until CPE is observed in the virus control wells.

    • CPE Observation: The extent of CPE in each well is observed microscopically and scored. Alternatively, cell viability can be quantified using assays like MTS.

    • Data Analysis: The EC50 is calculated based on the concentration of the compound that results in a 50% reduction of the observed CPE.

Viral Load Quantification by Quantitative PCR (qPCR)
  • Principle: This method quantifies the amount of viral nucleic acid (DNA or RNA) in a sample, providing a direct measure of viral replication.[8][9]

  • Protocol:

    • Sample Collection: Supernatants or cell lysates from infected and treated cultures are collected.

    • Nucleic Acid Extraction: Viral DNA or RNA is extracted from the samples.

    • qPCR Reaction: A qPCR reaction is set up using primers and probes specific to a viral gene. The reaction is run on a real-time PCR instrument.

    • Data Analysis: The amount of viral nucleic acid is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations. A reduction in viral copy number in treated samples compared to untreated controls indicates antiviral activity.[10]

Visualizations

Experimental Workflow for Antiviral Activity Screening

The following diagram illustrates a typical workflow for screening and validating the antiviral activity of newly synthesized compounds.

G cluster_0 Initial Screening cluster_1 Confirmation and Potency cluster_2 Mechanism of Action Compound_Synthesis Compound Synthesis Cytotoxicity_Assay Cytotoxicity Assay (CC50) Compound_Synthesis->Cytotoxicity_Assay Antiviral_Assay Primary Antiviral Assay (e.g., CPE Inhibition) Compound_Synthesis->Antiviral_Assay Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity_Assay->Selectivity_Index Plaque_Reduction Plaque Reduction Assay (EC50) Antiviral_Assay->Plaque_Reduction Yield_Reduction Virus Yield Reduction Assay Plaque_Reduction->Yield_Reduction Plaque_Reduction->Selectivity_Index qPCR Viral Load Quantification (qPCR) Yield_Reduction->qPCR Selectivity_Index->qPCR Time_of_Addition Time-of-Addition Assay qPCR->Time_of_Addition Enzyme_Assay Viral Polymerase Inhibition Assay Time_of_Addition->Enzyme_Assay

Caption: General experimental workflow for validating antiviral compounds.

Mechanism of Action: Inhibition of Viral DNA Synthesis

This compound and its derivatives act as nucleotide analogues, targeting the viral DNA polymerase, a key enzyme in the replication of DNA viruses. The following diagram illustrates this mechanism of action.

G cluster_0 Host Cell cluster_1 Viral DNA Replication (in Nucleus) Viral_DNA Viral DNA Template Viral_Polymerase Viral DNA Polymerase Viral_DNA->Viral_Polymerase Binds to dNTPs Deoxynucleoside Triphosphates (dNTPs) dNTPs->Viral_Polymerase Substrate Nascent_DNA Growing Viral DNA Strand Viral_Polymerase->Nascent_DNA Incorporates dNTPs HPMPA_Derivative This compound Derivative (Prodrug) Active_Metabolite HPMPApp (Active Diphosphate Form) HPMPA_Derivative->Active_Metabolite Cellular Phosphorylation Active_Metabolite->Viral_Polymerase Competitively Inhibits

Caption: Inhibition of viral DNA polymerase by this compound derivatives.

References

A Comparative Analysis of the Cytotoxicity Profiles of HPMPA and its Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA) is a potent broad-spectrum antiviral agent. However, its clinical utility is hampered by low oral bioavailability due to the presence of a negatively charged phosphonate group at physiological pH. To overcome this limitation, various prodrug strategies have been developed to mask this charge, enhancing lipophilicity and facilitating cell membrane permeability. This guide provides a comparative overview of the in vitro cytotoxicity profiles of this compound and several of its key prodrugs, supported by experimental data and detailed methodologies.

Cytotoxicity Data Summary

The following table summarizes the 50% cytotoxic concentration (CC50) values for this compound and its prodrugs from various in vitro studies. A higher CC50 value indicates lower cytotoxicity.

CompoundProdrug TypeCell LineCC50 (µM)Reference
This compound Parent DrugMT-2>1000[1]
HEL>100[2]
KB>100[3]
HFF>100[3]
HDP-(S)-HPMPA Alkoxyalkyl EsterMT-21000[1]
ODE-(S)-HPMPA Alkoxyalkyl EsterMT-23[1]
(S)-Phe-cthis compound AmidateHEL>100[2]
(S)-Ile-cthis compound AmidateHEL>20[2]
(S)-cthis compound diamyl aspartate AmidateHEL>100[2]
Tyrosine-based Prodrugs (general) Amino Acid EsterKB, HFFNo cytotoxicity observed at ≤ 100 µM[3][4]

Note: CC50 values can vary depending on the cell line, assay method, and incubation time. Direct comparison between different studies should be made with caution.

Key Observations

  • Parent Drug (this compound): Generally exhibits low cytotoxicity across various cell lines, with CC50 values often exceeding the highest tested concentrations.[1][2][3]

  • Alkoxyalkyl Ester Prodrugs (HDP- and ODE-(S)-HPMPA): These prodrugs show variable cytotoxicity. While HDP-(S)-HPMPA maintains a high CC50 value, ODE-(S)-HPMPA is significantly more cytotoxic.[1] This increased cytotoxicity is a trade-off for enhanced antiviral activity.

  • Amidate Prodrugs: The tested amidate prodrugs of cyclic this compound (cthis compound) generally display low cytotoxicity in HEL cells, with CC50 values often greater than 100 µM.[2]

  • Tyrosine-based Prodrugs: These prodrugs of cyclic this compound did not show any significant cytotoxicity in KB or HFF cells at concentrations up to 100 µM.[3][4]

Experimental Protocols

The cytotoxicity data presented above were primarily generated using the MTT assay and Propidium Iodide (PI) staining with flow cytometry.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[4][5]

  • Compound Treatment: Expose the cells to various concentrations of the test compounds (this compound and its prodrugs) for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to identify and quantify dead cells.

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can, however, enter dead cells with compromised membrane integrity and bind to DNA, emitting a red fluorescence.

Detailed Protocol:

  • Cell Preparation: Harvest both adherent and suspension cells after treatment with the test compounds.

  • Cell Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any residual medium.

  • PI Staining: Resuspend the cell pellet in a staining buffer containing a low concentration of PI (e.g., 1-5 µg/mL).[6]

  • Incubation: Incubate the cells on ice and in the dark for 15-30 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission in the red channel (typically >600 nm).[8]

  • Data Analysis: The percentage of dead cells is determined by quantifying the population of PI-positive cells. The CC50 can be determined by plotting the percentage of dead cells against the compound concentration.

Mechanism of Action and Cytotoxicity Pathway

The antiviral activity and, to some extent, the cytotoxicity of this compound and its prodrugs stem from the inhibition of DNA synthesis. The following diagrams illustrate the intracellular activation pathway and the general workflow of a cytotoxicity assay.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound Prodrug Prodrug_in This compound Prodrug Prodrug->Prodrug_in Cellular Uptake This compound This compound Prodrug_in->this compound Esterases/ Other Enzymes HPMPAp This compound-monophosphate (HPMPAp) This compound->HPMPAp Cellular Kinases HPMPApp This compound-diphosphate (HPMPApp) Active Metabolite HPMPAp->HPMPApp Cellular Kinases DNA_Polymerase Viral DNA Polymerase HPMPApp->DNA_Polymerase Competitive Inhibition with dATP DNA_Synthesis Viral DNA Synthesis HPMPApp->DNA_Synthesis Inhibition

Caption: Intracellular activation pathway of this compound prodrugs.

The above diagram illustrates the conversion of an this compound prodrug to its active diphosphate metabolite (HPMPApp) within the cell.[9] This active form then competes with the natural substrate dATP, leading to the inhibition of viral DNA polymerase and subsequent blockage of viral DNA synthesis.

G cluster_workflow Cytotoxicity Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Addition (Varying Concentrations) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Viability Reagent Addition (e.g., MTT, PI) C->D E 5. Measurement (Absorbance/Fluorescence) D->E F 6. Data Analysis (Calculate CC50) E->F

Caption: General workflow for an in vitro cytotoxicity assay.

This workflow outlines the key steps involved in determining the cytotoxic potential of a compound in a laboratory setting.

References

In Vitro Showdown: HPMPA Demonstrates Potent Activity Against Drug-Resistant Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive in vitro comparison reveals that (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine (HPMPA), an acyclic nucleoside phosphonate, exhibits significant antiviral activity against a panel of wild-type and drug-resistant viral strains. The data, compiled from multiple independent studies, underscores the potential of this compound as a broad-spectrum antiviral agent, particularly in cases where resistance to conventional therapies has emerged.

This compound, the parent compound of the approved drug adefovir dipivoxil, has demonstrated a robust inhibitory effect on the replication of various DNA viruses. This guide provides a detailed comparison of its in vitro efficacy against key viral pathogens, including herpesviruses and poxviruses, with a focus on strains harboring mutations that confer resistance to standard antiviral drugs.

Potency Against Wild-Type and Resistant Viruses

The antiviral activity of this compound is most potent against poxviruses. For instance, in vitro studies with alkoxyalkyl esters of this compound have shown 50% effective concentration (EC50) values in the sub-micromolar range against cowpox and vaccinia viruses. One study found that HDP-HPMPA, an alkoxyalkyl ester of this compound, had an EC50 of 0.066 ± 0.014 μM against vaccinia virus, while another analog, 15M-HDE-HPMPA, was even more potent with an EC50 of 0.010 ± 0.006 μM[1].

Crucially, the lipid esters of the closely related cidofovir (HPMPC) have demonstrated activity against viral isolates that are resistant to cidofovir itself, as well as ganciclovir and foscarnet[2]. This suggests that this compound and its derivatives may circumvent common resistance mechanisms that affect other DNA polymerase inhibitors.

While specific EC50 values for this compound against a wide array of drug-resistant herpesvirus strains are not extensively compiled in single studies, the available data indicates a promising profile. Ganciclovir resistance in cytomegalovirus (CMV) is often associated with mutations in the UL97 phosphotransferase and the UL54 DNA polymerase genes[3][4][5]. As this compound does not require activation by the viral UL97 kinase, it is expected to retain activity against UL97 mutants that confer ganciclovir resistance. High-level ganciclovir resistance, which often involves mutations in both UL97 and UL54 genes, can also lead to cross-resistance with cidofovir[4]. Further head-to-head comparative studies are warranted to fully elucidate the activity of this compound against these dual-mutant strains.

Data Summary

Table 1: In Vitro Antiviral Activity of this compound Analogs against Poxviruses

CompoundVirusCell LineEC50 (µM)
HDP-HPMPAVaccinia Virus0.066 ± 0.014[1]
15M-HDE-HPMPAVaccinia Virus0.010 ± 0.006[1]
HDP-HPMPACowpox VirusData not specified
15M-HDE-HPMPACowpox VirusData not specified

EC50 values for this compound analogs against cowpox virus were reported to be in the range of 0.01 to 0.09 µM[1]. Specific values for each analog were not provided in the source.

Mechanism of Action

This compound exerts its antiviral effect by targeting the viral DNA polymerase. As a nucleotide analog, it undergoes intracellular phosphorylation to its active diphosphate metabolite, HPMPApp. This active form then competes with the natural substrate, dATP, for incorporation into the growing viral DNA chain. The incorporation of HPMPApp into the viral DNA leads to chain termination, thus halting viral replication[6][7]. This mechanism is independent of viral thymidine kinase, an enzyme often implicated in resistance to other nucleoside analogs like acyclovir.

HPMPA_Mechanism_of_Action This compound This compound HPMPAp This compound-monophosphate This compound->HPMPAp Cellular Kinases HPMPApp This compound-diphosphate (Active Form) HPMPAp->HPMPApp Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase HPMPApp->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis HPMPApp->Viral_DNA_Synthesis Incorporation & Chain Termination Viral_DNA_Polymerase->Viral_DNA_Synthesis Elongation dATP dATP dATP->Viral_DNA_Polymerase

Caption: Mechanism of action of this compound.

Experimental Protocols

The in vitro antiviral activity of this compound and its analogs is typically evaluated using plaque reduction assays or cytopathic effect (CPE) reduction assays.

Plaque Reduction Assay

This assay is considered the gold standard for determining the antiviral efficacy of a compound.

  • Cell Seeding: Confluent monolayers of a suitable host cell line (e.g., Vero cells for herpesviruses) are prepared in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of virus, typically calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Compound Addition: Following a viral adsorption period (e.g., 1-2 hours), the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period that allows for plaque formation (e.g., 3-7 days), which varies depending on the virus.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • EC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is calculated as the EC50 value.

Plaque_Reduction_Assay_Workflow A Seed host cells in multi-well plates B Infect cell monolayer with virus A->B C Remove inoculum after adsorption B->C D Add semi-solid overlay with serial dilutions of this compound C->D E Incubate for plaque formation D->E F Fix, stain, and count plaques E->F G Calculate EC50 value F->G

Caption: Workflow for a plaque reduction assay.

Cytopathic Effect (CPE) Reduction Assay

This assay is often used for higher-throughput screening of antiviral compounds.

  • Cell Seeding: Host cells are seeded in 96-well plates.

  • Compound and Virus Addition: Serial dilutions of the test compound are added to the wells, followed by a standardized amount of virus that causes a visible cytopathic effect.

  • Incubation: The plates are incubated until CPE is evident in the virus control wells (typically 3-7 days).

  • CPE Assessment: The extent of CPE in each well is observed microscopically or quantified using a cell viability assay (e.g., MTT or neutral red uptake).

  • EC50 Determination: The concentration of the compound that inhibits CPE by 50% compared to the virus control is calculated as the EC50 value.

Conclusion

The available in vitro data strongly support the potent and broad-spectrum antiviral activity of this compound. Its efficacy against viral strains resistant to other DNA polymerase inhibitors highlights its potential as a valuable therapeutic option. Further clinical investigations are warranted to fully assess its therapeutic utility in the management of drug-resistant viral infections.

References

Safety Operating Guide

Proper Disposal of HPMPA (Cidofovir): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of (S)-1-(3-hydroxy-2-phosphononylmethoxy)propyl]cytosine (HPMPA), an antiviral agent commonly known as Cidofovir, are critical for ensuring the safety of laboratory personnel and the environment. As a cytotoxic and hazardous drug, this compound waste must be managed with stringent protocols, adhering to regulations set forth by the Environmental Protection Agency (EPA) and guidelines from the National Institute for Occupational Safety and Health (NIOSH) and United States Pharmacopeia (USP) <800>.

For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for this compound is not just a matter of compliance but a fundamental aspect of laboratory safety. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, including quantitative data on its degradation and a visual workflow to ensure clarity and adherence to best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and any contaminated materials with appropriate personal protective equipment (PPE). This includes, but is not limited to, double gloving with chemotherapy-rated gloves, wearing a disposable gown, and using eye and face protection. All handling of this compound should be performed in a designated biological safety cabinet (BSC) to minimize the risk of aerosol exposure.

Waste Segregation and Containment: The First Step in Safe Disposal

Proper segregation of this compound waste is the foundation of a safe disposal plan. All materials that have come into contact with this compound, including unused or expired drug vials, contaminated PPE, labware (e.g., pipette tips, tubes), and cleaning materials, must be treated as hazardous cytotoxic waste.

These materials should be placed in clearly labeled, leak-proof, and puncture-resistant containers. These containers are typically color-coded, often purple or yellow, to distinguish them from other waste streams. The containers must be sealed before removal from the laboratory to prevent any leakage or exposure during transport.

Disposal Procedures: Incineration and Chemical Degradation

The recommended and most effective method for the final disposal of this compound waste is high-temperature incineration . This process ensures the complete destruction of the cytotoxic compound. The incineration should be carried out at a licensed hazardous waste facility equipped to handle cytotoxic materials. While specific temperatures can vary depending on the incinerator and local regulations, a general range for the incineration of cytotoxic and halogenated organic compounds is between 850°C and 1200°C to ensure complete destruction.

Quantitative Data on this compound Degradation

Studies have been conducted to evaluate the chemical stability and degradation of Cidofovir under various conditions. The following table summarizes the percentage of degradation observed under specific chemical treatments.

Treatment ConditionConcentrationDurationTemperatureDegradation (%)Primary Degradation Product
Acid Degradation1N HClNot SpecifiedNot Specified14.6%1-[(S)-3-hydroxy-2-phosphono-methoxy]propyluracil
Alkali Degradation1N NaOHNot SpecifiedNot Specified14.9%Not Specified
Peroxide DegradationNot SpecifiedNot SpecifiedNot Specified15.2%Not Specified
Thermal DegradationNot SpecifiedNot Specified> 70°CDegradation occurs1-[(S)-3-hydroxy-2-phosphono-methoxy]propyluracil

Note: The data presented is based on available research and should be used for informational purposes. Specific protocols for chemical neutralization of bulk this compound for disposal are not widely established and should be approached with caution and appropriate risk assessment.

Experimental Protocol for Spill Decontamination

In the event of an this compound spill, immediate and thorough decontamination is critical. The following is a general protocol for cleaning up a small spill within a biological safety cabinet:

  • Ensure Personal Protective Equipment (PPE): Wear appropriate PPE, including a disposable gown, double gloves, and eye protection.

  • Contain the Spill: Cover the spill with absorbent pads to prevent it from spreading.

  • Decontaminate: Carefully apply a freshly prepared 10% bleach solution (sodium hypochlorite) to the absorbent pads and the surrounding contaminated area.

  • Contact Time: Allow a contact time of at least 15-20 minutes to ensure inactivation of the drug.

  • Clean the Area: Wipe the area clean with fresh absorbent pads soaked in the bleach solution, working from the outer edge of the spill towards the center.

  • Rinse: Wipe the area with sterile water to remove any residual bleach, which can be corrosive.

  • Dispose of Waste: All materials used for cleanup, including absorbent pads and gloves, must be disposed of as hazardous cytotoxic waste.

Regulatory Compliance: RCRA Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific waste codes. While Cidofovir (this compound) is not specifically listed as a P- or U-listed hazardous waste by the EPA, it may be classified as a characteristic hazardous waste depending on its formulation (e.g., if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity). However, as a cytotoxic drug, it is broadly regulated as hazardous waste. It is the responsibility of the waste generator to make a proper hazardous waste determination. Given its cytotoxic nature, it is best practice to manage all this compound waste as hazardous waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance guide to the proper disposal procedures for this compound, the following workflow diagram has been created using the DOT language.

HPMPA_Disposal_Workflow cluster_lab In the Laboratory cluster_transport Transport & Final Disposal start This compound Waste Generation (Unused drug, contaminated PPE, labware) segregation Segregate into Labeled, Leak-Proof Cytotoxic Waste Containers (Purple/Yellow Bins) start->segregation spill Spill Occurs segregation->spill If spill transport Secure Transport by Licensed Hazardous Waste Hauler segregation->transport decon Decontaminate Spill (e.g., 10% Bleach Solution) spill->decon decon->segregation incineration High-Temperature Incineration (>850°C) transport->incineration

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the risks associated with this potent cytotoxic agent. Continuous training and adherence to institutional and regulatory guidelines are paramount for maintaining a safe laboratory environment.

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling HPMPA (Cidofovir)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of (S)-9-(3-Hydroxy-2-phosphonylmethoxy)propyl]adenine (HPMPA), commonly known as Cidofovir. All personnel must adhere to these procedures to mitigate risks associated with this potent antiviral agent.

Cidofovir is recognized for its mutagenic, carcinogenic, and teratogenic properties, demanding stringent safety measures.[1] The following guidelines are designed to equip researchers, scientists, and drug development professionals with the necessary information to maintain a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

Due to the hazardous nature of Cidofovir, the following personal protective equipment is mandatory for all personnel involved in its preparation, administration, and disposal.

PPE ComponentSpecificationRationale
Gloves Surgical glovesTo prevent skin contact with the mutagenic compound.[1][2]
Gown Closed front surgical-type gown with knit cuffsProvides a barrier against accidental splashes and contamination of personal clothing.[1][2]
Eye Protection Safety glassesTo protect the eyes from splashes or aerosols.[2]
Respiratory Protection Not specified for routine handling in a safety cabinetPreparation should occur in a controlled environment to minimize inhalation risk.

Operational Plan: Safe Handling of Cidofovir

All handling of Cidofovir must be conducted within a Class II laminar flow biological safety cabinet to ensure containment and operator protection.[1][2]

Preparation and Dilution Protocol:
  • Assemble Materials: Gather all necessary equipment, including the Cidofovir vial, 100 mL of 0.9% (normal) saline for dilution, sterile syringes, and needles.

  • Don PPE: Before entering the biological safety cabinet, ensure all mandatory PPE is worn correctly.

  • Aseptic Withdrawal: Using a sterile syringe, aseptically withdraw the prescribed volume of Cidofovir from the vial.

  • Dilution: Transfer the withdrawn Cidofovir into an infusion bag containing 100 mL of 0.9% (normal) saline.

  • Thorough Mixing: Gently agitate the infusion bag to ensure the solution is well-mixed.

  • Labeling: Clearly label the infusion bag with the contents, concentration, date, and time of preparation.

Emergency Procedures: Exposure and Spill Management

Immediate action is critical in the event of accidental exposure or spillage.

Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area thoroughly with water.[1][2]
Eye Contact Flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[3]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

In the case of a spill, contain the area and follow established laboratory protocols for cleaning up hazardous chemical spills.

Disposal Plan: Waste Management

All materials that have come into contact with Cidofovir, including vials, syringes, needles, gloves, and gowns, are considered hazardous waste.

Disposal Protocol:

  • Segregation: Place all contaminated materials in a leak-proof, puncture-proof container specifically designated for hazardous waste.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents.

  • Incineration: The recommended method of disposal for Cidofovir-contaminated waste is high-temperature incineration.[4][5] Arrange for disposal through a licensed hazardous waste management company.

Experimental Workflow for Safe Handling

HPMPA_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Assemble Materials (Cidofovir, Saline, Syringes) B Don Mandatory PPE (Gloves, Gown, Safety Glasses) A->B C Work in Class II Biological Safety Cabinet B->C D Aseptically Withdraw Cidofovir C->D Proceed with Caution Emergency Emergency Protocol: Spill or Exposure C->Emergency E Dilute in 0.9% Saline (100 mL) D->E D->Emergency F Mix Thoroughly E->F E->Emergency G Segregate Contaminated Waste (Sharps, PPE, Vials) F->G Post-Experiment F->Emergency H Label as Hazardous Waste G->H I Dispose via High-Temperature Incineration H->I

Caption: Workflow for the safe handling and disposal of this compound (Cidofovir).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.